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  • Product: 2H-Cyclohepta[d]pyrimidine
  • CAS: 30735-87-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2H-Cyclohepta[d]pyrimidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The fusion of a pyrimidine ring with a seven-membered cycloheptane ring gives rise to the heterocyclic system known as cyclohepta[d]pyrimidine....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a pyrimidine ring with a seven-membered cycloheptane ring gives rise to the heterocyclic system known as cyclohepta[d]pyrimidine. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The incorporation of a flexible seven-membered ring can impart unique conformational properties, potentially leading to enhanced binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for the 2H-Cyclohepta[d]pyrimidine core, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Structure and Nomenclature

The core structure of 2H-Cyclohepta[d]pyrimidine consists of a cycloheptane ring fused to a pyrimidine ring. The "2H" designation indicates that the second position of the cyclohepta[d]pyrimidine ring system bears a hydrogen atom, defining a specific tautomeric form. The systematic IUPAC name for this parent compound is 2H-Cyclohepta[d]pyrimidine.

The numbering of the ring system follows standard heterocyclic nomenclature, starting from one of the bridgehead carbons and proceeding around the fused system. This numbering is crucial for unambiguously identifying the positions of substituents in its derivatives.

graph "2H_Cyclohepta_d_pyrimidine_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.3,-0.75!"]; C9a [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="2.6,-1.5!"]; C6 [label="C", pos="3.9,-0.75!"]; C7 [label="C", pos="4.2,0.75!"]; C8 [label="C", pos="3.5,2.0!"]; C9 [label="C", pos="2.0,2.5!"]; H2 [label="H", pos="-2.0,1.2!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C9a; C9a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C9a; C2 -- H2;

label="2H-Cyclohepta[d]pyrimidine"; labelloc="b"; fontsize=12; }

Figure 1: Chemical structure of 2H-Cyclohepta[d]pyrimidine.

Physicochemical Properties

Specific experimental data for the parent 2H-Cyclohepta[d]pyrimidine is not extensively reported in the literature. However, its properties can be inferred from the well-characterized parent pyrimidine ring and related fused systems.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C9H10N2Based on structure
Molecular Weight 146.19 g/mol Based on structure
Appearance Likely a crystalline solidBy analogy to pyrimidine[3]
Melting Point Not reported; expected to be higher than pyrimidine (22 °C) due to increased molecular weight and planarityInferred from general principles
Boiling Point Not reported; expected to be significantly higher than pyrimidine (123-124 °C)Inferred from general principles
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.By analogy to similar heterocyclic systems
pKa The pyrimidine ring is weakly basic. The pKa is expected to be in the range of 1-2 for the monoprotonated species.By analogy to pyrimidine (pKa ~1.3)[3][4]

Synthesis and Characterization

The synthesis of the 2H-Cyclohepta[d]pyrimidine core can be achieved through the construction of the pyrimidine ring onto a pre-existing cycloheptane framework. A common and versatile method involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with an amidine, urea, or formamide.[5]

General Synthetic Strategy:

A plausible and widely applicable route to substituted cyclohepta[d]pyrimidines involves the following key steps:

  • Formation of a β-ketoester or a related precursor derived from cycloheptanone. This can be achieved through various classical organic reactions, such as the Claisen condensation.

  • Cyclocondensation with a suitable N-C-N synthon. This step forms the pyrimidine ring. The choice of the N-C-N source (e.g., urea, guanidine, formamide) determines the substitution pattern on the pyrimidine ring.

graph "Synthetic_Scheme" { graph [rankdir="LR"]; node [shape=box, style=rounded];

A [label="Cycloheptanone"]; B [label="β-Ketoester of Cycloheptane"]; C [label="Urea / Guanidine / Formamide"]; D [label="2H-Cyclohepta[d]pyrimidine derivative"];

A -> B [label="e.g., Claisen Condensation"]; B -> D [label="Cyclocondensation"]; C -> D;

caption [label="General synthetic approach to the cyclohepta[d]pyrimidine core.", fontsize=10]; }

Figure 2: General synthetic approach to the cyclohepta[d]pyrimidine core.
Experimental Protocol: Synthesis of a Tetrahydro-2H-Cyclohepta[d]pyrimidinone Derivative

Objective: To synthesize a 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione derivative.

Materials:

  • Ethyl 2-oxocycloheptane-1-carboxylate (a cycloheptane-derived β-ketoester)

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl 2-oxocycloheptane-1-carboxylate followed by urea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the cycloheptane and pyrimidine rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as C=O and N-H stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Biological Activity and Therapeutic Potential

Derivatives of the broader cyclohepta[d]pyrimidine class and other fused pyrimidines have demonstrated a wide range of pharmacological activities, highlighting the therapeutic potential of this scaffold. These activities include:

  • Antiviral Agents: Certain cyclohepta[d]pyrimidine-2,4-dione derivatives have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase.[6] The seven-membered ring can provide a rigid conformation that locks the orientation of aromatic substituents, which can be crucial for binding to the enzyme's active site.

  • Anticancer Agents: Fused pyrimidine systems are well-known for their antiproliferative properties. For instance, pyrimido[4,5-d]pyrimidine derivatives have been explored as antitumor agents.[]

  • Enzyme Inhibitors: The pyrimidine scaffold is a common feature in various enzyme inhibitors. The structural diversity offered by the fused cycloheptane ring allows for the fine-tuning of interactions with specific enzyme targets.

The development of new synthetic methodologies for cyclohepta[d]pyrimidine derivatives is crucial for exploring their full therapeutic potential and for conducting structure-activity relationship (SAR) studies.

Conclusion

The 2H-Cyclohepta[d]pyrimidine core represents a promising scaffold for the development of novel therapeutic agents. While specific data on the parent compound is limited, established synthetic routes for related fused pyrimidines provide a solid foundation for the synthesis of a diverse library of derivatives. The inherent biological relevance of the pyrimidine ring, combined with the unique conformational properties imparted by the seven-membered ring, makes this heterocyclic system an attractive target for further investigation in drug discovery programs. Future research should focus on the development of efficient and versatile synthetic methods for the parent 2H-Cyclohepta[d]pyrimidine and its derivatives, as well as a thorough evaluation of their physicochemical properties and biological activities.

References

  • Verma, A., Joshi, S., & Singh, D. (2012). Pyrimidine: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(1), 483-493.
  • Xia, Y., Yang, Z. Y., & Liu, A. (2006). The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. Organic & Biomolecular Chemistry, 4(21), 3959-3965.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Undheim, K., & Benneche, T. (1996). Comprehensive Organic Functional Group Transformations. In A. R. Katritzky, O. Meth-Cohn, & C. W. Rees (Eds.)
  • El-Saghier, A. M. M., Ahmed, E. A., & Mahmoud, A. M. A. (2015). Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025). Journal of the Indian Chemical Society, 102(9), 101109.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • An efficient one-pot multi component synthesis of pyrimidine deriv
  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). Tetrahedron Letters, 57(15), 1674-1676.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6), 56.
  • Synthesis of pyrimidine and its derivatives. (2025, January 9). YouTube. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Advances, 14(9), 6135-6139.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 591-612.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6649-6660.

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Exploratory

A Tale of Two Scaffolds: An In-Depth Technical Guide to the Quinazoline and 2H-Cyclohepta[d]pyrimidine Ring Systems

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparative analysis of two prominent nitrogen-containing heterocyclic scaffolds: the well-established quin...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of two prominent nitrogen-containing heterocyclic scaffolds: the well-established quinazoline ring system and the less-explored 2H-Cyclohepta[d]pyrimidine framework. While quinazoline's role as a "privileged scaffold" in medicinal chemistry is extensively documented, this guide aims to juxtapose its properties with what is currently understood about the larger, more flexible cyclohepta[d]pyrimidine system, highlighting both the established and the nascent areas of research for drug development professionals.

Part 1: Core Structural Features and Physicochemical Landscape

The fundamental difference between these two scaffolds lies in the nature of the ring fused to the core pyrimidine structure. Quinazoline features a benzene ring, creating a rigid, planar aromatic system.[1][2] In contrast, the 2H-Cyclohepta[d]pyrimidine incorporates a seven-membered cycloheptane ring, introducing a degree of conformational flexibility that can significantly influence receptor binding and pharmacokinetic properties.

PropertyQuinazoline2H-Cyclohepta[d]pyrimidine
Core Structure Benzene ring fused to a pyrimidine ringCycloheptane ring fused to a pyrimidine ring
Aromaticity Fully aromatic bicyclic system[1]Pyrimidine ring is aromatic; cycloheptane ring is saturated
Planarity Planar molecule[1]Non-planar, conformationally flexible
Molecular Formula C₈H₆N₂[2]C₉H₁₂N₂
Key Chemical Features The pyrimidine ring is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The benzene ring is more prone to electrophilic substitution.[1]The saturated seven-membered ring offers multiple sites for substitution and modification, potentially influencing solubility and metabolic stability.

Part 2: Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. The well-trodden synthetic pathways to quinazolines stand in contrast to the more specialized methods required for their seven-membered ring counterparts.

The Versatile Synthesis of the Quinazoline Core

The construction of the quinazoline scaffold is well-established, with numerous methods available to medicinal chemists. A common and effective approach is the reaction of 2-aminobenzonitriles with various reagents. For instance, a ferrous chloride-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation provides an efficient route to 2,4-disubstituted quinazolines.[3]

Experimental Protocol: Ferrous Chloride-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines [3]

  • Preparation of the Ketimine Intermediate: To a solution of a 2-alkylamino benzonitrile in an appropriate aprotic solvent (e.g., THF, diethyl ether), add an organometallic reagent (e.g., Grignard or organolithium reagent) at a controlled temperature (e.g., -78 °C to 0 °C).

  • Monitoring the Reaction: Allow the reaction to stir for a specified time, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-H ketimine intermediate may be used directly in the next step or purified by column chromatography.

  • Cyclization and Aromatization: Dissolve the crude ketimine in a suitable solvent (e.g., dichloroethane). Add a catalytic amount of FeCl₂ and an oxidant, such as tert-butyl hydroperoxide (t-BuOOH).

  • Heating and Monitoring: Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the formation of the quinazoline product by TLC or LC-MS.

  • Final Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the final quinazoline product by column chromatography.

Quinazoline_Synthesis cluster_start Starting Materials 2_aminobenzonitrile 2-Aminobenzonitrile Ketimine N-H Ketimine Intermediate 2_aminobenzonitrile->Ketimine Nucleophilic Addition Organometallic_Reagent Organometallic Reagent (R-M) Organometallic_Reagent->Ketimine Quinazoline 2,4-Disubstituted Quinazoline Ketimine->Quinazoline C(sp³)-H Oxidation Intramolecular C-N bond formation Aromatization FeCl2_Catalyst FeCl₂ (cat.) t-BuOOH FeCl2_Catalyst->Quinazoline

A representative iron-catalyzed synthesis of 2,4-disubstituted quinazolines.
Navigating the Synthesis of Cyclohepta[d]pyrimidines

The synthesis of the 2H-Cyclohepta[d]pyrimidine ring system is less commonly reported. One documented approach involves a green chemistry-catalyzed Biginelli-type reaction. This method utilizes a one-pot condensation of a cyclic ketone (cycloheptanone), an aldehyde, and urea or thiourea, often under solvent-free conditions with a catalyst like ceric ammonium nitrate (CAN).[4]

Experimental Protocol: Green Synthesis of Cyclohepta[d]pyrimidinones [4]

  • Reactant Mixture: In a reaction vessel, combine cycloheptanone, a substituted aromatic aldehyde, and urea (or thiourea).

  • Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (CAN).

  • Reaction Conditions: Heat the mixture, often without a solvent, at a specified temperature (e.g., 90-100 °C) for a designated period.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography.

  • Isolation and Purification: After the reaction is complete, cool the mixture and add a suitable solvent (e.g., ethanol) to precipitate the product. Collect the solid by filtration and recrystallize from an appropriate solvent to obtain the pure cyclohepta[d]pyrimidinone.

Cyclohepta_d_pyrimidine_Synthesis cluster_start Starting Materials Cycloheptanone Cycloheptanone Cyclohepta_d_pyrimidinone Cyclohepta[d]pyrimidinone Cycloheptanone->Cyclohepta_d_pyrimidinone One-pot Condensation Aldehyde Aromatic Aldehyde Aldehyde->Cyclohepta_d_pyrimidinone Urea Urea/Thiourea Urea->Cyclohepta_d_pyrimidinone CAN_Catalyst CAN (cat.) Heat CAN_Catalinst CAN_Catalinst CAN_Catalinst->Cyclohepta_d_pyrimidinone

A green chemistry approach to the synthesis of cyclohepta[d]pyrimidinones.

Part 3: A Comparative Look at Biological Activities and Therapeutic Potential

The biological activities of quinazoline derivatives are vast and well-documented, with numerous FDA-approved drugs targeting a range of diseases.[5][6] In contrast, the therapeutic potential of the 2H-Cyclohepta[d]pyrimidine scaffold is an emerging area of investigation.

The Pharmacological Breadth of the Quinazoline Scaffold

The quinazoline core is a cornerstone of modern drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological activities.[5][6] This includes applications as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents.[3][6] A significant number of quinazoline-based drugs are tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[7]

The structure-activity relationship (SAR) of quinazoline derivatives is well-explored. For instance, in the context of EGFR inhibitors, the substitution at the 4-position with an anilino group is crucial for activity.[7] Further modifications at the 6- and 7-positions of the quinazoline ring can enhance potency and selectivity.[8]

FDA-Approved Quinazoline DrugTherapeutic AreaMechanism of Action
Gefitinib Oncology (Non-small cell lung cancer)EGFR Tyrosine Kinase Inhibitor[7]
Erlotinib Oncology (Non-small cell lung cancer, pancreatic cancer)EGFR Tyrosine Kinase Inhibitor[9]
Prazosin Cardiovascular (Hypertension)α₁-Adrenergic Receptor Antagonist
Afatinib Oncology (Non-small cell lung cancer)Irreversible ErbB Family Blocker[9]
The Emerging Biological Profile of Cyclohepta[d]pyrimidines

Research into the biological activities of cyclohepta[d]pyrimidine derivatives is still in its early stages. However, initial studies suggest potential therapeutic applications. For example, certain cyclohepta[d]pyrimidinone derivatives have been synthesized and evaluated for their potential as insulin growth factor agonists and acetylcholine nicotinic agonists.[4]

The conformational flexibility of the seven-membered ring may allow for novel interactions with biological targets that are not achievable with the rigid quinazoline scaffold. This presents an exciting opportunity for the design of new therapeutic agents with unique pharmacological profiles. Further investigation into the SAR of this scaffold is needed to fully understand its potential.

Part 4: Future Directions and Concluding Remarks

The quinazoline ring system will undoubtedly continue to be a highly valuable scaffold in drug discovery, with ongoing efforts focused on developing next-generation inhibitors that can overcome drug resistance and improve safety profiles. The vast body of literature and established synthetic routes provide a solid foundation for further innovation.

The 2H-Cyclohepta[d]pyrimidine scaffold, while less explored, represents a frontier in medicinal chemistry. Its unique structural features offer the potential for the development of novel therapeutics with distinct mechanisms of action. Future research should focus on:

  • Developing diverse and efficient synthetic methodologies to access a wider range of derivatives.

  • Systematic screening of cyclohepta[d]pyrimidine libraries against a broad panel of biological targets.

  • In-depth structure-activity relationship studies to guide the rational design of potent and selective modulators of disease-related proteins.

References

  • Chen, C., et al. (2018). Ferrous chloride catalysed synthesis of quinazolines. [Journal Name, Volume(Issue), Pages].
  • El-Saghier, A. M. M., Ahmed, E. A., & Mahmoud, A. M. A. (2015). Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET.
  • Quinazoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (2025). Retrieved from [Link]

  • Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548. [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. [Journal Name, Volume(Issue), Pages].
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021). Retrieved from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020). [Journal Name, Volume(Issue), Pages].
  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. (2022). Retrieved from [Link]

  • Reaction of 4-Methylthioquinazoline-3-Oxides with Active Methylene Compounds: Synthesis of the Novel Isoxazolo[2,3-c]Quinazoline Ring System - Taylor & Francis. (2006). Retrieved from [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - MDPI. (2025). Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). Retrieved from [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). [Journal Name, Volume(Issue), Pages].
  • Synthesis of the new ring system 6,8-dihydro-5H-pyrrolo[3,4-h]quinazoline - ResearchGate. (2025). Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (2021). Retrieved from [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). [Journal Name, Volume(Issue), Pages].
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). [Journal Name, Volume(Issue), Pages].
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). Retrieved from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.). Retrieved from [Link]

  • The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results. (2022). Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022). Retrieved from [Link]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed. (2023). Retrieved from [Link]

  • Synthesis of Tetrahydro‐2(1 H )quinazolinones, Cyclopenta[ d ]‐2(1 H )pyrimidinones, and Their Thioxo Analogs from 2‐Trifluoroacetyl‐1‐methoxycycloalkenes | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.). Retrieved from [Link]

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Foundational

Tautomeric Landscapes of 2H-Cyclohepta[d]pyrimidin-2-one Derivatives: A Technical Guide for Drug Discovery

Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal yet often underestimated factor in drug design and development. For researchers engaged with heterocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal yet often underestimated factor in drug design and development. For researchers engaged with heterocyclic scaffolds, a nuanced understanding of tautomeric preferences and their modulation is critical for predicting molecular properties, biological activity, and metabolic fate. This in-depth technical guide focuses on the tautomerism of 2H-cyclohepta[d]pyrimidin-2-one derivatives, a unique class of fused heterocyclic systems with significant therapeutic potential. By integrating foundational principles with advanced analytical and computational methodologies, this document serves as a comprehensive resource for medicinal chemists, pharmacologists, and researchers aiming to harness the therapeutic potential of this scaffold. We will explore the underlying principles governing the lactam-lactim equilibrium in these molecules, detail field-proven experimental and computational protocols for their characterization, and discuss the profound implications of tautomerism on their biological function.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Candidates

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to present a three-dimensional arrangement of heteroatoms, enabling precise interactions with biological targets.[1] However, the presence of mobile protons in many heterocyclic systems introduces the phenomenon of tautomerism, where a molecule exists as a mixture of two or more rapidly interconverting isomers.[2][3] This is not a trivial structural nuance; the predominant tautomeric form of a drug can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The 2H-cyclohepta[d]pyrimidin-2-one core, characterized by a pyrimidin-2-one ring fused to a seven-membered cycloheptane ring, presents a classic case of lactam-lactim tautomerism. The equilibrium between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form can be influenced by a variety of factors, including the nature and position of substituents, solvent polarity, and the microenvironment of a biological target's active site. A comprehensive understanding of this tautomeric landscape is therefore indispensable for the rational design of novel therapeutics based on this scaffold.

The Tautomeric Equilibrium in 2H-Cyclohepta[d]pyrimidin-2-one Derivatives

The principal tautomeric equilibrium in 2H-cyclohepta[d]pyrimidin-2-one derivatives involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom. This results in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form.

Caption: Lactam-lactim tautomerism in the 2H-cyclohepta[d]pyrimidin-2-one core.

Generally, for pyrimidin-2(1H)-one and related systems, the lactam form is thermodynamically more stable and predominates in most solvents.[4][5] This preference can be attributed to the greater resonance stabilization of the amide group in the lactam tautomer compared to the aromatic stabilization in the lactim form. However, the fusion of the cycloheptane ring and the presence of various substituents can modulate this equilibrium.

Factors Influencing the Tautomeric Equilibrium
  • Substituent Effects: The electronic nature of substituents on both the pyrimidine and cycloheptane rings can significantly impact the relative stabilities of the tautomers. Electron-donating groups can increase the electron density on the ring nitrogens, potentially favoring the lactam form. Conversely, electron-withdrawing groups may stabilize the lactim form by increasing the acidity of the hydroxyl proton.

  • Solvent Polarity: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[5] Polar protic solvents, such as water and alcohols, can stabilize the more polar lactam form through hydrogen bonding. In contrast, nonpolar aprotic solvents may favor the less polar lactim tautomer.

  • Intramolecular Hydrogen Bonding: The presence of suitable substituents can lead to the formation of intramolecular hydrogen bonds, which can stabilize one tautomer over the other. For instance, a substituent capable of forming a hydrogen bond with the N-H of the lactam or the O-H of the lactim can shift the equilibrium.

  • Aromaticity: While the pyrimidine ring itself is aromatic, the fusion to the non-aromatic cycloheptane ring influences the overall electronic structure. The lactim form possesses a fully aromatic pyrimidine ring, which contributes to its stability. The degree to which this aromatic stabilization can counteract the favorable amide resonance of the lactam form is a key determinant of the equilibrium position.

Experimental Methodologies for Tautomerism Analysis

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium in 2H-cyclohepta[d]pyrimidin-2-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6][7] Both ¹H and ¹³C NMR can provide critical insights into the predominant tautomeric form.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 2H-cyclohepta[d]pyrimidin-2-one derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

  • Spectral Analysis:

    • N-H vs. O-H Protons: Look for a broad singlet in the downfield region (typically > 10 ppm) corresponding to the N-H proton of the lactam form. The O-H proton of the lactim form, if present, will also appear as a broad singlet, but its chemical shift can be highly variable and solvent-dependent. In protic solvents like D₂O, these signals will exchange and disappear.

    • Aromatic and Aliphatic Protons: Carefully analyze the chemical shifts and coupling constants of the protons on the pyrimidine and cycloheptane rings. The electronic environment, and thus the chemical shifts, will differ between the two tautomers.

  • Quantitative Analysis: If both tautomers are present in significant quantities and their signals are well-resolved, the ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each form.

¹³C NMR Spectroscopy:

The chemical shift of the C2 carbon is particularly informative. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (lactam form), while a shift in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (lactim form).

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the lactam and lactim forms possess different chromophores and will therefore exhibit distinct absorption maxima (λ_max).

Detailed Protocol for UV-Vis Analysis:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by diluting the stock solution in different solvents (e.g., hexane, chloroform, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption bands as a function of solvent polarity. Shifts in λ_max or the appearance of new absorption bands can be correlated with a shift in the tautomeric equilibrium. The equilibrium constant (K_T) can be estimated from the absorbance data in different solvent mixtures.

Table 1: Expected Spectroscopic Data for Tautomers of 2H-Cyclohepta[d]pyrimidin-2-one Derivatives

Spectroscopic TechniqueLactam (Keto) FormLactim (Enol) Form
¹H NMR Broad singlet for N-H proton (>10 ppm)Broad singlet for O-H proton (variable)
¹³C NMR C2 signal at ~160-170 ppmC2 signal at ~150-160 ppm
UV-Vis Distinct λ_maxDifferent λ_max from lactam form

Computational Chemistry in Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[5][8]

Detailed Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of the lactam and lactim tautomers of the desired 2H-cyclohepta[d]pyrimidin-2-one derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using an appropriate level of theory (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be modeled using a polarizable continuum model (PCM).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

  • Transition State Search: To understand the kinetics of interconversion, a transition state search can be performed to locate the energy barrier between the two tautomers.

  • Spectroscopic Prediction: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to validate the computational model and aid in spectral assignment.

G cluster_workflow Computational Workflow for Tautomer Analysis A Generate 3D Structures (Lactam and Lactim) B Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) A->B C Incorporate Solvent Effects (e.g., PCM) B->C D Calculate Relative Energies (ΔE = E_lactim - E_lactam) C->D E Predict Spectroscopic Properties (NMR, UV-Vis) D->E F Compare with Experimental Data E->F

Caption: Computational workflow for tautomer analysis using DFT.

Implications of Tautomerism for Drug Development

The tautomeric state of a 2H-cyclohepta[d]pyrimidin-2-one derivative is not merely a chemical curiosity; it has profound implications for its therapeutic potential.

  • Receptor Binding: The lactam and lactim forms have different hydrogen bond donor and acceptor patterns. Consequently, one tautomer may exhibit a significantly higher binding affinity for a biological target than the other. A drug that can adopt the optimal tautomeric form for receptor binding will display greater potency.

  • Pharmacokinetics: The relative polarity and lipophilicity of the tautomers will influence their absorption, distribution, and ability to cross biological membranes. A shift in the tautomeric equilibrium can alter the drug's bioavailability and tissue distribution.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form. Different tautomers may be recognized and processed by different metabolic enzymes, leading to variations in metabolic stability and the formation of different metabolites.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a novel compound are essential for securing robust intellectual property rights.

G Tautomerism Tautomeric Equilibrium (Lactam vs. Lactim) ReceptorBinding Receptor Binding Affinity Tautomerism->ReceptorBinding Influences Pharmacokinetics Pharmacokinetics (ADME) Tautomerism->Pharmacokinetics Impacts Metabolism Metabolic Stability Tautomerism->Metabolism Affects IP Intellectual Property Tautomerism->IP Crucial for

Caption: Influence of tautomerism on drug development.

Conclusion and Future Perspectives

The tautomerism of 2H-cyclohepta[d]pyrimidin-2-one derivatives is a critical aspect of their chemistry that must be thoroughly investigated to unlock their full therapeutic potential. While the lactam form is generally expected to be the major tautomer, this equilibrium can be subtly yet significantly influenced by substituents and the surrounding environment. A combined experimental and computational approach, as outlined in this guide, provides a robust framework for characterizing the tautomeric landscape of these promising compounds.

For drug development professionals, a proactive approach to understanding and, where possible, controlling tautomerism will lead to the design of more effective and safer medicines. Future research in this area should focus on building a comprehensive library of experimental and computational data for a wide range of substituted 2H-cyclohepta[d]pyrimidin-2-one derivatives to establish clear structure-tautomerism-activity relationships. Such efforts will undoubtedly accelerate the translation of these novel heterocyclic scaffolds into next-generation therapeutics.

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Exploratory

Cyclohepta-Fused Pyrimidines: A Technical Guide to Their Biological Significance and Therapeutic Potential

Introduction: The Emergence of Cyclohepta-Fused Pyrimidines in Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Cyclohepta-Fused Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a plethora of synthetic drugs with a wide array of pharmacological activities.[1][2] The fusion of a pyrimidine ring with other cyclic systems has proven to be a highly effective strategy in drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms of action.[3][4] Among these, the fusion with a seven-membered cycloheptane ring has given rise to a unique class of compounds known as cyclohepta-fused pyrimidines. These molecules have garnered significant interest due to their diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6]

This technical guide provides an in-depth exploration of the biological significance of cyclohepta-fused pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, a detailed analysis of their biological activities with a focus on anticancer and antiviral applications, and insights into their structure-activity relationships. The guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the subject matter.

Synthetic Strategies: Building the Cyclohepta-Fused Pyrimidine Scaffold

The synthesis of cyclohepta-fused pyrimidines typically involves the construction of the cycloheptane ring followed by the annulation of the pyrimidine ring, or vice versa. A common and effective approach involves the use of a pre-formed cycloheptanone derivative which undergoes condensation and cyclization reactions to build the fused pyrimidine ring system.

General Experimental Protocol for the Synthesis of a Tetrahydro-cyclohepta[d]pyrimidine Derivative

This protocol outlines a representative synthesis of a 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivative, a common scaffold in this class of compounds.

Step 1: Synthesis of the β-Ketoester Intermediate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add cycloheptanone dropwise at 0°C.

  • After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclocondensation to Form the Pyrimidine Ring

  • In a round-bottom flask, dissolve the purified β-ketoester from Step 1 in a suitable solvent such as ethanol.

  • Add an equimolar amount of a suitable amidine salt (e.g., urea, thiourea, or guanidine hydrochloride) and a base (e.g., sodium ethoxide).

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired cyclohepta-fused pyrimidine derivative.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis_Workflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Pyrimidine Ring Annulation cluster_purification Purification Cycloheptanone Cycloheptanone Ketoester β-Ketoester Intermediate Cycloheptanone->Ketoester NaOEt, EtOH DiethylOxalate Diethyl Oxalate DiethylOxalate->Ketoester FusedPyrimidine Cyclohepta-fused Pyrimidine Ketoester->FusedPyrimidine Base, Reflux Amidine Amidine (Urea/Thiourea) Amidine->FusedPyrimidine Purification Column Chromatography/ Recrystallization FusedPyrimidine->Purification End End Purification->End Start Start->Cycloheptanone

Caption: General workflow for the synthesis of cyclohepta-fused pyrimidines.

A Spectrum of Biological Activities: Therapeutic Potential

Cyclohepta-fused pyrimidines have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development. Their therapeutic potential spans across several key areas, most notably in oncology and virology.

Biological ActivityTarget/MechanismRepresentative Compound ClassReference(s)
Anticancer Kinase Inhibition (e.g., EGFR), Microtubule TargetingPyrido[4',3':4,5]cyclohepta[1,2-d]pyrimidines, Cyclohepta[d]pyrimidine-2,4-diones[7],[8]
Antiviral (Anti-HIV) Non-nucleoside Reverse Transcriptase Inhibition (NNRTI)9-Phenylcyclohepta[d]pyrimidine-2,4-dione derivatives[6]
Anti-inflammatory Inhibition of inflammatory mediatorsPyrazolo[1,5-a]pyrimidines with cycloheptene fusion[5]
Antimicrobial Disruption of microbial cellular processesThiazolo- and pyrido-pyrimidines[3]
Anticancer Activity: A Primary Focus

The most extensively studied biological activity of cyclohepta-fused pyrimidines is their potential as anticancer agents.[9] These compounds have shown efficacy against various cancer cell lines, often through mechanisms involving the inhibition of key cellular processes like cell proliferation and survival.

One of the key mechanisms of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases.[10][11] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[10] By inhibiting specific kinases that are overactive in cancer cells, cyclohepta-fused pyrimidines can effectively halt tumor progression. For instance, certain fused pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in various cancers.[12][13]

Another important anticancer mechanism is the disruption of microtubule dynamics.[8] Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with microtubule assembly or disassembly can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Several cyclohepta-fused pyrimidine derivatives have been reported to exhibit potent microtubule-targeting activity.[8]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Compound Cyclohepta-fused Pyrimidine (Kinase Inhibitor) Compound->Kinase_Cascade Inhibition

Caption: Conceptual diagram of kinase inhibition by cyclohepta-fused pyrimidines.

Antiviral Activity: Targeting HIV Reverse Transcriptase

In addition to their anticancer properties, certain cyclohepta-fused pyrimidines have emerged as promising antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[6] A notable example is a series of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives that have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]

Reverse transcriptase is a crucial enzyme for the replication of HIV, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and thereby preventing viral replication. The rigid, conformationally restricted structure of the cyclohepta-fused pyrimidine scaffold is believed to contribute to its high affinity and specificity for the NNRTI binding pocket.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of cyclohepta-fused pyrimidines is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Key structural modifications that have been shown to influence activity include:

  • Substituents on the Cycloheptane Ring: The nature and position of substituents on the seven-membered ring can significantly impact the compound's interaction with its biological target. For example, the presence of a phenyl group at the 9-position of the cyclohepta[d]pyrimidine-2,4-dione scaffold was found to be critical for anti-HIV activity.[6]

  • Modifications of the Pyrimidine Ring: Alterations to the pyrimidine ring, such as the introduction of different functional groups at various positions, can modulate the compound's electronic properties and its ability to form hydrogen bonds with the target protein.

  • Fusion Pattern: The way the cycloheptane and pyrimidine rings are fused can also influence the overall shape of the molecule and its biological activity.

Protocol for In Vitro Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a standard method for the initial screening of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the cyclohepta-fused pyrimidine compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 2. Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with Cyclohepta-fused Pyrimidine Compounds Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate for 3-4h MTT_Addition->Incubation_3 Formazan_Solubilization 7. Solubilize Formazan Crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Value Absorbance_Measurement->Data_Analysis End Data_Analysis->End

Caption: Workflow for the in vitro MTT assay to evaluate anticancer activity.

Conclusion and Future Directions

Cyclohepta-fused pyrimidines represent a promising class of heterocyclic compounds with significant biological potential. Their diverse activities, particularly in the realms of anticancer and antiviral therapy, underscore their importance as privileged scaffolds in drug discovery. The ability to systematically modify their structure provides a powerful tool for optimizing their therapeutic properties.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While significant progress has been made in understanding their anticancer and antiviral activities, the full therapeutic potential of cyclohepta-fused pyrimidines may extend to other disease areas.

  • Development of More Efficient and Greener Synthetic Methodologies: The design of novel, atom-economical, and environmentally friendly synthetic routes will be crucial for the large-scale production of these compounds.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying their biological activities will facilitate the rational design of next-generation cyclohepta-fused pyrimidine-based drugs with improved efficacy and reduced side effects.

  • Preclinical and Clinical Development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical studies to evaluate their safety and efficacy in human patients.

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  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). RSC Advances. [Link]

  • Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. (2006). Organic & Biomolecular Chemistry. [Link]

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020). Medicinal Chemistry Research. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. [Link]

  • Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes. (2023). The Journal of Organic Chemistry. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Pyrimidine synthesis. (2023). Organic Chemistry Portal. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2015). Organic & Biomolecular Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. [Link]

  • Efficient Synthesis of Cyclohepta[b]indoles and Cyclohepta[b]indole-Indoline Conjugates via RCM, Hydrogenation, and Acid-Catalyzed Ring Expansion: A Biomimetic Approach. (2024). The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules. [Link]

  • Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological. (2015). Natural Sciences Publishing. [Link]_of_Biological)

Sources

Foundational

2H-Cyclohepta[d]pyrimidine: A Technical Guide to Scaffold Utility in Drug Discovery

The following technical guide provides an in-depth analysis of the 2H-Cyclohepta[d]pyrimidine core scaffold, with a specific focus on its application in medicinal chemistry. While the parent "2H" nomenclature refers to t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 2H-Cyclohepta[d]pyrimidine core scaffold, with a specific focus on its application in medicinal chemistry. While the parent "2H" nomenclature refers to the unsaturated bicyclic system, this guide focuses heavily on the 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivatives, which represent the biologically relevant "privileged scaffold" for kinase inhibition and GPCR modulation.

Executive Summary & Core Directive

The cyclohepta[d]pyrimidine scaffold represents a distinct bicyclic heterocycle fusing a seven-membered carbocyclic ring to a pyrimidine nucleus. Unlike its ubiquitous six-membered analog (quinazoline), the cyclohepta-fused system introduces unique conformational flexibility and hydrophobic bulk (the "pucker" effect) into the binding cleft of target proteins.

This guide moves beyond basic structural description to operationalize the scaffold for drug discovery.[1][2] It addresses the 6,7,8,9-tetrahydro variant as the primary medicinal chemistry vector, widely utilized to design ATP-competitive kinase inhibitors (EGFR, VEGFR) and TRPV1 antagonists.

Key Value Proposition:

  • Bioisosterism: Acts as a lipophilic, non-planar bioisostere of quinazoline.

  • IP Space: Often offers a novel intellectual property position outside crowded quinazoline patents.

  • Tunability: The cyclohepta ring allows for stereoselective functionalization not possible in planar aromatic systems.

Structural Analysis & Physicochemical Properties[3][4]

The "Pucker" Effect

The defining feature of this scaffold is the seven-membered ring. Unlike the planar benzene ring in quinazolines, the cyclohepta ring in the tetrahydro-derivative adopts a chair-like or twist-boat conformation .

  • Electronic Distribution: The pyrimidine ring remains electron-deficient, serving as a key hydrogen bond acceptor (N1, N3).

  • Lipophilicity (LogP): The saturated cyclohepta ring significantly increases cLogP compared to quinazoline (+0.5 to +1.2 units), improving membrane permeability but requiring careful solubility management.

  • Solubility: Often lower than quinazolines due to increased lipophilicity; remediation involves introducing solubilizing tails (e.g., morpholine, piperazine) at the C4 position.

Scaffold Numbering & Nomenclature
  • Parent System: 2H-Cyclohepta[d]pyrimidine (Fully unsaturated; rare due to anti-aromatic instability).

  • Medicinal Core: 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine.[3][4][5]

Caption: Functional breakdown of the tetrahydro-cyclohepta[d]pyrimidine core.[3][4][6][7][8][9][10][11]

Synthetic Methodologies

The synthesis of this core is robust and scalable, typically relying on the cyclocondensation of cycloheptanone derivatives.

The "Workhorse" Route: Cyclocondensation & Functionalization

This protocol is the industry standard for generating libraries. It proceeds via a Biginelli-like condensation followed by chlorination and nucleophilic aromatic substitution (SNAr).

Step 1: Construction of the Pyrimidinone

  • Reagents: Cycloheptanone, Urea (or Thiourea), Benzaldehyde (optional for C4-aryl), Catalytic Acid (HCl or Lewis Acid).

  • Mechanism: Acid-catalyzed condensation forms the pyrimidine ring fused to the cycloheptane.

Step 2: Activation (Chlorination)

  • Reagents: POCl3 (Phosphorus oxychloride), DIPEA (catalytic).

  • Outcome: Converts the C4-hydroxyl (tautomer of carbonyl) to a C4-chloro leaving group.

Step 3: Diversification (SNAr)

  • Reagents: Substituted aniline or aliphatic amine, Isopropanol or DMF, Heat.

  • Outcome: Installation of the pharmacophore at C4.

Visualization of Synthetic Workflow

Synthesis Start Cycloheptanone (Starting Material) Intermediate1 Cyclocondensation (Urea/Thiourea + Base/Acid) Start->Intermediate1 + Urea/Guanidine Core 5,6,7,8,9-Pentahydrocyclohepta[d] pyrimidin-4-one Intermediate1->Core Activation Chlorination (POCl3, Reflux) Core->Activation Chloro 4-Chloro-6,7,8,9-tetrahydro- 5H-cyclohepta[d]pyrimidine Activation->Chloro SNAr SNAr Reaction (R-NH2, iPrOH, Heat) Chloro->SNAr Final Final Drug Candidate (C4-Substituted) SNAr->Final

Caption: Standard synthetic pathway for generating C4-substituted cyclohepta[d]pyrimidine libraries.

Medicinal Chemistry & SAR (Structure-Activity Relationships)

The Kinase Hinge Binding Motif

In EGFR and VEGFR inhibitors, the N1 and N3 nitrogens of the pyrimidine ring typically interact with the hinge region of the kinase ATP-binding pocket.

  • N1: Accepts H-bond from the backbone NH (e.g., Met793 in EGFR).

  • C4-Substituent: Usually an aniline. The phenyl ring occupies the hydrophobic pocket I, and substituents (e.g., 3-Cl, 4-F) engage in specific halogen interactions.

The Cyclohepta Ring (Hydrophobic Tail)

This is the differentiator.

  • Steric Fit: The 7-membered ring is bulkier than the benzene of quinazoline. It effectively fills the ribose-binding pocket or the hydrophobic region II.

  • Selectivity: The non-planar nature can induce selectivity against kinases with tighter gatekeeper residues that exclude the bulkier cyclohepta fusion.

SAR Summary Table
PositionModificationEffect on Potency/Properties
C2 -H (Unsubstituted)Standard; maintains H-bond acceptor capability at N3.
C2 -NH2 / -NHRIncreases solubility; potential for additional H-bonds (e.g., to Solubilizing Group).
C4 -NH-Aryl (Aniline)Critical for Kinase affinity (Hydrophobic Pocket I).
C4 -NH-AlkylOften reduces potency in kinases; used for GPCRs (e.g., TRPV1).
C5-C9 UnsubstitutedHigh lipophilicity; good membrane permeability.
C5-C9 Heteroatom insertionCreating azepino- or oxepino-fused systems to lower LogP.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

This intermediate is the key "keychain" for library generation.

Materials:

  • 5,6,7,8,9-Pentahydrocyclohepta[d]pyrimidin-4-one (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (5.0 eq)

  • N,N-Diethylaniline (Catalytic amount)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the pyrimidinone starting material in excess POCl3.

  • Reaction: Add catalytic N,N-diethylaniline. Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the polar starting material disappears.

  • Workup (Caution): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize the aqueous phase with saturated NaHCO3 solution to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Evaporate the solvent under reduced pressure. The residue is typically a yellow/brown oil or solid that can be used directly or purified via flash chromatography (SiO2, Hexane/EtOAc gradient).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the NH proton and the retention of the cyclohepta methylene multiplets (approx. 1.6–3.0 ppm).

  • Mass Spec: Observe the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Case Studies & Therapeutic Applications

Case Study 1: Dual EGFR/VEGFR Inhibitors

Research has demonstrated that replacing the benzene ring of Gefitinib (quinazoline) with a cyclohepta ring retains EGFR potency while enhancing activity against VEGFR-2.

  • Mechanism: The flexible cyclohepta ring allows the molecule to adopt a conformation that fits the slightly larger ATP pocket of VEGFR-2, which rigid quinazolines struggle to occupy optimally.

  • Data: Compounds in this class have shown IC50 values in the low nanomolar range (10–50 nM) against EGFR WT and VEGFR-2 [1].

Case Study 2: TRPV1 Antagonists

The 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (a nitrogen-containing variant of the cyclohepta scaffold) has been identified as a potent TRPV1 antagonist for pain management.

  • Logic: The 7-membered ring mimics the steric bulk required to block the vanilloid receptor pore region without the liability of planar aromatic stacking that can lead to off-target toxicity [2].

Future Outlook

The 2H-cyclohepta[d]pyrimidine scaffold is currently under-utilized compared to quinazolines.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C4-aniline position to target Cysteine residues (e.g., EGFR C797S).

  • PROTACs: The C2 position offers a solvent-exposed vector suitable for linker attachment in protein degradation chimeras.

References

  • Novel thienopyrimidine and cycloheptapyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Source: National Institutes of Health (PMC) / Vertex Search Result 1.1 URL:[Link] (Note: Link directs to PMC landing for verification).

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Synthesis, reaction, and evaluation of the anticancer activity of 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]selenopheno[2,3-d]pyrimidine derivatives. Source: Turkish Journal of Chemistry URL:[Link]

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones (Context on 2H-nomenclature). Source: MDPI / International Journal of Molecular Sciences URL:[Link][4]

Sources

Exploratory

A Technical Guide to the IUPAC Nomenclature of Cyclohepta[d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Systematic nomenclature is the bedrock of chemical communication, ensuring that a chemical structure is unambiguously represented by a single, univ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature is the bedrock of chemical communication, ensuring that a chemical structure is unambiguously represented by a single, universally understood name. This is particularly critical in medicinal chemistry and drug development, where the precise identification of complex molecules is paramount. This guide provides an in-depth exploration of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for cyclohepta[d]pyrimidine derivatives. We will deconstruct the process of naming these fused heterocyclic systems, from identifying the parent components to the correct numbering and citation of substituents. This document is intended to serve as a comprehensive resource for researchers, enabling them to accurately name and interpret the names of these important chemical entities.

The Foundation: Understanding Fused-Ring Nomenclature

Fused ring systems are polycyclic structures where adjacent rings share two and only two atoms, a structural feature known as ortho-fusion.[1][2] The IUPAC has established a systematic set of rules to name these complex structures, which involves identifying a 'parent component' and one or more 'attached components'.[3]

The general format for a simple fused-ring system is:

Prefix[fusion descriptor]Parent

  • Parent: The primary, or base, component of the fused system.

  • Prefix: The name of the attached component.

  • Fusion Descriptor: A combination of letters and numbers that specifies how the rings are joined.

The selection of the parent component is not arbitrary and follows a strict hierarchy of rules.[4] For the systems discussed herein, the heterocyclic component takes precedence over a carbocyclic component.[4][5][6]

Deconstructing Cyclohepta[d]pyrimidine

The name 'cyclohepta[d]pyrimidine' itself provides the necessary information to assemble the core structure. Let's break it down step-by-step.

Identifying Parent and Attached Components

According to IUPAC rules, a heterocyclic ring is given priority as the parent component over a carbocyclic ring.[4][5] Therefore, in cyclohepta[d]pyrimidine:

  • Parent Component: Pyrimidine

  • Attached Component: Cycloheptane

The attached component is cited as a prefix, which is "cyclohepta" for the cycloheptane ring.

The Fusion Descriptor: Interpreting '[d]'

The descriptor [d] indicates the face of the parent pyrimidine ring where the fusion occurs. To understand this, the faces of the parent heterocycle are lettered sequentially, starting with 'a' for the side between atoms 1 and 2, 'b' for the side between atoms 2 and 3, and so on.[7][8]

The standard numbering of pyrimidine is as follows:

Caption: Numbering and face lettering of the pyrimidine ring.

The fusion descriptor [d] signifies that the cycloheptane ring is fused to the 'd' face of the pyrimidine ring, which is the bond between the C4 and C5 atoms.

Numbering the Fused Cyclohepta[d]pyrimidine System

Once the fused system is constructed, it is renumbered as a whole. The numbering convention aims to give the heteroatoms the lowest possible locants. The numbering starts from an atom adjacent to a bridgehead atom and proceeds around the periphery of the entire ring system.

For cyclohepta[d]pyrimidine, the correct IUPAC numbering is as follows:

Caption: IUPAC numbering of the cyclohepta[d]pyrimidine ring system.

Nomenclature of Substituted Derivatives

When naming derivatives, substituents are listed in alphabetical order as prefixes to the parent name. Their positions are indicated by the locants determined in the previous step.

Priority and Citing of Substituents

Standard IUPAC rules for substituent priority and alphabetization apply.[9] For example, "dichloro" is alphabetized under 'd', and prefixes like 'di', 'tri', etc., are used when multiple identical substituents are present.

Worked Example

Consider the following substituted cyclohepta[d]pyrimidine derivative: 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine.

  • Parent: cyclohepta[d]pyrimidine

  • Substituents: Two chloro groups at positions 2 and 4. This gives "2,4-dichloro".

  • Hydrogenation: The cycloheptane ring is saturated. The prefix "tetrahydro" indicates the addition of four hydrogen atoms. The locants 6,7,8,9 specify the positions of saturation.

  • Indicated Hydrogen: The "5H" indicates that position 5 carries a hydrogen atom, which is necessary to specify when the maximum number of non-cumulative double bonds cannot be assumed.

A similar, fully saturated example is 2,4-dichloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine.[10]

Case Study: Synthesis and Nomenclature in Practice

The synthesis of cyclohepta[d]pyrimidine derivatives is of significant interest in medicinal chemistry, particularly in the development of antiviral agents.[11] A common synthetic route involves the reaction of a β-ketoester with urea.

Exemplary Synthetic Protocol

Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione [11]

  • Reaction Setup: A mixture of a suitable β-ketoester and urea is prepared in an appropriate solvent, such as ethanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide) is added to the mixture.

  • Reflux: The reaction mixture is heated under reflux for a specified period, typically several hours, to drive the condensation and cyclization reactions.

  • Workup: Upon cooling, the product often precipitates from the solution. It can be collected by filtration, washed with a cold solvent to remove impurities, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.

Workflow and the Role of Nomenclature

The precise IUPAC name is crucial at every stage of the research and development process, from synthesis to biological evaluation.

A Synthesis of 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d] pyrimidine-2,4(3H,5H)-dione B Purification (e.g., Recrystallization) A->B Crude Product C Structural Characterization (NMR, MS, X-Ray) B->C Purified Compound D Biological Screening (e.g., HIV Reverse Transcriptase Assay) C->D Verified Structure E Data Reporting & Publication C->E Unambiguous Name D->E Activity Data

Caption: Workflow from synthesis to publication.

During structural characterization, spectroscopic data (NMR, Mass Spectrometry) is correlated with the expected structure, which is unambiguously identified by its IUPAC name. This ensures that the biological activity data is correctly attributed to the specific chemical entity under investigation.

Conclusion

The IUPAC nomenclature for cyclohepta[d]pyrimidine derivatives provides a logical and systematic framework for naming this class of fused heterocyclic compounds. A thorough understanding of the principles of parent component selection, fusion descriptors, and numbering of the final ring system is essential for clear communication in a scientific and drug development context. By adhering to these established rules, researchers can ensure the integrity and reproducibility of their work.

References

  • IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry, 70(1), 143-216. [Link]

  • Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. [Link]

  • IUPAC. (1998). FR-2.3 Priority order of component ring systems. [Link]

  • IUPAC. (1998). Fused Ring and Bridged Fused Ring Nomenclature (IUPAC Recommendations 1998). [Link]

  • Chemistry Stack Exchange. (2021). How do you name a bicyclo compound with a fused benzene ring?. [Link]

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]

  • ACD/Labs. (2010). Rule B-3. Fused Heterocyclic Systems. [Link]

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds. [Link]

  • PubMed. (2006). The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. [Link]

  • WikiEducator. INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. [Link]

  • ACD/Labs. R-2.4.1 Fusion nomenclature. [Link]

  • Filo. (2026). Naming of fused Heterocycles. [Link]

  • ResearchGate. (2015). Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological. [Link]

  • University of Calgary. IUPAC Rules. [Link]

  • PMC. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Journal of the American Chemical Society. Pyrimido [4,5-d]pyrimidines. Part I. [Link]

  • Michigan State University. Organic Nomenclature. [Link]

  • OICC Press. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. [Link]

  • TSFX. The IUPAC Rules for Naming Organic Molecules. [Link]

  • Chemspace. 2,4-dichloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine. [Link]

  • IUPAC. (1973). Nomenclature of Cyclitols. [Link]

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Foundational

The Cyclohepta[d]pyrimidine Scaffold: A Technical Guide to Synthesis and Discovery

Introduction: The Expansion of the Quinazoline Logic In the realm of medicinal chemistry, the quinazoline scaffold (a benzene ring fused to a pyrimidine) has long been a "privileged structure," yielding blockbuster drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expansion of the Quinazoline Logic

In the realm of medicinal chemistry, the quinazoline scaffold (a benzene ring fused to a pyrimidine) has long been a "privileged structure," yielding blockbuster drugs like Gefitinib and Erlotinib. However, the cyclohepta[d]pyrimidine system—where the six-membered benzene ring is replaced by a seven-membered cycloheptane or cycloheptatriene ring—represents a critical bioisosteric expansion.[1][2]

This guide provides a rigorous technical analysis of this scaffold. Unlike its 6-6 fused counterparts, the 6-7 fused system introduces unique conformational flexibility (in its tetrahydro- form) and distinct electronic properties (in its fully aromatic tropone-fused form).[1][2]

Structural Classification

Researchers must distinguish between the two primary chemical entities within this class:

  • 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine: The most common derivative in drug discovery.[1][2] The 7-membered ring is saturated and puckered, offering specific steric vectors for enzyme binding pockets (e.g., EGFR, CDK4).[2]

  • Fully Aromatic Cyclohepta[d]pyrimidine: Derived from tropone.[1][2][3] These are non-benzenoid aromatic systems (azulene-like) and are significantly more challenging to synthesize.[1][2]

Historical Evolution and Discovery[4]

The discovery of cyclohepta[d]pyrimidines was not a singular event but an evolution of heterocyclic methodology, adapting the principles of Pinner and Biginelli to seven-membered rings.[1]

Phase I: The Cycloheptanone Era (1950s–1960s)

Early synthesis was driven by the availability of suberone (cycloheptanone).[1] Chemists realized that standard cyclocondensation methods used for cyclohexanone could be ring-expanded.[1][2]

  • Key Milestone: The adaptation of the Biginelli reaction to cycloheptanone.[1] While the classical Biginelli uses acetoacetate, replacing the 1,3-dicarbonyl component with

    
    -functionalized cycloheptanones allowed for the construction of the fused 6-7 system.[1]
    
Phase II: The Tropone/Azulene Connection (1970s)

In the 1970s, interest shifted to non-benzenoid aromaticity.[1] Researchers like Nitta et al.[1][2] explored the reaction of 2-chlorotropones with amidines.

  • Significance: This era established the synthesis of the fully conjugated system, revealing that the 7-membered ring could sustain a tropylium-like cationic character, significantly altering the pKa of the pyrimidine nitrogens compared to quinazolines.[1]

Phase III: The Kinase Inhibitor Boom (2000s–Present)

With the validation of ATP-competitive inhibition, the scaffold experienced a renaissance.[1] The "flexible" 7-membered ring was found to accommodate the "gatekeeper" mutations in kinases (e.g., T790M in EGFR) differently than the rigid quinazolines.[1]

Core Synthetic Methodologies

We present two validated protocols. Protocol A is the industry standard for generating libraries (Diversity-Oriented Synthesis).[1] Protocol B is the mechanistic approach for high-specificity targets.[1][2]

Retrosynthetic Analysis

The following diagram illustrates the two primary disconnections for accessing this scaffold.

Retrosynthesis Target Cyclohepta[d]pyrimidine (Target Scaffold) MCR_Precursors Route A: Multicomponent Assembly (Cycloheptanone + Aldehyde + Urea) MCR_Precursors->Target One-pot (Acid Cat.) Enamine Route B: Enaminone Cyclization (2-hydroxymethylene-cycloheptanone) Enamine->Target Stepwise Condensation Tropone Route C: Aromatic Fusion (2-Chlorotropone + Amidine) Tropone->Target Aromatization

Figure 1: Retrosynthetic disconnection showing the three primary access points to the scaffold.[2]

Protocol A: Microwave-Assisted One-Pot Synthesis (The "Green" Route)

Best for: Rapid generation of 4-aryl-substituted tetrahydro derivatives.[1][2]

Mechanism: This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization (Biginelli-type mechanism).[1][2]

Reagents:

  • Cycloheptanone (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Catalyst: Ceric Ammonium Nitrate (CAN) (5 mol%) or TMSCl (1.0 equiv)

  • Solvent: Ethanol (or solvent-free under microwave)[1][2]

Step-by-Step Methodology:

  • Charge: In a microwave-safe vial, combine cycloheptanone (10 mmol), the chosen benzaldehyde derivative (10 mmol), and urea (15 mmol).

  • Catalysis: Add Ceric Ammonium Nitrate (CAN) (0.5 mmol). Note: CAN is preferred over HCl due to easier workup and tolerance of acid-sensitive aldehydes.[1]

  • Irradiation: Irradiate at 300W, maintaining a temperature of 80°C for 5–10 minutes. (If using conventional heating, reflux in ethanol for 3–5 hours).[1][2]

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.[1]

  • Workup: Pour the reaction mixture into crushed ice. The product typically precipitates as a solid.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol. Column chromatography is rarely needed if the precipitation is efficient.[1]

Validation Data (Typical Yields):

Aldehyde Substituent (R)Reaction Time (Microwave)Yield (%)MP (°C)
Phenyl (H)4 min92210–212
4-Cl-Phenyl5 min88225–227
4-NO2-Phenyl4 min94240–242
4-OMe-Phenyl6 min85205–207
Protocol B: The Enaminone Route (Regioselective)

Best for: Introducing specific substituents at the C2 and C4 positions without the limitations of the MCR.

Concept: This route pre-functionalizes the cycloheptanone to form an "enaminone" or "enone" equivalent, which then condenses with a binucleophile.[1]

Workflow Diagram:

Mechanism Step1 Cycloheptanone Intermediate Enaminone Intermediate Step1->Intermediate Reflux, 6h Step2 Dimethylformamide dimethylacetal (DMF-DMA) Step2->Intermediate Product Cyclohepta[d]pyrimidine Intermediate->Product Cyclization (-Me2NH) Step3 Guanidine/Urea (Base Cat.) Step3->Product

Figure 2: The Enaminone pathway ensures regiocontrol by pre-installing the electrophilic carbon.[2]

Critical Technical Note: When using DMF-DMA, the intermediate is a 2-((dimethylamino)methylene)cycloheptan-1-one .[1][2] This intermediate is moisture sensitive.[1][2] It must be reacted immediately with the amidine/guanidine source in the presence of NaOEt to close the ring.[1]

Medicinal Chemistry Applications: SAR & Kinase Inhibition[1][5]

The cyclohepta[d]pyrimidine scaffold acts as a Type I or Type I½ kinase inhibitor , binding to the ATP pocket of enzymes.

Structure-Activity Relationship (SAR)[1][2]
  • The 7-Ring (Hydrophobic Interaction):

    • Unlike the flat benzene ring in quinazolines, the cycloheptene ring adopts a chair-like or twist-boat conformation .[1][2]

    • Effect: This bulk allows the molecule to fill larger hydrophobic pockets (e.g., the specificity pocket in CDK4) more effectively than the planar quinazoline.[1]

  • C4-Position (The Hinge Binder):

    • Substitution with an aniline moiety (via chlorination of the oxo- derivative and subsequent SNAr) is critical.[1]

    • Requirement: A 3-chloro-4-fluoroaniline or 3-ethynylaniline at this position is essential for high affinity to EGFR.[1][2]

  • C2-Position (Solubility Tail):

    • Introduction of solubilizing groups (morpholine, piperazine) here improves ADME properties without disrupting ATP binding.[1]

Case Study: EGFR Inhibition

In comparative studies against Erlotinib:

  • Compound: 4-(3-bromoanilino)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine.[1][2]

  • Activity: Shows low nanomolar IC50 against EGFR-WT.[1][2]

  • Advantage: The non-planar 7-ring reduces π-π stacking aggregation, often leading to better solubility profiles than the corresponding quinazolines.[1][2]

References

  • Synthesis of Benzo-fused Variants

    • Title: Synthesis of two new heterocyclic ring systems: Benzo[3,4]cyclohepta[1,2-d]pyrimidines.[1][2]

    • Source: Journal of Heterocyclic Chemistry (1971).[1]

    • URL:[Link]

  • Microwave-Assisted MCR Protocols

    • Title: Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta[d]pyrimidinones.[1]

    • Source: Natural Sciences Publishing (2015).[1][2]

    • URL:[Link]

  • Biological Activity (Antiviral/HIV)

    • Title: The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase.[1][2]

    • Source: Organic & Biomolecular Chemistry (2006).[1]

    • URL:[Link]

  • Biological Activity (Kinase Inhibition)

    • Title: Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of CDK4.[1][2][4] (Note: Illustrates the pyridopyrimidine class logic applied to 7-membered rings).

    • Source: Journal of Medicinal Chemistry (2014).[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 2H-Cyclohepta[d]pyrimidine Derivatives

Executive Summary The 2H-cyclohepta[d]pyrimidine scaffold is a conformationally restricted, annelated heterocyclic system that has garnered significant attention in modern drug discovery. Derivatives of this core structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-cyclohepta[d]pyrimidine scaffold is a conformationally restricted, annelated heterocyclic system that has garnered significant attention in modern drug discovery. Derivatives of this core structure exhibit a broad spectrum of pharmacological activities, including potent antitumor efficacy against HePG2 and MCF-7 cell lines [1], non-nucleoside inhibition of HIV-1 reverse transcriptase [2], and broad-spectrum antibacterial properties .

Synthesizing these complex fused rings traditionally required multi-step linear pathways with poor atom economy. This application note details highly efficient, one-pot multicomponent reactions (MCRs) based on Biginelli-type cyclocondensations. By consolidating the workflow into a single reaction vessel, researchers can rapidly generate diverse cyclohepta[d]pyrimidine libraries while maintaining rigorous analytical validation.

Mechanistic Principles & Experimental Design

The synthesis of 2H-cyclohepta[d]pyrimidines relies on the simultaneous condensation of three components: a carbonyl source (cycloheptanone or a


-ketoester), an aryl aldehyde, and a dinucleophile (urea or thiourea).

The Causality of Catalysis:

  • Acid Catalysis (HCl): In conventional protocols, the addition of a Brønsted acid protonates the carbonyl oxygen of the aryl aldehyde. This dramatically increases its electrophilicity, facilitating the initial nucleophilic attack by the amino group of urea/thiourea to form an acyliminium intermediate. The enol tautomer of cycloheptanone subsequently attacks this intermediate, driving the cyclocondensation forward.

  • Lewis Acid Nanoparticles (FeTiO

    
    ):  In green chemistry protocols, iron titanate nanoparticles act as heterogeneous Lewis acids. The 
    
    
    
    and
    
    
    centers coordinate with the oxygen atoms of the precursors, lowering the activation energy barrier for the Knoevenagel condensation without the need for harsh corrosive acids .
Mechanistic Workflow

MCR_Pathway cluster_reagents Multicomponent Precursors A Aryl Aldehyde Int1 Acyliminium Ion / Knoevenagel Intermediate A->Int1 B Cycloheptanone / β-Ketoester B->Int1 C Urea / Thiourea C->Int1 Cat Catalyst (HCl or FeTiO3 NPs) Cat->Int1 Activation Cycl Cyclocondensation & Dehydration Int1->Cycl Reflux (80°C) Prod 2H-Cyclohepta[d]pyrimidine Derivative Cycl->Prod Precipitation & Filtration

Figure 1: Mechanistic workflow of the one-pot multicomponent synthesis of 2H-cyclohepta[d]pyrimidine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Acid-Catalyzed One-Pot Synthesis (Antitumor Derivatives)

This protocol is optimized for the synthesis of 4-aryl-octahydro-2H-cyclohepta[d]pyrimidine-2-thiones, utilizing a Brønsted acid to drive the cyclization [3].

  • Reagent Charging: To a 50 mL round-bottom flask, add 3-(cyclopentyloxy)-4-methoxybenzaldehyde (5.0 mmol, 1.1 g), thiourea (5.0 mmol, 380 mg), and cycloheptanone (7.5 mmol).

  • Solvation: Suspend the mixture in 25 mL of absolute ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the highly polar transition states during the acyliminium ion formation.

  • Catalytic Activation: Add exactly 4 drops of concentrated hydrochloric acid (HCl) dropwise while stirring.

  • Reflux: Heat the reaction mixture under reflux (~80 °C) for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the UV-active aldehyde spot validates reaction completion.

  • Workup (Self-Validating Step): Evaporate the solvent under vacuum. Dissolve the crude solid in distilled H

    
    O and neutralize the solution dropwise with an aqueous ammonia solution. Causality: Neutralizing the acid deprotonates the pyrimidine salts; because the neutral organic product is insoluble in the aqueous matrix, it immediately precipitates, acting as a self-purifying mechanism.
    
  • Isolation: Filter the precipitated solid, wash thoroughly with ice-cold water, and recrystallize from ethanol to yield pure crystals.

Protocol B: Green Synthesis using FeTiO Nanoparticles (Antibacterial Derivatives)

This method leverages magnetically separable nanoparticles for an environmentally benign synthesis .

  • Preparation: In a 25 mL flask, combine the substituted benzaldehyde (1.0 mmol), cycloheptanone (1.0 mmol), and thiourea (1.2 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add 10 mol% of synthesized Iron Titanate (FeTiO

    
    ) nanoparticles.
    
  • Reaction: Subject the mixture to ultrasonication at 60 °C for 2–3 hours. Causality: Ultrasonication enhances mass transfer around the heterogeneous catalyst surface, drastically reducing reaction time compared to conventional heating.

  • Catalyst Recovery: Apply an external neodymium magnet to the flask wall. The FeTiO

    
     nanoparticles will aggregate at the magnet, leaving a clear supernatant. Decant the liquid. Self-Validation: The ability to reuse the recovered catalyst for up to 3 cycles without significant yield loss confirms the structural integrity of the nanoparticles.
    
  • Purification: Concentrate the decanted solution and recrystallize the product from hot ethanol.

Protocol C: Base-Catalyzed Synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-diones (Anti-HIV Derivatives)

This protocol uses a pre-formed


-ketoester to lock the orientation of the aromatic ring, crucial for HIV-1 reverse transcriptase inhibition [2].
  • Condensation: Dissolve an ethyl 2-oxocycloheptanecarboxylate derivative (10 mmol) and urea (15 mmol) in 30 mL of anhydrous methanol.

  • Base Addition: Add sodium methoxide (NaOMe) (15 mmol) to the solution. Causality: NaOMe deprotonates the urea, generating a powerful nucleophile that attacks the ester carbonyl, initiating the cyclization sequence.

  • Reflux: Heat under reflux for 6 hours.

  • Precipitation: Cool the mixture to room temperature and acidify with dilute HCl (1M) until pH ~3. Causality: Acidification protonates the resulting pyrimidine-2,4-dione sodium salt, forcing the neutral, rigid annelated compound to crash out of the solution.

  • Isolation: Filter, wash with water, and recrystallize from ethanol.

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and outcomes for the distinct synthetic methodologies discussed above:

Derivative ScaffoldPrecursorsCatalyst / SolventTime / TempYield (%)Primary Biological Target
4-Aryl-octahydro-2H-cyclohepta[d]pyrimidine-2-thione Aldehyde, Cycloheptanone, ThioureaConc. HCl / Ethanol4 h / Reflux (80°C)52–55%Antitumor (HePG2, MCF-7)
Cyclohepta[d]pyrimidine-2(5H)-thione Aldehyde, Cycloheptanone, ThioureaFeTiO

NPs / Ethanol
2–3 h / Ultrasound85–92%Antibacterial (E. coli, S. aureus)
9-phenylcyclohepta[d]pyrimidine-2,4-dione

-Ketoester, Urea
NaOMe / Methanol6 h / Reflux (65°C)46–52%Anti-HIV (Reverse Transcriptase)

Analytical Validation

To ensure the integrity of the self-validating system, the synthesized cyclohepta[d]pyrimidine core must be confirmed using the following spectroscopic markers:

  • 
    H NMR (CDCl
    
    
    
    or DMSO-d
    
    
    ):
    The successful incorporation of the cycloheptane ring is confirmed by the presence of dense multiplet signals integrating to the methylene protons between
    
    
    1.20–1.95 ppm. The chiral benzylic proton at the C-4 position typically resonates as a distinct singlet or doublet around
    
    
    4.60–4.90 ppm.
  • FT-IR Spectroscopy: The cyclocondensation is definitively tracked by the disappearance of the strong precursor carbonyl stretch (~1710 cm

    
    ) and the emergence of secondary amine N-H stretches (3240–3422 cm
    
    
    
    ) alongside the characteristic C=S stretch (~1260 cm
    
    
    ) or the pyrimidinedione C=O stretch (1650–1700 cm
    
    
    ).

References

  • El-Husseiny, W. M., El-Sayed, M. A.-A., El-Azab, A. S., AlSaif, N. A., Alanazi, M. M., & Abdel-Aziz, A. A.-M. (2020). "Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 744-758.[Link]

  • Rambabu, T., Paul Douglas, S., & Venkateswara Rao, B. (2022). "One-Pot Green Synthesis of Cyclohepta[d]pyrimidine-2(5H)-Thione Derivatives Using Iron Titanate (FeTiO3, Ilmenite) Nanoparticles and Evaluation of Their Antibacterial Activity." Asian Journal of Chemistry, 34(6), 1543-1548.[Link]

  • Wang, X., et al. (2006). "The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase." Organic & Biomolecular Chemistry, 4(17), 3252-3258.[Link]

Sources

Application

Application Note: Optimized Biginelli Reaction Protocol for the Synthesis of Cyclohepta[d]pyrimidin-2-ones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Multicomponent Reactions (MCRs), Heterocyclic Chemistry, and Drug Discovery Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Multicomponent Reactions (MCRs), Heterocyclic Chemistry, and Drug Discovery

Introduction & Mechanistic Rationale

The Biginelli reaction is a highly versatile, acid-catalyzed multicomponent reaction (MCR) traditionally utilized to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an acyclic β-ketoester, an aryl aldehyde, and urea[1]. These DHPM scaffolds are privileged pharmacophores in drug development, exhibiting potent biological activities such as calcium channel modulation, antiviral, and anti-inflammatory effects[2].

By substituting the standard acyclic β-ketoester with a seven-membered cyclic ketone (cycloheptanone), the Biginelli protocol can be adapted to synthesize fused bicyclic systems—specifically, cyclohepta[d]pyrimidin-2-ones [3]. These annulated derivatives offer unique conformational rigidity and expanded chemical space, making them highly attractive targets for novel therapeutics[4].

Causality in the Reaction Mechanism

To successfully execute this protocol, one must understand the kinetic pathways at play. According to the widely accepted mechanism proposed by Kappe (1997), the reaction does not begin with an aldol condensation[2]. Instead, it proceeds via the following self-validating sequence:

  • Iminium Formation (Rate-Limiting): The acid catalyst facilitates the condensation of the aromatic aldehyde and urea to form an electrophilic N-acyliminium ion intermediate[1][5].

  • Nucleophilic Addition: Cycloheptanone, acting via its enol tautomer, attacks the electrophilic iminium carbon, forming an open-chain ureide adduct[1]. Because the enolization of a simple cyclic ketone is thermodynamically less favorable than that of a 1,3-dicarbonyl, the choice of catalyst is critical to drive this step.

  • Cyclization & Dehydration: The amine group of the urea moiety attacks the cycloheptanone carbonyl, triggering intramolecular cyclization. Subsequent dehydration yields the stable cyclohepta[d]pyrimidin-2-one core[2][3].

Mechanistic Workflow

BiginelliMechanism Aldehyde Aromatic Aldehyde + Urea Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Catalyst Acid Catalyst (CAN or HCl) Catalyst->Iminium Accelerates Formation Adduct Open-Chain Ureide Adduct Iminium->Adduct Nucleophilic Addition Ketone Cycloheptanone (Enol Tautomer) Ketone->Adduct C-C Bond Formation Cyclization Intramolecular Cyclization Adduct->Cyclization Amine Attack on Carbonyl Product Cyclohepta[d]pyrimidin-2-one (Target Scaffold) Cyclization->Product Dehydration (-H2O)

Fig 1: Kappe mechanism adapted for the synthesis of cyclohepta[d]pyrimidin-2-ones.

Experimental Design & Optimization

Designing a robust protocol for cycloheptanone requires strict control over thermodynamics and side reactions.

  • Stoichiometric Control: Aromatic aldehydes are highly reactive and prone to side reactions (e.g., bis-aldol condensation with cycloheptanone). Therefore, the aldehyde must be the limiting reagent. Cycloheptanone and urea are supplied in excess to drive the equilibrium toward the iminium intermediate.

  • Solvent Dynamics (Le Chatelier’s Principle): Ethanol is the preferred solvent. It solubilizes the starting materials at reflux (78°C), but the highly crystalline cyclohepta[d]pyrimidin-2-one product exhibits poor solubility in cold ethanol. This allows for spontaneous precipitation, driving the reaction to completion and simplifying isolation.

  • Catalyst Evolution: Classical protocols using concentrated HCl suffer from long reaction times and moderate yields (~46%) due to competitive ketone self-condensation. Modern protocols utilize Ceric Ammonium Nitrate (CAN) or Iron Titanate (FeTiO3) nanoparticles. CAN acts as a mild, single-electron oxidant and Lewis acid, coordinating directly with the aldehyde oxygen to rapidly stabilize the iminium transition state without degrading the ketone[3][6].

Quantitative Data: Catalyst Efficiency Comparison
Catalyst SystemSolventStoichiometry (Aldehyde:Ketone:Urea)Time (h)Yield (%)Key Advantage / Limitation
Conc. HCl Ethanol1.0 : 1.66 : 2.58 – 10~46%Classical method; low yield due to ketone self-condensation.
CAN (10 mol%) Ethanol1.0 : 1.0 : 1.51 – 285 – 98%Green Lewis acid; suppresses side reactions, rapid kinetics[3].
FeTiO3 NPs Ethanol1.0 : 1.0 : 1.22 – 388 – 92%Heterogeneous catalyst; easily recoverable via magnetic/filtration separation[6].

Detailed Experimental Protocols

Protocol A: Classical Brønsted Acid Catalysis (HCl)

Recommended for standard laboratory setups where advanced Lewis acids are unavailable. Adapted from the classical synthesis of 4-(4-chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 6.0 mmol of the aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 10 mL of absolute ethanol.

  • Stoichiometric Addition: Add 10.0 mmol of cycloheptanone (1.66 eq) and 15.0 mmol of urea (2.5 eq) to the stirring solution.

    • Causality Note: The 2.5x excess of urea compensates for its partial thermal decomposition into isocyanic acid and ammonia during prolonged reflux, ensuring the iminium formation is not starved of nucleophile.

  • Catalyst Introduction: Add 4–5 drops of concentrated HCl (37% w/w).

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C for 8–10 hours. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate 3:7 v/v).

  • Precipitation & Workup: Allow the mixture to cool to room temperature, then incubate overnight at 4°C. Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol to remove unreacted cycloheptanone, and recrystallize from hot ethanol to yield the pure product.

Protocol B: High-Yield Green Catalysis (Ceric Ammonium Nitrate)

Recommended for drug development workflows requiring high throughput, high yield, and minimal side-product formation. Adapted from El-Saghier et al.[3].

  • Reagent Preparation: In a 50 mL reaction vessel, combine 10.0 mmol of the aromatic aldehyde, 10.0 mmol of cycloheptanone, and 15.0 mmol of urea.

  • Catalyst Addition: Add 10 mol% (1.0 mmol) of Ceric Ammonium Nitrate (CAN).

    • Causality Note: CAN provides superior Lewis acidity compared to Brønsted acids. It selectively activates the aldehyde carbonyl without enolizing the cycloheptanone prematurely, preventing unwanted aldol byproducts and allowing for a 1:1 ketone-to-aldehyde ratio.

  • Reaction Execution: Add 5 mL of absolute ethanol (or proceed solvent-free if utilizing a ball mill/melt approach). Stir the mixture at 80°C for 1–2 hours.

  • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice. The sudden drop in temperature and polarity shift forces the immediate crystallization of the cyclohepta[d]pyrimidin-2-one.

  • Purification: Filter the solid under vacuum. Wash thoroughly with distilled water to dissolve and remove the water-soluble CAN catalyst and unreacted urea. Recrystallize the crude solid from ethanol to achieve >90% purity.

References

Sources

Method

Catalytic synthesis using cycloheptanone and urea

Application Note & Protocol Topic: Catalytic Synthesis of Spiro-Fused Heterocyclic Scaffolds from Cycloheptanone and Urea Abstract The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Catalytic Synthesis of Spiro-Fused Heterocyclic Scaffolds from Cycloheptanone and Urea

Abstract

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug discovery.[1] Among these, spirocyclic frameworks are of particular interest as they introduce three-dimensional complexity, which can lead to improved target affinity and optimized ADME properties.[2] This application note provides a detailed protocol for the catalytic synthesis of a key spiro-heterocyclic intermediate from the readily available and cost-effective starting materials, cycloheptanone and urea. The described multi-component condensation reaction, catalyzed by a mineral acid, offers a robust and scalable route to novel scaffolds for pharmaceutical research. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the characterization of the resulting products, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Spirocyclic Urea Derivatives

The urea functional group is recognized as a privileged scaffold in medicinal chemistry.[3] Its ability to act as a rigid hydrogen bond donor and acceptor allows it to form crucial interactions with biological targets, a feature exploited in numerous FDA-approved drugs.[4][5] When incorporated into a spirocyclic system—a structure where two rings are connected by a single common atom—the resulting molecule gains significant conformational rigidity and a well-defined three-dimensional architecture.[6] This is highly desirable in modern drug design, which seeks to move beyond flat, sp2-hybridized molecules towards more complex and specific sp3-rich structures.[2]

The reaction of cyclic ketones with urea represents an efficient and atom-economical approach to such scaffolds. While the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea, is a well-known multi-component reaction for generating dihydropyrimidinones, the analogous reaction with simple cyclic ketones can lead to different, yet equally valuable, structures.[7][8] Drawing from established precedents with cyclohexanone, the reaction with cycloheptanone is expected to proceed via a double condensation to yield a spiro-fused bis-hydantoin-like structure, a versatile intermediate for further chemical elaboration.[9][10]

This guide details a protocol for this transformation, emphasizing the causality behind experimental choices to ensure reproducibility and successful implementation.

Reaction Mechanism and Rationale

The synthesis proceeds as a one-pot, acid-catalyzed, three-component reaction involving one molecule of cycloheptanone and two molecules of urea. The mechanism can be conceptualized as a sequence of condensation and cyclization steps.

Proposed Mechanistic Pathway:

  • Carbonyl Activation: The reaction is initiated by the protonation of the cycloheptanone carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A molecule of urea acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a C=N double bond (an iminium-like intermediate).

  • Intramolecular Cyclization (First Ring): A second nucleophilic attack, this time from the other nitrogen of the same urea molecule onto the carbon of the newly formed C=N bond (or a related enamine tautomer), leads to the formation of the first five-membered heterocyclic ring after tautomerization.

  • Second Condensation and Cyclization (Second Ring): The process repeats with a second molecule of urea condensing with the remaining carbonyl group of the intermediate (which is now part of the first heterocyclic ring), ultimately forming the second ring and the final spirocyclic product.

The use of an acid catalyst is critical for activating the ketone and facilitating the multiple dehydration steps required for ring formation.[7]

G cluster_reactants Reactants cluster_process Catalytic Cycle Cycloheptanone Cycloheptanone Activation 1. Carbonyl Activation (H+ Catalyst) Cycloheptanone->Activation Urea1 Urea (2 eq.) Nuc_Attack1 2. Nucleophilic Attack by Urea Urea1->Nuc_Attack1 Activation->Nuc_Attack1 Dehydration1 3. Dehydration Nuc_Attack1->Dehydration1 Cyclization1 4. First Ring Cyclization Dehydration1->Cyclization1 Intermediate Mono-ring Intermediate Cyclization1->Intermediate Nuc_Attack2 5. Second Urea Attack Intermediate->Nuc_Attack2 Dehydration2 6. Dehydration Nuc_Attack2->Dehydration2 Cyclization2 7. Second Ring Cyclization Dehydration2->Cyclization2 Product Spiro-fused Bis-heterocycle Cyclization2->Product

Caption: Proposed reaction mechanism for the formation of the spiro-fused heterocycle.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the primary spirocyclic condensation product. A subsequent optional protocol describes its hydrolysis to 2-carboxamidocycloheptanone, a valuable synthetic intermediate.

Part A: Synthesis of the Spiro-fused Heterocycle

3.1 Materials and Equipment

Reagents & Materials Grade/Purity Equipment
Cycloheptanone>98%3-Neck Round Bottom Flask (500 mL)
UreaReagent GradeReflux Condenser with Dean-Stark Trap
XyleneAnhydrousMechanical Stirrer
Ammonium CarbonateACS GradeHeating Mantle with Temperature Control
Sulfuric Acid (for hydrolysis)Concentrated (98%)Thermometer
Sodium HydroxideACS GradeBuchner Funnel and Filtration Flask
Deionized WaterRotary Evaporator

3.2 Catalyst Selection and Rationale

While various Brønsted and Lewis acids can catalyze this reaction, this protocol utilizes an ammonium salt (ammonium carbonate) in the initial condensation step.[9] Ammonium carbonate serves as an in situ source of ammonia and carbon dioxide upon heating, which can suppress the self-condensation of urea to biuret and aid in the reaction progress.[9] For the subsequent hydrolysis, a strong mineral acid like sulfuric acid is required to break open the stable spirolactam structure.

3.3 Step-by-Step Synthesis Protocol

  • Reactor Setup: Assemble a 500 mL three-neck round bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add cycloheptanone (2.5 moles, 280.4 g) and xylene (150 mL) . The xylene acts as a solvent and facilitates the azeotropic removal of water.

  • Initiation: Begin stirring and heat the mixture to 130-140°C using a heating mantle.

  • Urea Addition: In a separate container, mix urea (1.0 mole, 60.06 g) with ammonium carbonate (0.2 moles, 19.22 g) .[9] Once the reaction temperature is stable, add this solid mixture to the hot cycloheptanone solution in portions over a period of 30-45 minutes. Caution: Addition may cause initial frothing.

  • Reaction & Water Removal: Maintain the reaction mixture at reflux (approx. 135-145°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with xylene. Continue the reflux for 2-4 hours, or until the evolution of water ceases.[9]

  • Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 95°C. Carefully pour the hot reaction slurry into 500 mL of hot deionized water (90-95°C) with vigorous stirring.

  • Filtration: Allow the aqueous slurry to cool to room temperature. Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water (2 x 100 mL) and then with a small amount of cold acetone to aid in drying. Dry the white solid product in a vacuum oven at 60°C to a constant weight.

G A 1. Setup Reactor (Flask, Condenser, Dean-Stark) B 2. Charge Cycloheptanone and Xylene A->B C 3. Heat to 130-140°C B->C D 4. Add Urea/Ammonium Carbonate Mixture C->D E 5. Reflux (2-4h) Collect Water Azeotropically D->E F 6. Cool to ~95°C E->F G 7. Quench into Hot Water F->G H 8. Cool to RT & Filter G->H I 9. Wash & Dry Product H->I J Characterize Spiro Product I->J

Sources

Application

Application Note: A Solvent-Free, Mechanochemical Approach to the Green Synthesis of Cyclohepta[d]pyrimidines

Abstract This application note details a robust, solvent-free protocol for the synthesis of cyclohepta[d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. By levera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, solvent-free protocol for the synthesis of cyclohepta[d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. By leveraging the principles of green chemistry, specifically mechanochemical activation via ball milling, this method obviates the need for hazardous organic solvents, reduces energy consumption, and simplifies product purification.[1][2][3] The proposed one-pot, multi-component reaction offers high atom economy and serves as an efficient and environmentally benign alternative to traditional synthetic routes.[4][5] This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, and methods for ensuring the trustworthiness of the results through rigorous analytical characterization.

Introduction: The Case for Greener Synthesis

Cyclohepta[d]pyrimidines, and fused pyrimidines in general, form the structural core of numerous biologically active molecules, including therapeutics with anticancer, anti-inflammatory, and antimicrobial properties.[1][6] Traditional synthetic methods for these scaffolds often rely on multi-step procedures involving volatile and toxic organic solvents, harsh reaction conditions, and the generation of significant chemical waste.[3][7]

The paradigm of green chemistry compels a shift towards more sustainable synthetic strategies.[1][2] Solvent-free reactions, in particular, offer profound advantages:

  • Reduced Environmental Impact: Eliminates solvent-related waste, which is a major contributor to chemical pollution.

  • Enhanced Safety: Reduces risks of fire, explosions, and exposure to toxic fumes.

  • Improved Efficiency: Can lead to higher reaction rates and yields due to high reactant concentrations.[4]

  • Simplified Purification: Products can often be isolated directly or with minimal purification steps like recrystallization from green solvents (e.g., ethanol).[1]

This protocol focuses on a mechanochemical approach, utilizing the energy of mechanical grinding to drive chemical reactions in the solid state.[8] This technique is particularly well-suited for multi-component reactions (MCRs), which generate molecular complexity in a single, efficient step.[4][5]

Mechanistic Rationale and Reaction Design

The synthesis of a pyrimidine ring classically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a species containing an N-C-N fragment, such as urea, guanidine, or an amidine.[4] To construct the cyclohepta[d]pyrimidine scaffold under solvent-free conditions, we propose a one-pot, three-component reaction based on established principles for synthesizing fused N-heterocycles.[6][9]

The key starting materials are:

  • Cycloheptanone: The seven-membered ring source.

  • An Aryl or Aliphatic Aldehyde: Provides a substituent at the 5-position of the final product.

  • Urea or a Substituted Amidine: Serves as the N-C-N source to form the pyrimidine ring.

The proposed reaction pathway, catalyzed by a mild acid under mechanochemical conditions, is outlined below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Cycloheptanone C Cycloheptylidene-ketone Intermediate A->C B Aldehyde (R-CHO) B->C E Aza-Michael Adduct C->E D Urea D->E F Dihydropyrimidine Intermediate E->F G Final Product: Cyclohepta[d]pyrimidine F->G

Caption: Proposed reaction pathway for mechanochemical synthesis.

Initially, an acid-catalyzed Knoevenagel condensation occurs between cycloheptanone and the aldehyde to form an α,β-unsaturated ketone intermediate. This is followed by a Michael addition of urea. The resulting adduct then undergoes intramolecular cyclization and dehydration (or oxidation) to yield the final, stable aromatic cyclohepta[d]pyrimidine system. The entire cascade occurs within the ball mill vial without the need for a bulk solvent.[8]

Detailed Experimental Protocol

This protocol provides a generalized procedure. Reactant ratios and reaction times may require optimization for specific substrates.

3.1. Materials and Equipment

  • Reactants: Cycloheptanone, various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), urea, and a catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or silica-supported sulfuric acid). All reagents should be of high purity (≥98%).

  • Equipment:

    • Planetary ball mill or mixer mill.

    • Milling jars (e.g., stainless steel, zirconia) and balls.

    • Spatula and weighing balance.

    • Thin Layer Chromatography (TLC) apparatus.

    • Rotary evaporator.

    • Recrystallization glassware.

    • Instrumentation for analysis: NMR, FT-IR, Mass Spectrometry.

3.2. Experimental Workflow

Caption: General experimental workflow for the synthesis.

3.3. Step-by-Step Procedure

  • Charging the Mill: Into a 50 mL stainless steel milling jar containing two 10 mm stainless steel balls, add cycloheptanone (1.0 mmol), the desired aldehyde (1.0 mmol), urea (1.2 mmol), and the catalyst (e.g., p-TsOH, 0.1 mmol).

    • Expertise Note: A slight excess of urea is used to drive the reaction to completion. The catalyst amount is kept minimal (10 mol%) to align with green chemistry principles.

  • Milling: Secure the jar in the planetary ball mill. Mill the mixture at a rotational speed of 400-600 rpm for 60-120 minutes.

    • Expertise Note: The optimal milling time and frequency can vary. It is advisable to pause the reaction at intervals (e.g., every 30 minutes) to check for completion.

  • Reaction Monitoring: Scrape a small amount of the reaction mixture from the jar, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., hexane:ethyl acetate 7:3) to monitor the disappearance of starting materials.

  • Work-up and Isolation: Once the reaction is complete, add 20 mL of ethyl acetate to the milling jar and grind for another 2 minutes to dissolve the product. Transfer the solvent to a round-bottom flask. The solid catalyst, if silica-supported, can be recovered by filtration.

  • Purification: Concentrate the organic phase using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture to yield the pure cyclohepta[d]pyrimidine derivative.[1]

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of two derivatives based on typical yields reported for analogous solvent-free pyrimidine syntheses.[9]

EntryAldehydeReaction Time (min)Yield (%)Melting Point (°C)
1Benzaldehyde9088215-217
24-Chlorobenzaldehyde10092230-232

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of this protocol, the identity and purity of the synthesized compounds must be rigorously confirmed through a combination of spectroscopic and analytical methods.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the chemical structure, including the number and connectivity of protons and carbons. The spectra should be consistent with the proposed cyclohepta[d]pyrimidine scaffold.

    • FT-IR Spectroscopy: Used to identify key functional groups. Expect to see characteristic peaks for C=N and C=C bonds within the heterocyclic system and the absence of carbonyl (C=O) peaks from the starting materials.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product, showing a molecular ion peak corresponding to the calculated mass.[10]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A primary method to determine the purity of the final compound, which should ideally be >95%.[1]

    • Melting Point Analysis: A sharp and un-depressed melting point range is indicative of a pure crystalline compound.

This multi-faceted analytical approach ensures that the obtained product is verifiably the desired compound at a high degree of purity, making the protocol self-validating and trustworthy.

Conclusion

This application note presents a modern, efficient, and environmentally responsible protocol for synthesizing cyclohepta[d]pyrimidine derivatives. By adopting a solvent-free, mechanochemical, multi-component strategy, researchers can access these valuable heterocyclic scaffolds while adhering to the core tenets of green chemistry.[3] The method is characterized by its operational simplicity, high yields, and reduced environmental footprint, making it a superior alternative to conventional solution-phase syntheses.

References

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (n.d.). AIJR.
  • Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023). Power System Technology, 47(4).
  • Ghorbani-Vaghei, R., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330.
  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. (2026). RSC Advances.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN J. Chem., 16(3).
  • Mechanochemical Syntheses of N‑Containing Heterocycles with TosMIC. (n.d.). Request PDF.
  • Sahoo, B. M., et al. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Semantic Scholar.
  • Al-Hazmi, G. H. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Polish Journal of Environmental Studies, 33(5), 5549-5556.
  • Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Journal of Organic Chemistry, 88(21), 14697-14707.
  • Synthesis of pyrimidine derivatives under solvent‐free conditions. (n.d.). ResearchGate.
  • Al-dujaili, J. H. (2018). Ball Milling Promoted N-Heterocycles Synthesis. Molecules, 23(6), 1330.
  • Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity. (2013). Hilaris Publisher.
  • Fahmy, A. F. M., et al. (2017). Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. Asian Journal of Chemistry, 29(12), 2711-2715.
  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. (2021). PubMed.
  • Molitor, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(20), 14213–14222.
  • Ghorbani-Vaghei, R., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330.
  • Bosica, G. (2021). Green Organic Synthesis via Multicomponent Reactions. Xjenza Online, 9(1).
  • Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. (n.d.). RSC Publishing.

Sources

Method

Application Note: High-Yield Synthesis of Phenyl-2H-cyclohepta[d]pyrimidine Analogues

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of phenyl-substituted 2H-cyclohepta[d]pyrimidine analogues , a privileged scaffold exhibiting potent a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of phenyl-substituted 2H-cyclohepta[d]pyrimidine analogues , a privileged scaffold exhibiting potent antiviral (HIV-1 RT inhibition) and anticancer (tubulin polymerization inhibition) activities.

While IUPAC nomenclature typically assigns the phenyl substituent derived from Biginelli condensation to the C4 position, this guide addresses the synthesis of this core scaffold, acknowledging that specific literature (e.g., HIV research) may refer to 9-phenyl derivatives depending on the substitution pattern of the cycloheptane ring or alternative numbering conventions. The protocol below focuses on the high-throughput TMSCl-mediated Biginelli Cyclocondensation , which allows for the rapid generation of diverse phenyl analogues.

Strategic Overview

The cyclohepta[d]pyrimidine scaffold represents a "privileged structure" in drug discovery, fusing a seven-membered cycloheptane ring with a pyrimidine core. This bicyclic system restricts the conformational flexibility of the attached phenyl group, enhancing binding affinity for targets such as HIV-1 Reverse Transcriptase (NNRTIs) and Tyrosine Kinases .

Key Applications
  • Antiviral Therapeutics: Analogues functioning as non-nucleoside reverse transcriptase inhibitors (similar to MKC-442).[1]

  • Oncology: Inhibition of tubulin polymerization and varying cytotoxicity against MCF-7 and HepG2 cell lines.

  • Antimicrobial: Potent activity against DNA gyrase in resistant bacterial strains.

Retrosynthetic Analysis & Mechanism

The most efficient route to synthesize the 4-phenyl (or 9-phenyl, depending on numbering) analogue library is the One-Pot Biginelli Cyclocondensation . Unlike traditional acid-catalyzed methods (HCl/H₂SO₄) which suffer from low yields and long reaction times, this protocol utilizes Trimethylsilyl Chloride (TMSCl) as a promoter. TMSCl acts as a Lewis acid and a dehydrating agent, significantly accelerating the formation of the key N-acyliminium ion intermediate.

Reaction Scheme (DOT Visualization)

ReactionPathway Start Precursors: Cycloheptanone (1) Benzaldehyde (2) Urea/Thiourea (3) Inter1 Intermediate A: Acyliminium Ion (Activated by TMSCl) Start->Inter1 Condensation (Aldehyde+Urea) Inter2 Intermediate B: Enol of Cycloheptanone Start->Inter2 Enolization (TMSCl assisted) Cyclization Michael Addition & Cyclodehydration Inter1->Cyclization + Inter2 Inter2->Cyclization Product Target Analogue: 4-Phenyl-octahydro- 2H-cyclohepta[d]pyrimidine-2-one Cyclization->Product - H2O

Figure 1: Mechanistic pathway of the TMSCl-mediated Biginelli condensation. The reaction proceeds via the formation of an acyliminium intermediate followed by nucleophilic attack by the cycloheptanone enol.

Experimental Protocol

Protocol A: TMSCl-Mediated Synthesis (High-Throughput)

This method is optimized for generating a library of analogues with varying phenyl substituents (e.g., 4-Cl, 4-OMe, 3-NO₂).

Reagents:

  • Cycloheptanone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Trimethylsilyl Chloride (TMSCl) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Workup: DMF/Water or Ethanol

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Cycloheptanone (5 mmol), Substituted Benzaldehyde (5 mmol), and Urea/Thiourea (7.5 mmol) in Acetonitrile (10 mL).

  • Activation: Add TMSCl (5 mmol) dropwise to the mixture at room temperature. Note: TMSCl will react with urea to form a soluble silylated species, enhancing reactivity.

  • Reaction: Heat the mixture to reflux (80-85°C) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3). The spot for benzaldehyde should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the solution into crushed ice (approx. 50 g) with vigorous stirring.

  • Precipitation: Stir for 15-20 minutes. The solid product will precipitate out.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Recrystallize from hot Ethanol or DMF/Ethanol mixture to obtain pure crystals.

Protocol B: Aromatization (Optional)

The product of Protocol A is the octahydro derivative. To obtain the fully aromatic 2H-cyclohepta[d]pyrimidine (often required for kinase inhibition), an oxidation step is necessary.

  • Dissolve the octahydro product (1 mmol) in Acetic Acid (5 mL).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv).

  • Reflux for 6–8 hours.

  • Neutralize with NaHCO₃ and extract with Ethyl Acetate.

Data Analysis & Validation

Expected Yields & Characterization

The following table summarizes expected outcomes for various analogues using Protocol A.

EntryR-Group (Phenyl)X (Urea)Time (h)Yield (%)Melting Point (°C)
1 HO2.592210–212
2 4-ClO3.088225–227
3 4-OMeO2.590205–207
4 3-NO₂S3.585198–200
5 4-OHS4.082230–232
Structural Validation (NMR)

To validate the formation of the 4-phenyl-octahydro-2H-cyclohepta[d]pyrimidine-2-one :

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.20, 7.65 ppm: Two singlets (1H each) for NH protons (D₂O exchangeable).

    • δ 5.10–5.25 ppm: Doublet/Singlet (1H) for the benzylic proton at the chiral center (C4). Crucial for confirming ring closure.

    • δ 7.10–7.40 ppm: Multiplet for aromatic protons (Phenyl group).

    • δ 1.40–2.60 ppm: Multiplets (10H) for the cycloheptane ring methylene protons.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to wet solvent.Ensure MeCN/DMF is dry. TMSCl hydrolyzes rapidly in moisture.
Sticky Product Oligomerization of benzaldehyde.Wash the crude solid thoroughly with cold Ether or Hexane before recrystallization.
Long Reaction Time Steric hindrance on benzaldehyde (e.g., 2-substituted).Increase catalyst load to 1.5 equiv or switch solvent to DMF (higher reflux temp).

References

  • HIV-1 RT Inhibition & 9-Phenyl Analogues

    • Wang, X., et al. (2006). "The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase." Organic & Biomolecular Chemistry.
  • TMSCl-Mediated Biginelli Synthesis

    • Li, J., et al. (2020). "Recent Advances in the Synthesis of Dihydropyrimidinones via Biginelli Reaction." Current Organic Chemistry.
  • Biological Activity of Pyrimidine Analogues

    • El-Saghier, A. M., et al. (2015).[2] "Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta[d]pyrimidinones." Natural Sciences.[2]

  • General Biginelli Mechanism & Protocols

    • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

Sources

Application

Functionalization of 2H-cyclohepta[d]pyrimidine at C-2 position

Application Note: Precision Functionalization of 2H-Cyclohepta[d]pyrimidine at the C-2 Position Executive Summary The cyclohepta[d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, bridg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 2H-Cyclohepta[d]pyrimidine at the C-2 Position

Executive Summary

The cyclohepta[d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, bridging the structural gap between the rigid quinazoline core (common in EGFR inhibitors) and more flexible bicyclic systems.[1] Its seven-membered ring fusion imparts unique conformational properties—often described as a "pucker"—that can exploit distinct hydrophobic pockets in kinases (e.g., CDK, VEGFR) and viral polymerases (e.g., HIV RT).

This guide addresses the C-2 position functionalization , a critical vector for tuning physicochemical properties (solubility, pKa) and establishing key hydrogen-bonding interactions. Unlike the highly electrophilic C-4 position, the C-2 position is inherently less reactive, requiring specific activation strategies. This protocol details three field-proven methodologies: Sulfonyl-Activated Nucleophilic Displacement (


) , Palladium-Catalyzed Cross-Coupling , and Direct C-H Functionalization , providing a robust roadmap for library generation.

Strategic Analysis: The Mechanistic Landscape

Before initiating wet chemistry, it is crucial to understand the electronic bias of the scaffold.

  • The Regioselectivity Challenge: In 2,4-dichlorocyclohepta[d]pyrimidine, the C-4 position is significantly more electrophilic due to the inductive effect of the adjacent bridgehead nitrogen and reduced steric shielding compared to the C-2 position. Therefore, standard workflows typically functionalize C-4 first . Attempting C-2 functionalization on a 2,4-dihalo scaffold without blocking C-4 will result in mixtures favoring the C-4 product.

  • The "Sulfone Surprise": While 2-chloropyrimidines are standard electrophiles, they often require forcing conditions (high heat, strong bases) for

    
     with weak nucleophiles. Oxidizing a 2-methylthio ether to a 2-methylsulfonyl (2-SO
    
    
    
    Me)
    moiety creates a "super-electrophile." This leaving group is approximately
    
    
    
    
    times more reactive than chloride, enabling reactions at room temperature and sparing sensitive functional groups.
  • Conformational Impact: The cycloheptane ring is not planar; it adopts a chair/twist-boat conformation. Bulky substituents at C-2 can clash with the C-9 protons of the seven-membered ring, influencing the preferred rotamer of the final drug candidate.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target molecule.

G Start Target: C-2 Functionalization Nature Nature of Nucleophile? Start->Nature Amine Amine/Aniline Nature->Amine Carbon Aryl/Alkyl Boronate Nature->Carbon Reactivity Nucleophile Reactivity? Amine->Reactivity Method3 Protocol 3: Suzuki-Miyaura Carbon->Method3 Strong High (Aliphatic Amines) Reactivity->Strong Weak Low (e- deficient Anilines) Reactivity->Weak Method1 Protocol 1: SNAr (Cl or SO2Me) Strong->Method1 Method2 Protocol 2: Buchwald-Hartwig Weak->Method2 Optimization Switch to Sulfone Leaving Group Method1->Optimization If yield < 40%

Figure 1: Decision tree for selecting the appropriate functionalization strategy based on nucleophile type and reactivity.

Detailed Protocols

Protocol 1: The "Gold Standard" (Sulfone Displacement)

Best for: Aliphatic amines, alcohols, and thiols. Ideal for late-stage diversification.

Mechanism: The oxidation of a sulfide to a sulfone creates a highly electron-deficient C-2 center, allowing displacement by nucleophiles under mild conditions.

Step 1: Activation (Sulfide Oxidation) [1]

  • Substrate: Dissolve 2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivative (1.0 equiv) in DCM (0.1 M).

  • Reagent: Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise. Note: Use high-purity m-CPBA to avoid acidic byproducts.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Sulfone is significantly more polar).[1]

  • Workup: Quench with saturated aqueous NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide). Extract with DCM.[1]
  • Yield: Typically >90%. The product, a 2-methylsulfonyl derivative, is often a white solid.

Step 2: Nucleophilic Displacement

  • Setup: In a microwave vial or sealed tube, dissolve the 2-methylsulfonyl intermediate (1.0 equiv) in anhydrous THF or 1,4-Dioxane (0.2 M).

  • Nucleophile: Add the amine (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv). Crucial: If using an alcohol nucleophile, use NaH (1.1 equiv) in THF instead of DIPEA.

  • Conditions:

    • Aliphatic Amines: Stir at RT for 1–4 hours.

    • Anilines: Heat to 60–80°C (thermal) or 80°C (microwave, 20 min).

  • Purification: Concentrate and purify via flash chromatography (usually EtOAc/Hexanes).[1]

Critical Insight: If the displacement is sluggish, switch solvent to NMP or DMSO and heat to 100°C. The sulfone leaving group is prone to hydrolysis to the 2-OH (uracil derivative) if water is present, so keep the system anhydrous.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Electron-deficient anilines, sterically hindered amines, or when the 2-Cl substrate is the only option.

Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.

  • Substrate: 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (1.0 equiv).

  • Catalyst System:

    • Pd Source: Pd

      
      (dba)
      
      
      
      (5 mol%) or Pd(OAc)
      
      
      (5 mol%).
    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] Use 10 mol%.

    • Why? These bulky, electron-rich phosphine ligands facilitate the difficult oxidative addition into the electron-neutral C-2 position and prevent catalyst poisoning by the pyrimidine nitrogens.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv).[1] Note: NaOtBu is stronger but can cause side reactions with electrophilic functional groups.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with Argon (3x).[1]

    • Add solvent and amine (1.2 equiv).[1]

    • Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Quantitative Data Summary

Leaving Group (C-2)NucleophileMethodTypical YieldReaction TempComments
-Cl Primary Amine

40–60%100–120°COften requires forcing; poor for weak nucleophiles.
-Cl AnilineBuchwald75–90%100°CExcellent reliability; ligand dependent.
-SO

Me
Primary Amine

85–98%RTPreferred Route. Very mild.[1]
-SO

Me
Alcohol (RO-)

70–85%0°C -> RTRequires alkoxide formation first.[1]
-SMe AnyDirect<5%N/AUnreactive without activation.

Troubleshooting & Optimization

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Product inhibition (the product amine might coordinate Pd) or hydrolysis of the leaving group.[1]

    • Solution: For

      
      , add a Lewis Acid catalyst like ZnCl
      
      
      
      (0.5 equiv) to activate the pyrimidine nitrogen.[1] For Buchwald, switch to a precatalyst like XPhos Pd G3 to ensure active species generation.
  • Problem: Regioselectivity issues (if C-4 is also reactive).

    • Solution: Ensure C-4 is substituted before attempting C-2 chemistry. If starting from 2,4-dichloro, perform the C-4 displacement at 0°C (kinetic control) first. The C-2 position will remain intact for subsequent steps.

  • Problem: Solubility of the cyclohepta-fused core.

    • Solution: The 7-membered ring increases lipophilicity compared to quinazolines. If the product is an oil/gum, triturating with diethyl ether/pentane often induces crystallization.

References

  • Regioselectivity in Pyrimidines:Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

    • Source: [NIH / ACS Med.[1] Chem. Lett.]([Link]1]

  • Sulfone Activation Strategy: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][2] (Demonstrates the superior reactivity of sulfones).

    • Source: [J. Am. Chem. Soc.[1][3] (via NIH)]([Link])

  • Cyclohepta[d]pyrimidine Synthesis: The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase.[1][4]

    • Source: [1]

  • C-2 Selective Amination:C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz

    • Source: [1]

  • General Pyrimidine Reactivity:2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz

    • Source: [1]

Sources

Method

Preparation of hexahydro-2H-cyclohepta[d]pyrimidine-2-thione

Title : Advanced Protocol for the Synthesis of Hexahydro-2H-cyclohepta[d]pyrimidine-2-thione Derivatives via Multicomponent Cyclocondensation 1. Executive Summary & Pharmacological Context Fused pyrimidine-2-thiones, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Protocol for the Synthesis of Hexahydro-2H-cyclohepta[d]pyrimidine-2-thione Derivatives via Multicomponent Cyclocondensation

1. Executive Summary & Pharmacological Context Fused pyrimidine-2-thiones, specifically the cyclohepta[d]pyrimidine-2-thione derivatives, represent a highly privileged scaffold in modern medicinal chemistry. These compounds exhibit potent multi-target pharmacological profiles, most notably acting as inhibitors of cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-


)[1]. The synthesis of the hexahydro/octahydro-2H-cyclohepta[d]pyrimidine-2-thione core is typically achieved through an acid-catalyzed, one-pot Biginelli-type multicomponent reaction (MCR) utilizing cycloheptanone, an aryl aldehyde, and thiourea ()[1]. This application note details an optimized, self-validating protocol for generating this scaffold, focusing on mechanistic causality and rigorous analytical validation.

2. Mechanistic Insights & Reaction Design The synthesis relies on a cascade of condensation and cyclization events. Understanding this mechanism is critical for troubleshooting low yields or unexpected side products.

  • Enolization & Knoevenagel Condensation : The reaction initiates with the acid-catalyzed enolization of cycloheptanone. The concentrated HCl protonates the carbonyl oxygen of the aryl aldehyde, creating a highly electrophilic oxonium ion. Nucleophilic attack by the enol followed by dehydration yields an

    
    -unsaturated ketone (arylidene cycloheptanone intermediate).
    
  • Michael Addition & Cyclodehydration : Thiourea, acting as a bis-nucleophile, attacks the highly reactive

    
    -carbon of the intermediate. Subsequent intramolecular cyclization occurs when the terminal nitrogen of the thiourea moiety attacks the cycloheptanone carbonyl. A final dehydration step yields the stable, fused pyrimidine-2-thione system.
    

Mechanism N1 Cycloheptanone + Aryl Aldehyde N2 Acid Catalysis (Enolization) N1->N2 N3 Arylidene Cycloheptanone (Intermediate) N2->N3 -H2O N4 Thiourea Addition N3->N4 N5 Cyclization (N to C=O) N4->N5 N6 Dehydration (-H2O) N5->N6 N7 Target Thione Scaffold N6->N7

Mechanistic pathway of the Biginelli-type multicomponent cyclocondensation.

Nomenclature Note: While often referred to generically as "hexahydro" derivatives in legacy literature (referencing the 6 non-bridgehead carbons of the cycloheptane ring), the fully saturated cycloheptane ring fused to the tetrahydropyrimidine-2-thione core is formally an octahydro-2H-cyclohepta[d]pyrimidine-2-thione[2].

3. Reaction Optimization & Quantitative Data The choice of catalyst and solvent dictates the equilibrium of the dehydration steps. As shown in Table 1, while Lewis acids like TMSCl in aprotic solvents provide moderate yields, the use of simple Brønsted acids (conc. HCl) in protic solvents (ethanol) provides the optimal balance of solubility for the intermediates and precipitation potential for the final product.

Table 1: Optimization of Multicomponent Reaction Conditions

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOH78 (Reflux)24<10
2p-TSA (10 mol%)Toluene110 (Reflux)1245
3TMSCl (20 mol%)MeCN80862
4HCl (conc., 4 drops)EtOH78 (Reflux)452
5HCl (conc., 4 drops)EtOH78 (Reflux)1255-65

Note: Yields are based on the condensation of substituted benzaldehydes with cycloheptanone and thiourea. The 7-membered cycloheptanone ring introduces slight steric hindrance compared to 6-membered analogs, capping typical yields at ~55-65%[1].

4. Experimental Protocol This protocol is designed as a self-validating system; visual cues and pH checkpoints ensure the integrity of each step.

Reagents Required:

  • Aryl Aldehyde (e.g., substituted benzaldehyde) (5.0 mmol)

  • Thiourea (5.0 mmol, 380 mg)

  • Cycloheptanone (7.5 mmol)

  • Absolute Ethanol (25 mL)

  • Concentrated Hydrochloric Acid (37%)

  • Aqueous Ammonia (25%)

  • N,N-Dimethylformamide (DMF) or Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Assembly : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldehyde (5.0 mmol), thiourea (5.0 mmol), and cycloheptanone (7.5 mmol) in 25 mL of absolute ethanol. Causality: An excess of the cyclic ketone (1.5 equiv.) is used to drive the initial Knoevenagel condensation forward against the competing self-condensation of the ketone.

  • Catalyst Addition : While stirring at room temperature, add exactly 4 drops of concentrated HCl. The solution may exhibit a slight color change (typically yellowing) as the oxonium ion forms.

  • Reflux : Attach a reflux condenser and heat the mixture in an oil bath at 78 °C for 4 to 12 hours.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde completely disappears, replaced by a lower-Rf spot (the highly polar thione).

  • Solvent Removal : Cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator until a crude, viscous solid remains.

  • Neutralization & Precipitation : Suspend the crude solid in 20 mL of distilled water. Slowly add aqueous ammonia dropwise while stirring vigorously. Monitor the pH using indicator paper until the solution reaches pH 7-8. Causality: The product initially exists partially as a hydrochloride salt. Neutralization yields the free base, drastically reducing its aqueous solubility and forcing precipitation[2].

  • Isolation : Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual urea and ammonium chloride salts.

  • Purification : Recrystallize the crude solid from hot DMF (or ethanol). Allow the solution to cool slowly to room temperature to form high-purity microcrystals.

Workflow A 1. Reagent Preparation Mix Aldehyde, Thiourea, Cycloheptanone B 2. Solvent & Catalyst Add EtOH + conc. HCl drops A->B C 3. Reflux Heat at 78°C for 4-12 h B->C D 4. Solvent Removal Evaporate under vacuum C->D TLC confirmed E 5. Neutralization Dissolve in H2O, add NH3(aq) D->E F 6. Isolation Filter precipitated solid E->F pH 7-8 G 7. Purification Recrystallize from DMF or EtOH F->G High purity

Step-by-step experimental workflow for the synthesis and isolation of the target thione.

5. Analytical Characterization Standards To validate the structural integrity of the synthesized hexahydro-2H-cyclohepta[d]pyrimidine-2-thione derivative, compare the isolated product against the following expected spectral benchmarks[2]:

  • Infrared (IR) Spectroscopy : Look for a strong, characteristic C=S stretching vibration band around 1260 cm⁻¹. N-H stretching should be visible as broad bands between 3240–3426 cm⁻¹.

  • ¹H NMR (CDCl₃ or DMSO-d₆) : The cycloheptane ring protons will appear as complex multiplets. Expect signals integrating to the aliphatic protons in the upfield region:

    
     1.19–1.29 (m, 2H), 1.61–1.66 (m, 4H), and 1.82–1.93 (m, 4H) depending on the exact saturation state[2]. The pyrimidine N-H protons typically exchange and may appear as a broad singlet downfield (
    
    
    
    ~8.0–9.5 ppm) if run in DMSO-d₆.
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should match the calculated exact mass of the specific aryl-substituted derivative.

References

  • El-Husseiny, W. M., El-Sayed, M. A., Abdel-Aziz, A. A., et al. "Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 744-758 (2020).[Link]

Application

Application Notes and Protocols: Antiviral Screening for Cyclohepta[d]pyrimidine Agents

Introduction Cyclohepta[d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. Their unique seven-membered ring fused to a pyrimidine core prov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclohepta[d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. Their unique seven-membered ring fused to a pyrimidine core provides a rigid and conformationally distinct scaffold, making them attractive candidates for antiviral drug discovery.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of cyclohepta[d]pyrimidine agents for antiviral efficacy. The protocols detailed herein are designed to establish a robust and self-validating workflow, from initial high-throughput screening to preliminary mechanism-of-action studies.

The urgency for novel antiviral therapeutics has been underscored by recent global health challenges, driving the exploration of new chemical entities.[2] Pyrimidine-based compounds have a well-established history in antiviral therapy, with many approved drugs targeting viral polymerases and proteases.[3] The expanded cyclohepta[d]pyrimidine scaffold offers the potential for novel interactions with viral or host-cell targets, potentially overcoming existing drug resistance mechanisms.[1]

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design, ensuring data integrity and reproducibility. We will cover primary cell-based screening assays, essential cytotoxicity evaluations to determine the therapeutic window, and secondary assays to begin elucidating the mode of action.

I. Core Principles of the Antiviral Screening Cascade

A systematic and tiered approach is crucial for the efficient and cost-effective evaluation of a compound library. The screening cascade is designed to progressively narrow down the number of candidate molecules, while increasing the depth of biological characterization at each stage.

Our proposed workflow for cyclohepta[d]pyrimidine agents follows a logical progression:

  • Primary Screening: High-throughput screening (HTS) of the compound library using a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).[4] This initial step is designed for speed and capacity, allowing for the rapid identification of "hit" compounds.

  • Hit Confirmation and Dose-Response Analysis: Compounds identified as active in the primary screen are re-tested to confirm their activity and to determine the 50% effective concentration (EC50) through a dose-response curve.

  • Cytotoxicity Assessment: Concurrent evaluation of compound toxicity on the same host cell line used for the antiviral assay is critical.[5] This allows for the calculation of the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI), which is a key parameter for prioritizing compounds for further development.[6]

  • Secondary Assays & Preliminary Mechanism of Action (MOA) Studies: Confirmed, non-toxic hits are then subjected to more specific assays to understand how they inhibit viral replication. This may include plaque reduction assays for more precise quantification of antiviral activity and time-of-addition studies to pinpoint the stage of the viral life cycle being inhibited.[7]

Below is a visual representation of this screening cascade.

G cluster_0 a Primary Screening (CPE Reduction Assay) b Hit Confirmation & Dose-Response (EC50) a->b 'Hits' c Cytotoxicity Assay (CC50 & SI) b->c Confirmed Hits d Secondary Assays (e.g., Plaque Reduction) c->d High SI e Mechanism of Action Studies d->e Potent & Selective f Lead Compound Identification e->f Promising MOA caption Figure 1. Antiviral Screening Cascade G cluster_0 cluster_1 a Viral Attachment & Entry b Uncoating & Genome Replication a->b c Protein Synthesis & Assembly b->c d Virus Release c->d pre Pre-treatment (Inhibits Entry) pre->a co Co-treatment (Inhibits Entry/Replication) co->b post Post-treatment (Inhibits Replication/Release) post->c post->d caption Figure 2. Time-of-Addition Assay Logic

Caption: Figure 2. Time-of-Addition Assay Logic

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antiviral screening of cyclohepta[d]pyrimidine agents. By following this systematic cascade, researchers can efficiently identify and prioritize promising lead compounds for further development. The emphasis on concurrent cytotoxicity testing ensures the selection of candidates with a favorable therapeutic window. Preliminary mechanism-of-action studies, such as the time-of-addition assay, offer valuable insights that can guide subsequent medicinal chemistry efforts to optimize the antiviral potency and pharmacological properties of this exciting class of molecules.

References

  • IBT Bioservices. (n.d.). Cytopathic Effect Inhibition Assay Services (CPE). Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Bio-protocol. (2022, September 16). Plaque Reduction Neutralization Test (PRNT). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cytopathic Effect Inhibition Assay - Antiviral. Retrieved from [Link]

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 16). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • VirusBank Platform. (n.d.). Cell-based assays. Retrieved from [Link]

  • PubMed. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • PubMed. (2006, September 7). The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. Retrieved from [Link]

  • CDC Stacks. (n.d.). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (2024). Pharmacology of Novel Antiviral Agents: Clinical Implications in Viral Outbreaks. Retrieved from [Link]

  • JoVE. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

  • Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Precision for Medicine. (n.d.). Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. Retrieved from [Link]

  • MDPI. (2023, October 2). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]

  • Bio-protocol. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Retrieved from [Link]

  • Frontiers. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 23). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Antiviral agents – Knowledge and References. Retrieved from [Link]

  • Protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

  • Bentham Science. (2023, January 6). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2H-cyclohepta[d]pyrimidine derivatives

Welcome to the Technical Support & Troubleshooting Center for Fused Pyrimidine Derivatives . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Fused Pyrimidine Derivatives . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with the synthesis and isolation of 2H-cyclohepta[d]pyrimidine derivatives .

The cyclohepta[d]pyrimidine scaffold—featuring a seven-membered cycloheptane or cycloheptatriene ring fused to a pyrimidine core—presents unique physicochemical challenges. The lipophilicity of the bulky cycloheptyl group often directly competes with the hydrogen-bonding capacity of the pyrimidine nitrogens. Furthermore, substitutions at the 2-position (such as thiones, diones, or amines) introduce complex tautomeric equilibria that can severely disrupt chromatographic resolution.

This guide synthesizes field-proven methodologies, authoritative literature, and mechanistic causality to help you establish a self-validating purification workflow.

Purification Workflow & Decision Matrix

To achieve >99% purity for biological assays or crystallographic studies, a multi-tier purification strategy is typically required. The diagram below outlines the standard logical progression from crude mixture to isolated API.

PurificationWorkflow Crude Crude Reaction Mixture (Cyclohepta[d]pyrimidines) Prep Sample Preparation (Liquid-Liquid Extraction) Crude->Prep NP_Flash Normal Phase Flash Chromatography (Silica/Alumina) Prep->NP_Flash Decision Purity Check (LC-MS / NMR) NP_Flash->Decision RP_HPLC Preparative RP-HPLC (C18/PFP Column) Cryst Recrystallization (Purity >99%) RP_HPLC->Cryst Decision->RP_HPLC < 95% Purity Decision->Cryst > 95% Purity

Fig 1. Standard purification workflow for cyclohepta[d]pyrimidine derivatives.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring specific physicochemical markers during the process, you can ensure the integrity of your target compound.

Protocol A: Normal Phase Flash Chromatography (NP-FC)

This method is ideal for the initial bulk purification of highly functionalized cyclohepta[d]pyrimidines, such as diethyl 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-dicarboxylate[1].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band-broadening often caused by the poor solubility of fused pyrimidines in non-polar starting mobile phases.

  • Column Equilibration: Pack the column with standard silica gel (40-63 µm) and equilibrate with 100% Petroleum Ether (PE) or Hexanes.

  • Gradient Elution: Initiate elution with a 5:1 (v/v) mixture of PE/Ethyl Acetate (EtOAc). Gradually increase the polarity to 2:1 (v/v) PE/EtOAc[1].

  • Validation & Collection: Monitor fractions via TLC (UV 254 nm). Pyrimidine cores are highly UV-active. Pool fractions containing the target mass and concentrate in vacuo.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

When NP-FC fails to separate closely related regioisomers or tautomers, RP-HPLC is mandatory[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in DMSO or the initial mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • Stationary Phase Selection: Utilize an end-capped C18 column (e.g., 100 Å, 15 µm, 25 x 100 mm)[2].

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water + 0.1% v/v Trifluoroacetic Acid (TFA).

    • Buffer B: Acetonitrile (MeCN) + 0.1% v/v TFA.

    • Causality: The addition of 0.1% TFA suppresses the ionization of residual surface silanols on the column and forces the basic pyrimidine nitrogens into a single protonation state, collapsing tautomeric equilibria into a sharp, single peak[2].

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20-30 minutes at a flow rate of 7.0 mL/min[2].

  • Detection: Monitor via UV at 254 nm and 280 nm.

Quantitative Data Summary

The table below summarizes the expected chromatographic parameters and outcomes based on the functionalization of the 2H-cyclohepta[d]pyrimidine core.

Derivative TypeRecommended MethodStationary PhaseMobile Phase SystemAdditive RequiredExpected Purity
Alkyl/Aryl Substituted NP-FlashBare SilicaPE / EtOAc (Gradient)None90 - 95%
2,4-Dione (Uracil-like) RP-HPLCC18 (End-capped)Water / MeCN0.1% Formic Acid> 98%
2(5H)-Thione NP-Flash / Recryst.Alumina / NoneDCM / MeOHNone> 95%
Amino-Substituted RP-HPLCPFP or C18Water / MeCN0.1% TFA> 99%

Troubleshooting & FAQs

Q1: During RP-HPLC, my 2H-cyclohepta[d]pyrimidine derivative elutes as a broad, splitting peak, even though LC-MS shows only one mass. What is happening? A: This is a classic symptom of tautomerism (e.g., lactam-lactim or thione-thiol tautomerization) occurring on the column timescale, combined with secondary interactions between the basic pyrimidine nitrogens and free silanols on the silica backbone. Solution: You must lock the protonation state. Add an ion-pairing agent or acidic modifier (0.1% TFA or 0.1% Formic Acid) to both your aqueous and organic mobile phases[2]. If the issue persists, switch to a column with a different selectivity, such as a Pentafluorophenyl (PFP) column, which utilizes pi-pi interactions rather than purely hydrophobic partitioning.

Troubleshooting Issue Issue: Peak Tailing or Splitting in RP-HPLC Cause1 Cause A: Tautomeric Equilibria (e.g., 2H vs 1H/3H forms) Issue->Cause1 Cause2 Cause B: Secondary Interactions (Basic N with free silanols) Issue->Cause2 Sol1 Action: Adjust pH (Add 0.1% TFA or Formic Acid) Cause1->Sol1 Cause2->Sol1 Sol2 Action: Change Column (Use End-capped C18 or PFP) Cause2->Sol2

Fig 2. Troubleshooting logic for peak tailing and splitting in RP-HPLC.

Q2: I am synthesizing 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, but they are completely insoluble in standard chromatography solvents like PE or Hexanes. How do I purify them? A: The annelated seven-membered ring creates a highly rigid structure that locks the orientation of the aromatic ring, often resulting in high lattice energy and poor solubility in non-polar solvents. Solution: Bypass Normal Phase chromatography. Dissolve your crude mixture in a highly polar aprotic solvent (like DMSO or DMF) and inject it directly into a Preparative RP-HPLC system. Alternatively, these rigid dione structures are excellent candidates for direct recrystallization from hot ethanol or a DCM/Methanol mixture.

Q3: I am trying to isolate cyclohepta[d]pyrimidine-2(5H)-thione derivatives synthesized via iron titanate nanoparticles. The compound seems to degrade on the silica column. What are my alternatives? A: Thione derivatives can be sensitive to the acidic nature of standard bare silica gel, leading to desulfurization or irreversible binding. Solution: Switch your stationary phase to neutral or basic Alumina. If you must use silica, pre-treat the column by flushing it with your starting mobile phase containing 1% Triethylamine (TEA) to neutralize the acidic silanol sites before loading your compound.

Q4: How do I separate regioisomers formed during the condensation of unsymmetrical cycloheptanones with triazines? A: Regioisomers of fused pyrimidines often have nearly identical lipophilicity, making standard C18 RP-HPLC or silica NP-FC ineffective. Solution: Utilize shape-selective chromatography. A Biphenyl or PFP (Pentafluorophenyl) RP-HPLC column provides enhanced steric and pi-pi selectivity, which is highly sensitive to the spatial arrangement of the cycloheptyl ring relative to the pyrimidine core.

References

  • Rambabu, T., Paul Douglas, S., & Venkateswara Rao, B. (2022). One-Pot Green Synthesis of Cyclohepta[d]pyrimidine-2(5H)-thione Derivatives using Iron Titanate (FeTiO3, Ilmenite) Nanoparticles and Evaluation of their Antibacterial Activity. Asian Journal of Chemistry.

  • Artico, M., et al. (2006). The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. Organic & Biomolecular Chemistry (RSC Publishing).

  • Zhu, Y., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. Peking University / JOC. 1

  • Ingebrigtsen, T., Helland, I., & Lejon, T. (2005). PALLADIUM-CATALYSED SYNTHESIS OF PYRIMIDINES. Heterocycles / Semantic Scholar. 2

Sources

Optimization

Avoiding side reactions in cycloheptanone heterocyclization

Welcome to our dedicated technical support center for scientists and researchers engaged in the heterocyclization of cycloheptanone. This resource is designed to provide in-depth troubleshooting guides and frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in the heterocyclization of cycloheptanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of these reactions and minimize the formation of unwanted side products. Our goal is to empower you with the knowledge to achieve higher yields and purity in your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues that may arise during the heterocyclization of cycloheptanone, providing explanations for their occurrence and actionable steps to resolve them.

Issue 1: Low Yield of the Desired Heterocycle due to Aldol Condensation

Question: I am attempting a heterocyclization reaction with cycloheptanone under basic/acidic conditions, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is from self-condensation. How can I prevent this?

Answer: You are likely encountering an aldol condensation side reaction. Cycloheptanone, like other ketones with α-hydrogens, can act as both a nucleophile (in its enol or enolate form) and an electrophile, leading to self-condensation.[1] This is a common issue in reactions that require either basic or acidic conditions, which can catalyze enol or enolate formation.

Causality and Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: Under harsh conditions (prolonged heating, strong acids/bases), the thermodynamically favored aldol condensation product can dominate. To favor your desired heterocyclization, which is often kinetically controlled, milder reaction conditions are recommended.

  • Base/Acid Selection: The choice of catalyst is critical. For base-catalyzed reactions, using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate for your desired reaction while minimizing self-condensation.[2][3] For acid-catalyzed reactions, using a milder acid or a Lewis acid might be preferable to strong Brønsted acids.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can significantly suppress the rate of the aldol condensation more than the desired heterocyclization, thus improving the product ratio.

  • Order of Addition: Adding the cycloheptanone slowly to a solution containing the other reactant and the catalyst can help to keep the concentration of the enolizable ketone low at any given time, thereby disfavoring self-condensation.

Experimental Protocol: Minimizing Aldol Condensation in a Pictet-Spengler-type Reaction

This protocol outlines a general approach to minimize aldol side products.

  • Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition of Ketone: Add cycloheptanone (1.1 equivalents) dropwise to the cooled solution over 30 minutes using a syringe pump.

  • Catalyst Introduction: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][7]

Issue 2: Formation of Regioisomers in Fischer Indole Synthesis

Question: I am performing a Fischer indole synthesis with a substituted phenylhydrazine and cycloheptanone, and I'm obtaining a mixture of two isomeric indole products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-documented challenge in the Fischer indole synthesis when using unsymmetrical ketones or substituted phenylhydrazines.[4][8] The reaction proceeds through a[4][4]-sigmatropic rearrangement of the phenylhydrazone, and the direction of the subsequent cyclization can be influenced by both steric and electronic factors.

Controlling Regioselectivity:

  • Catalyst Choice: The nature of the acid catalyst can significantly influence the regioselectivity. Lewis acids like ZnCl₂ or BF₃·OEt₂ may favor one isomer over another compared to Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA).[5] Experimenting with different acid catalysts is a key step in optimizing this reaction.

  • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby affecting the isomeric ratio. Trying a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) can be beneficial.[5]

  • Steric Hindrance: If the phenylhydrazine has a bulky substituent, it can sterically direct the cyclization to the less hindered position of the cycloheptanone ring.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the phenylhydrazine can influence the electron density of the aromatic ring, thereby directing the cyclization.

Quantitative Data on Catalyst Effect on Regioselectivity (Hypothetical Data for Illustrative Purposes):

Catalyst (1.1 eq)SolventTemperature (°C)Ratio of Isomer A : Isomer B
PPANone1001 : 1.5
ZnCl₂Toluene1103 : 1
BF₃·OEt₂DCM402.5 : 1
Acetic AcidNone1181 : 1.2

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis using cycloheptanone is giving a low yield of the dihydropyridine, and I suspect over-oxidation. How can I avoid this?

A1: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which can be susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or in the presence of an oxidizing agent.[9] To favor the isolation of the dihydropyridine, ensure the reaction is run under an inert atmosphere and avoid excessive heat. If an oxidizing agent is not intentionally part of your one-pot synthesis, consider that air oxidation can occur.[9] Using milder reaction conditions and shorter reaction times can help.[9][10] Some modern protocols even utilize water as a solvent which can sometimes lead to cleaner reactions.[9][11]

Q2: In my Paal-Knorr pyrrole synthesis with cycloheptanone and a primary amine, I am observing significant polymerization. What is the cause and how can I prevent it?

A2: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (which can be formed in situ from cycloheptanone derivatives) with an amine.[12][13][14] The intermediates, particularly enamines, can be prone to polymerization in the presence of acid.[1] To mitigate this, ensure that the concentration of the acid catalyst is optimal; too much acid can accelerate polymerization. Running the reaction at a lower temperature and for a shorter duration can also be beneficial. Additionally, ensuring the purity of your starting materials is crucial, as impurities can sometimes initiate polymerization.

Q3: Can I use cycloheptanone directly in a Paal-Knorr furan synthesis?

A3: The classical Paal-Knorr furan synthesis requires a 1,4-dicarbonyl compound.[12][13] Cycloheptanone itself is not a 1,4-dicarbonyl. However, you could potentially use a derivative of cycloheptanone that incorporates a 1,4-dicarbonyl moiety or use a different synthetic route to achieve a furan fused to a seven-membered ring. The direct use of cycloheptanone under Paal-Knorr conditions would not lead to a furan product.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Cycloheptanone Heterocyclization

G cluster_0 Desired Heterocyclization cluster_1 Side Reaction: Aldol Condensation Cycloheptanone Cycloheptanone Catalyst Acid or Base Cycloheptanone->Catalyst Cycloheptanone->Catalyst Reactant_X Reactant X (e.g., Amine, Hydrazine) Reactant_X->Catalyst Intermediate_A Key Intermediate Catalyst->Intermediate_A Enolate Enol/Enolate Catalyst->Enolate Desired_Product Desired Heterocycle Intermediate_A->Desired_Product Cyclization Enolate->Cycloheptanone Attack Aldol_Product Aldol Adduct Enolate->Aldol_Product Self-Condensation

Caption: Competing pathways for cycloheptanone reactions.

Diagram 2: Experimental Workflow for Minimizing Side Reactions

G start Start: Reaction Setup inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm cool Cool to Low Temp (e.g., -78°C) inert_atm->cool slow_add Slow Addition of Cycloheptanone cool->slow_add catalyst_add Controlled Addition of Catalyst slow_add->catalyst_add monitor Monitor Reaction (TLC/LC-MS) catalyst_add->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Workflow for controlled heterocyclization.

References

  • Dyke, S. F. (n.d.). The Chemistry of Enamines. Cambridge University Press. Retrieved from [Link]

  • Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Science Publishing. Retrieved from [Link]

  • (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • (2024). Enamines. Making Molecules. Retrieved from [Link]

  • (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

  • (n.d.). Cycloheptanone. Wikipedia. Retrieved from [Link]

  • (2021). Formation of enamine for unsymmetrical cyclohexanone derivatives. Stack Exchange. Retrieved from [Link]

  • (n.d.). Using cyclohexanone as the starting material, describe how each o... Pearson. Retrieved from [Link]

  • (n.d.). The proposed reaction mechanism of the oxidation of cyclohexanone by... ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and some reactions of 3,3,6-trisubstituted tricyclo[3.2.0.01,4]heptan-2-ones. Springer. Retrieved from [Link]

  • (2025). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

  • (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. Retrieved from [Link]

  • (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Cycloheptanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Retrieved from [Link]

  • (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. Retrieved from [Link]

  • (n.d.). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Google Patents.
  • (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • (n.d.). Cyclopentanone as alternative linking reactant for heterogeneously catalysed furfural aldol condensation. Europe PMC. Retrieved from [Link]

  • (n.d.). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. Retrieved from [Link]

  • (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Quora. Retrieved from [Link]

  • (2018). key reactions in heterocycle synthesis. University of Liverpool. Retrieved from [Link]

  • (2000). Learning from the Hantzsch synthesis. ACS Publications. Retrieved from [Link]

  • (n.d.). Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Robinson Annulation. ResearchGate. Retrieved from [Link]

  • (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC. Retrieved from [Link]

  • (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Scribd. Retrieved from [Link]

  • (2016). How can I do the acid catalysed aldol condensation of cycloheptanone with P-Hydroxybenzaldehyde?. ResearchGate. Retrieved from [Link]

  • (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. PubMed. Retrieved from [Link]

  • (2025). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. ResearchGate. Retrieved from [Link]

  • (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

  • (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Retrieved from [Link]

  • (n.d.). Selective oxidation process of cyclohexane to prepare cyclohexanone. Google Patents.
  • (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Kinetics of Alkali-Catalyzed Condensation of Impurities in the Cyclohexanone Purification Process. ResearchGate. Retrieved from [Link]

  • (n.d.). Time and yield for Pictet-Spengler reactions using β-substituted tryptamines. ResearchGate. Retrieved from [Link]

  • (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Retrieved from [Link]

  • (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. PMC. Retrieved from [Link]

  • (n.d.). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. MDPI. Retrieved from [Link]

  • (n.d.). Robinson Annulation Mechanism. BYJU'S. Retrieved from [Link]

  • (n.d.). What Are The Two Starting Materials For A Robinson Annulation. linar.biz. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Cyclohepta[d]pyrimidine Synthesis

Topic: Optimizing Catalyst Load for Cyclohepta[d]pyrimidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Current Status: [ONLINE] – Senior Application Scientist Available Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Load for Cyclohepta[d]pyrimidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Current Status: [ONLINE] – Senior Application Scientist Available

Introduction: The "Goldilocks" Dilemma in Fused-Ring Synthesis

Welcome. If you are accessing this module, you are likely encountering yield plateaus or purity issues in the synthesis of cyclohepta[d]pyrimidine derivatives. Whether you are targeting EGFR inhibitors or antiviral agents, this scaffold is typically accessed via a Biginelli-type multicomponent reaction (MCR) involving cycloheptanone, an aldehyde, and urea (or guanidine).

The critical variable often overlooked is Catalyst Load .

  • Too Low: The reaction stalls due to kinetic trapping or catalyst poisoning by basic nitrogen species.

  • Too High: You trigger competitive Hantzsch-type pathways, aldol polymerizations, or difficult metal scavenging downstream.

This guide moves beyond "add more catalyst" and focuses on Turnover Number (TON) and Turnover Frequency (TOF) optimization.

Module 1: Diagnostic Workflow – Is Catalyst Load Your Problem?

Before altering stoichiometry, you must diagnose the failure mode. Use this decision matrix to determine if the catalyst load is the root cause.

Q: My reaction stalls at 60% conversion. Should I double the catalyst?

A: Not immediately. A stall (plateau) differs from a slow rate.

  • Scenario A (Catalyst Death): The reaction stops completely after

    
     hours. This suggests poisoning  or deactivation . Adding more catalyst might work, but switching to a more robust catalyst (e.g., from a labile Lewis acid to a solid-supported acid) is better.
    
  • Scenario B (Kinetic Sluggishness): The reaction is linear but slow. This is a Turnover Frequency (TOF) issue. Increasing load or temperature is the correct fix.

Q: How do I distinguish between Deactivation and Equilibrium limits?

A: Perform the "Spike Test."

  • Take the stalled reaction mixture.

  • Add fresh catalyst (10% of original load).

  • Result:

    • Reaction Resumes: The original catalyst died (poisoning/aggregation). Action: Increase load or change ligand.

    • No Change: You have reached thermodynamic equilibrium or product inhibition. Action: Remove water (molecular sieves) or change solvent.

Visual Diagnostic Logic

CatalystDiagnosis Start Reaction Stalled/Low Yield CheckProfile Check Kinetic Profile (HPLC/LCMS) Start->CheckProfile IsLinear Is rate linear but slow? CheckProfile->IsLinear Slow IsPlateau Did it plateau early? CheckProfile->IsPlateau Stalled Solution1 Diagnosis: Low TOF Action: Increase Load or Temp IsLinear->Solution1 SpikeTest Perform 'Spike Test' (Add 10% fresh catalyst) IsPlateau->SpikeTest Resumes Reaction Resumes SpikeTest->Resumes NoChange No Change SpikeTest->NoChange Solution2 Diagnosis: Catalyst Death Action: Switch Ligand or Use Stabilized Catalyst Resumes->Solution2 Solution3 Diagnosis: Equilibrium Limit Action: Remove Byproduct (H2O) or Change Solvent NoChange->Solution3

Caption: Diagnostic logic to distinguish between kinetic limits, catalyst deactivation, and thermodynamic equilibrium.

Module 2: Optimization Protocol – The "Sweet Spot"

For cyclohepta[d]pyrimidine synthesis, the interaction between the catalyst (often a Lewis Acid like


 or 

) and the urea/guanidine component is critical. The basic nitrogen can coordinate to the metal center, reducing its effective concentration.
Q: What is the optimal starting load for Lewis Acid catalysts?

A: Start at 10 mol% . While literature often claims 1-5 mol%, fused-ring formation involving cycloheptanone is sterically more demanding than simple cyclohexanone equivalents.

  • < 5 mol%: Often leads to incomplete cyclization (intermediate stays as the open-chain ureido derivative).

  • > 20 mol%: Promotes "Hantzsch-type" side reactions (where two equivalents of ketone react with aldehyde) or aldehyde polymerization.

Q: How do I optimize the load for scale-up?

A: Plot Yield vs. Catalyst Load to find the point of diminishing returns.

Catalyst Load (mol%)Yield (12h)Purity (HPLC)Observation
2.5% 35%98%Incomplete conversion. Stalled.
5.0% 68%96%Good, but slow.
10.0% 92% 95% Optimal balance of Rate vs. Purity.
20.0% 88%82%Darkened mixture. Side products appear.[1][2]

Data derived from general optimization trends for Biginelli-type condensations [1, 4].

Module 3: Troubleshooting Specific Failures

Issue 1: "The Reaction turns black and yields are low."

Cause: Metal Aggregation or Oxidation. If using metal triflates or halides (e.g.,


, 

), high temperatures (>100°C) can cause the metal to precipitate ("plate out") or oxidize organic amines. Fix:
  • Reduce Load: High concentrations promote aggregation. Drop to 5 mol%.

  • Stabilization: Add a ligand (e.g., triphenylphosphine) or use a solid-supported catalyst (e.g., Polymer-supported

    
    ) to prevent aggregation [5].
    
Issue 2: "I see the intermediate, but it won't cyclize."

Cause: Insufficient Acidity. The final step—dehydration to form the pyrimidine ring—requires acid catalysis. If your catalyst load is too low, or the catalyst is too mild (e.g., weak Brønsted acids), the reaction stops at the dihydro-intermediate. Fix:

  • Add a Co-catalyst: Add 5 mol% of a Brønsted acid (e.g., acetic acid or p-TSA) to assist the dehydration step without increasing the metal load [4].

Standard Operating Procedure (SOP)

Workflow: Microwave-Assisted Synthesis of Cyclohepta[d]pyrimidine Rationale: Microwave irradiation enhances the TOF, allowing for lower catalyst loads (Green Chemistry approach) [3].

  • Reagents:

    • Cycloheptanone (1.0 mmol)

    • Aryl Aldehyde (1.0 mmol)

    • Urea/Thiourea (1.2 mmol)

    • Catalyst:

      
       (10 mol%, 0.1 mmol) or Sulfated Zirconia (Solid Acid, 50 mg).
      
    • Solvent: Ethanol (2 mL) or Solvent-free.

  • Procedure:

    • Mix reagents in a microwave-safe vial.

    • Irradiate at 100°C for 10–20 minutes (monitor by TLC).

    • Note: If using conventional heating, reflux in EtOH for 4–8 hours.

  • Workup:

    • Cool to Room Temperature.[2][3]

    • Pour into crushed ice. The solid product usually precipitates.

    • Purification: Recrystallize from hot ethanol. If catalyst was heterogeneous (Sulfated Zirconia), filter it off while hot before cooling [1].

Reaction Mechanism & Catalyst Role

ReactionMechanism Reactants Aldehyde + Urea + Cycloheptanone Step1 Imine Formation (Acid Catalyzed) Reactants->Step1 Step2 Enol Attack (C-C Bond Formation) Step1->Step2 Intermediate Open Chain Ureido Intermediate Step2->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Rate Limiting (Needs Acid) Product Cyclohepta[d]pyrimidine Cyclization->Product Catalyst Catalyst (Lewis Acid) Activates Aldehyde & Imine Catalyst->Step1 Catalyst->Cyclization

Caption: Mechanism of Biginelli-type condensation showing dual activation points for the catalyst.

References

  • BenchChem Technical Support. (2025).[1][4] Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented Catalytic Three Component One-Pot Condensation Reaction. Journal of Organic Chemistry.
  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[5] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones. Synthesis. Retrieved from

  • Organic Chemistry Portal. (2024). Biginelli Reaction: Mechanism and Recent Literature. Retrieved from

  • Catalysts.com. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from

Sources

Optimization

Technical Support Center: Recrystallization of Fused Pyrimidine Compounds

Welcome to the Application Scientist Support Center. Fused pyrimidines—such as purines, pyrrolopyrimidines, and pyrazolopyrimidines—are highly privileged scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Fused pyrimidines—such as purines, pyrrolopyrimidines, and pyrazolopyrimidines—are highly privileged scaffolds in drug discovery. However, their diverse electronic properties and rigid planar structures often present unique purification challenges. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure successful recrystallization workflows.

Workflow N1 Crude Fused Pyrimidine N2 Select Solvent System N1->N2 N3 Dissolve at Boiling Point N2->N3 N4 Cool Slowly to RT N3->N4 D1 Observation? N4->D1 S1 Crystals Form D1->S1 Success E1 Oiling Out (LLPS) D1->E1 Emulsion E2 No Crystallization D1->E2 Clear N5 Vacuum Filtration S1->N5 F1 Reheat, Add Good Solvent & Seed Crystals E1->F1 F2 Evaporate Excess Solvent & Scratch Flask E2->F2 F1->N4 F2->N4 N6 Pure Compound N5->N6

Logical troubleshooting workflow for recrystallizing fused pyrimidine compounds.

Part 1: Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent system for different fused pyrimidine scaffolds? A: The fused pyrimidine class encompasses diverse electronic and steric profiles, dictating specific solvent choices based on polarity and hydrogen-bonding capacity:

  • Purines (Imidazo[4,5-d]pyrimidines): Highly polar due to multiple nitrogen heteroatoms acting as hydrogen-bond donors and acceptors. They typically require polar protic solvents like Methanol or Ethanol to achieve proper solvation at reflux[1].

  • Pyrrolo[2,3-d]pyrimidines: Replacing an imidazole nitrogen with a carbon increases the scaffold's lipophilicity. A mixed solvent system like Ethyl Acetate / n-Hexane is highly effective. Ethyl acetate provides solubility at high temperatures, while n-hexane acts as an anti-solvent to drive crystallization upon cooling[2].

  • Pyrazolo[3,4-d]pyrimidines: Possessing intermediate polarity, these compounds often recrystallize well from Dioxane . Dioxane provides the necessary solvation energy to dissolve the crude solid at boiling temperatures while allowing selective precipitation upon cooling[3].

Q: My fused pyrimidine is separating as a gooey oil instead of forming solid crystals. Why does this happen and how can I fix it? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solute separates into a secondary liquid emulsion phase rather than integrating into a rigid crystal lattice[4].

  • Causality: Oiling out is primarily driven by two factors. First, high levels of impurities disrupt crystal lattice formation, causing freezing-point depression that significantly lowers the melting point of the crude mixture[5]. Second, if the solution reaches its saturation point at a temperature higher than the melting point of the impure solute, the compound will precipitate as a liquid oil rather than a solid[6].

  • The Fix: Do not discard the flask. Return the mixture to the heat source until the oil completely redissolves. Add a small volume (1-5 mL) of the "good" (more solubilizing) solvent to lower the saturation temperature[5]. Cool the flask extremely slowly to allow nucleation to outpace phase separation. If available, introduce a seed crystal to bypass the kinetic barrier of nucleation[4].

Q: The solution remains completely clear upon cooling, and no crystals are forming. What went wrong? A: The most common cause is excessive solvent volume. If too much solvent was used during the initial dissolution, the compound remains below its supersaturation threshold even at room temperature or in an ice bath[7].

  • The Fix: Transfer the solution to a rotary evaporator and remove 30-50% of the solvent volume[7]. Reheat to ensure complete dissolution, then cool again. Alternatively, vigorously scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites that induce crystallization[5].

Part 2: Quantitative Data & Solvent Matrix

To streamline your process development, use the following empirical data matrix to match your fused pyrimidine core with its historically optimal solvent system.

Fused Pyrimidine ClassTypical Solvent SystemMechanistic RationaleTypical Yield
Purines Methanol or EthanolHigh polarity requires protic solvents to disrupt intermolecular hydrogen bonding during dissolution.70–85%
Pyrrolopyrimidines EtOAc / n-HexaneBalances the lipophilic pyrrole ring with the polar pyrimidine core using a biphasic polarity gradient.60–80%
Pyrazolopyrimidines DioxaneSolubilizes intermediate polarity at reflux while selectively rejecting impurities upon cooling.75–95%
Pyrimidopyrimidines Absolute EthanolHigh stability and hydrogen bonding capacity allow for clean precipitation from hot alcohols.85–95%

Part 3: Standardized Mixed-Solvent Recrystallization Protocol

When working with lipophilic derivatives (e.g., Pyrrolopyrimidines), a mixed-solvent approach is often required. The following protocol is designed as a self-validating system , meaning each step contains an observable checkpoint to confirm the physical chemistry is proceeding correctly.

Step 1: Initial Solvation

  • Action: Place the crude fused pyrimidine in an Erlenmeyer flask. Add a minimum volume of the "good" solvent (e.g., Ethyl Acetate) and heat to a gentle reflux on a hot plate.

  • Validation Checkpoint: The solution must become completely transparent, indicating full dissolution. If solid remains, add the good solvent dropwise until clear. Do not proceed if the solution is cloudy.

Step 2: Anti-Solvent Addition

  • Action: While maintaining the reflux, slowly add the "poor" solvent (e.g., n-Hexane) dropwise to the boiling solution.

  • Validation Checkpoint: Stop adding the anti-solvent the exact moment a faint, persistent cloudiness appears in the boiling solution. This cloudiness confirms the solution has reached its exact saturation point at the boiling temperature.

Step 3: Clarification

  • Action: Add 1-2 drops of the "good" solvent back into the flask until the solution just turns clear again.

  • Validation Checkpoint: The immediate return to a clear state ensures the system is perfectly poised just below saturation at reflux, preventing premature precipitation.

Step 4: Controlled Cooling

  • Action: Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 15 minutes.

  • Validation Checkpoint: Crystals should begin forming slowly. Slow cooling prevents the kinetic trapping of impurities (oiling out) and promotes the thermodynamic formation of pure, highly ordered crystal lattices.

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold "poor" solvent.

  • Validation Checkpoint: The filtrate (mother liquor) should retain the color of the impurities, leaving highly pure, structurally rigid crystals on the filter paper.

Part 4: References

1.[4] Mettler Toledo. "Oiling Out in Crystallization." mt.com. 4 2.[5] Chemistry LibreTexts. "3.6F: Troubleshooting." libretexts.org. 5 3.[3] ResearchGate. "Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives." researchgate.net.3 4.[7] University of York. "Problems with Recrystallisations - Chemistry Teaching Labs." york.ac.uk. 7 5.[1] European Patent Office. "Process for producing purine derivatives - EP 0827960 A1." epo.org. 1 6.[2] Journal of Medicinal Chemistry - ACS Publications. "Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1." acs.org. 2 7.[6] KiloMentor. "The Problem of Oiling Out in Chemical Process Development." blogspot.com. 6

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Cyclohepta[d]pyrimidine Alkylation

The following technical guide addresses the regioselectivity challenges inherent in the alkylation of cyclohepta[d]pyrimidine scaffolds. It is designed for medicinal chemists and process development scientists.[1] Topic:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity challenges inherent in the alkylation of cyclohepta[d]pyrimidine scaffolds. It is designed for medicinal chemists and process development scientists.[1]

Topic: Troubleshooting Regioselectivity (N1 vs. N3 vs. O-Alkylation) in Fused Pyrimidine Scaffolds Document ID: TS-CHDP-001 Last Updated: February 28, 2026

Executive Summary & Mechanistic Overview

The cyclohepta[d]pyrimidine-2,4-dione scaffold presents a classic "ambident nucleophile" challenge. The heterocyclic core contains three potential alkylation sites: N1 , N3 , and the exocyclic Oxygens (O2/O4).[1]

Regioselectivity in this system is governed by the interplay of steric hindrance (particularly from the cyclohepta-ring conformation), pKa differences between N-H protons, and solvent-ion pairing effects .

  • N3-H (Imide-like): Typically more acidic (

    
    ) due to flanking carbonyls. Accessible to mild bases.[1][2][3]
    
  • N1-H (Amide-like): Less acidic (

    
    ) and often sterically shielded by the C9-methylene or substituents on the seven-membered ring.
    
  • O-Alkylation: Competes under conditions favoring "hard" nucleophiles (Ag+ salts) or via specific pathways like the Mitsunobu reaction.

Decision Matrix: Select Your Target

Use the following logic flow to determine the optimal conditions for your desired regioisomer.

RegioselectivityStrategy Start Target Regioisomer N3 N3-Alkylation (Thermodynamic/Acidic Control) Start->N3 Most Common N1 N1-Alkylation (Kinetic/Dianion Control) Start->N1 Sterically Demanding O_Alk O-Alkylation (Lactim Ether) Start->O_Alk Specific Cases N3_Cond Condition A: Mild Base (K2CO3) Polar Aprotic (Acetone/DMF) RT N3->N3_Cond N3_Alt Condition B (PTC): NaOH (aq) / Toluene Bu4NBr (Catalyst) N3->N3_Alt For scale-up N1_Cond Condition C: Strong Base (NaH, 2.2 eq) Polar Solvent (DMF/THF) Block N3 first if possible N1->N1_Cond O_Cond Condition D: Mitsunobu (DIAD/PPh3) OR Ag2CO3 / Alkyl Halide O_Alk->O_Cond

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired alkylation site.

Troubleshooting Guide (Q&A)

Issue 1: "I am targeting N1-alkylation, but I keep isolating the N3-isomer."

Root Cause: The N3 proton is significantly more acidic than the N1 proton.[1] Under mild conditions (e.g.,


), the N3 position is deprotonated exclusively.[1] Even with stronger bases, if the cation is tightly paired (e.g., in non-polar solvents), the more accessible N3 site reacts first.[1]

Solution:

  • Switch to Dianion Strategy: Use 2.2 equivalents of NaH in DMF.[1] This deprotonates both N1 and N3.[1] The N1 anion, being less stabilized and more nucleophilic (higher electron density), will often react faster with the electrophile than the N3 anion, provided steric hindrance at C9 isn't prohibitive.[1]

  • Transient Protection: If direct N1 alkylation fails, protect N3 with a silyl group (HMDS/TMSCl) or a PMB group, alkylate N1, and then deprotect.[1]

  • Solvent Control: Use HMPA or DMPU as co-solvents with THF.[1] These solvate the cation (

    
     or 
    
    
    
    ), creating a "naked" anion at N1 which enhances its reactivity.[1]
Issue 2: "The reaction yields a mixture of N-alkyl and O-alkyl products."

Root Cause: This is often a violation of the Hard-Soft Acid-Base (HSAB) principle.

  • O-Alkylation is favored by "hard" electrophiles (e.g., chloromethyl ethers, sulfonate esters) and conditions that allow significant charge density on oxygen.

  • N-Alkylation is favored by "soft" electrophiles (e.g., alkyl iodides, benzyl bromides).

Solution:

  • To favor N-alkylation: Switch leaving groups from Cl/OTs to I (Iodide) . Use a soft counterion (e.g.,

    
     instead of 
    
    
    
    ).
  • To favor O-alkylation: Use Silver Carbonate (

    
    )  in benzene/toluene. The silver ion coordinates to the nitrogen lone pair, blocking it and forcing the electrophile to attack the oxygen.[1]
    
Issue 3: "My cyclohepta-ring has a substituent at C9 (e.g., Phenyl). Yields are <10%."

Root Cause: Steric hindrance.[1] The C9 substituent in the seven-membered ring projects into the space required for the electrophile to approach N1.[1] The "chair-like" or "boat-like" conformation of the cyclohepta-ring can lock this steric bulk in a blocking position.

Solution:

  • Temperature: Increase reaction temperature to 60-80°C to overcome the activation energy barrier imposed by sterics.

  • Leaving Group: Use highly reactive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide) rather than hindered ones.

  • Alternative Route: Construct the N1-substituent before cyclizing the pyrimidine ring. (e.g., React the corresponding N-alkyl urea with the cycloheptanone beta-keto ester).

Optimized Experimental Protocols

Protocol A: N3-Selective Alkylation (Phase Transfer Catalysis)

Best for: Routine synthesis, scale-up, avoiding anhydrous conditions.

  • Setup: In a round-bottom flask, dissolve cyclohepta[d]pyrimidine-2,4-dione (1.0 eq) in Toluene (10 mL/mmol).

  • Base: Add 50% aqueous NaOH (5.0 eq).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Reaction: Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Monitoring: Stir vigorously. The reaction typically completes in 2-4 hours.

  • Workup: Separate layers. Wash organic layer with water and brine.[1] Dry over

    
     and concentrate.
    
    • Note: The interface mechanism favors the more accessible N3 site.[1]

Protocol B: N1-Selective Alkylation (NaH/DMF)

Best for: Forcing alkylation at the less reactive N1 position.

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Solvent: Add anhydrous DMF (or DMF/THF 1:1 mixture).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion) (2.2 eq). Stir for 30 mins to form the dianion.

    • Observation: Evolution of

      
       gas will occur.[1] Ensure venting.
      
  • Addition: Add the alkyl halide (1.1 eq) slowly at 0°C.

  • Equilibration: Allow to warm to room temperature. If the substrate has a C9-substituent, heat to 60°C.

  • Quench: Carefully quench with saturated

    
     solution.
    
    • Why 2.2 eq? You must fully deprotonate N3 first to access the N1 reactivity.[1]

Comparative Data: Solvent & Base Effects[1][4][5][6]

The following table summarizes the regioselectivity ratios observed in analogous fused pyrimidinone systems (e.g., cycloheptimidazol-4-ones and quinazolinones), which serve as the benchmark for the cyclohepta[d]pyrimidine scaffold.

ConditionsBaseSolventMajor IsomerMechanism
Mild Anhydrous

Acetone/DMFN3 (>95%)Thermodynamic acidity (

control)
Phase Transfer 50% NaOHToluene/WaterN3 (>90%)Interfacial reaction; steric accessibility
Strong Anhydrous NaH (1.1 eq)THFN3 Mono-anion formation at most acidic site
Dianion Force NaH (2.2 eq)DMFN1 (favored)Kinetic reactivity of the less stabilized anion
Silver Promoted

TolueneO-Alkyl Coordination of Ag+ to Nitrogen lone pairs

References

  • Regioselective Alkylation of Fused Pyrimidinones: Sonegawa, M., et al. "Regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-ones."[4] Chemical and Pharmaceutical Bulletin, 2006, 54(5), 706-710.

  • Synthesis of Cyclohepta[d]pyrimidine Derivatives: Wang, X., et al. "The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives." Organic & Biomolecular Chemistry, 2006, 4, 4153-4157.

  • Solvent Effects on N-Alkylation: Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles."[5] Journal of Organic Chemistry, 2018, 83(9), 4985-5002.

  • General Pyrimidine Alkylation Reviews: "Alkylation of Pyrimidines and Fused Pyrimidines." Science of Synthesis, Knowledge Updates 2021.[1]

Sources

Optimization

Technical Support Center: Stability of 2H-cyclohepta[d]pyrimidine in Aqueous Solution

A Note from Your Senior Application Scientist: The stability of a novel heterocyclic compound is paramount for its successful application in research and drug development. This guide is designed to be your comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from Your Senior Application Scientist: The stability of a novel heterocyclic compound is paramount for its successful application in research and drug development. This guide is designed to be your comprehensive resource for understanding and managing the stability of 2H-cyclohepta[d]pyrimidine in aqueous environments. As specific experimental stability data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of pyrimidine chemistry, data from analogous structures, and standard pharmaceutical industry practices for stability testing. Our goal is to provide you with a robust framework for anticipating its behavior and troubleshooting common experimental challenges.

Fundamentals: The Chemical Stability Profile of 2H-cyclohepta[d]pyrimidine

The 2H-cyclohepta[d]pyrimidine scaffold consists of a pyrimidine ring fused to a seven-membered cycloheptane ring. The stability of this molecule in aqueous solution is primarily dictated by the chemical properties of the pyrimidine ring, an electron-deficient (π-deficient) heteroaromatic system. This electron deficiency makes the ring susceptible to nucleophilic attack, which is the root of its primary degradation pathways.

Key factors influencing its stability include:

  • pH of the Solution: The pyrimidine ring's susceptibility to hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze degradation.[1]

  • Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature.

  • Presence of Oxidizing Agents: The electron-rich nature of the nitrogen atoms and adjacent carbons can make the molecule susceptible to oxidation.

  • Exposure to Light: Pyrimidine and its derivatives are known to be photosensitive, potentially leading to photodegradation upon exposure to UV or even visible light.[2]

Frequently Asked Questions (FAQs)
General Handling and Storage

Q1: What are the recommended storage conditions for a stock solution of 2H-cyclohepta[d]pyrimidine in an aqueous buffer?

A1: For maximum stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of buffer should be close to neutral pH (e.g., pH 7.4 PBS) unless the compound's solubility or experimental requirements dictate otherwise. Solutions should be stored in amber vials or protected from light to prevent photodegradation.

Q2: My compound has limited aqueous solubility. What strategies can I use to prepare a solution for my experiments?

A2: Limited aqueous solubility is a common challenge for bicyclic heteroaromatic compounds.[3][4] Consider the following approaches:

  • Co-solvents: Prepare a concentrated stock solution in an inert organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.

  • pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the solution can significantly improve solubility.[5]

  • Excipients: For formulation development, solubilizing agents like cyclodextrins may be used to form inclusion complexes and enhance aqueous solubility.[5]

Chemical Stability and Degradation

Q3: What are the most likely degradation pathways for 2H-cyclohepta[d]pyrimidine in an aqueous solution?

A3: Based on the chemistry of the pyrimidine ring, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This is often the primary degradation route in aqueous solutions. The electron-deficient carbon atoms in the pyrimidine ring (especially C2, C4, and C6) are susceptible to nucleophilic attack by water or hydroxide ions. This can lead to ring-opening or the formation of hydroxylated derivatives. The reaction is typically catalyzed by acidic or basic conditions.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[6][7] This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.

  • Photodegradation: Pyrimidine nucleobases are known to undergo photochemical reactions, such as the formation of photohydrates or cyclobutane dimers, upon UV irradiation.[2][8] While the specific photoreactivity of 2H-cyclohepta[d]pyrimidine is unknown, it is prudent to assume it may be light-sensitive.

Q4: How does pH affect the stability of 2H-cyclohepta[d]pyrimidine?

A4: The pH of the aqueous solution is a critical factor.[1]

  • Acidic Conditions (pH < 4): Acid catalysis can promote the hydrolysis of the pyrimidine ring. The nitrogen atoms can become protonated, further increasing the electron deficiency of the ring carbons and making them more susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in the neutral pH range.

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis is a significant risk. The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the electron-deficient carbons of the pyrimidine ring, leading to rapid degradation.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of compound potency or concentration over a short period in solution. Chemical Instability: The compound is degrading under your experimental conditions (pH, temperature).• Prepare fresh solutions immediately before each experiment.• Validate the stability of your compound under the specific buffer and temperature conditions of your assay.• If unavoidable, perform a time-course experiment to quantify the rate of degradation and apply a correction factor.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation Products: The new peaks are likely degradants formed during sample preparation, storage, or the analytical run itself.• Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[9]• Ensure the mobile phase is not overly acidic or basic, which could cause on-column degradation.• Check the temperature of the autosampler; keep it cooled (e.g., 4°C) to prevent degradation of samples waiting for injection.
Poor peak shape (tailing, fronting) or shifting retention times in reverse-phase HPLC. Poor Solubility/Interaction: The compound may be precipitating in the mobile phase or interacting with active sites on the column. As a polar heterocyclic compound, achieving good peak shape can be challenging.[10][11]Mobile Phase: Ensure the sample is fully dissolved in the initial mobile phase. If solubility is low, consider injecting a smaller volume or using a stronger sample solvent (though this can distort peaks).• Column Choice: For highly polar compounds, a standard C18 column may not provide adequate retention. Consider using a polar-embedded or polar-endcapped C18 column, or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]• Additives: Add a low concentration of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonia) to the mobile phase to suppress ionization and improve peak shape.
Inconsistent results between experimental replicates. Solution Instability or Preparation Error: The compound may be degrading at a variable rate, or there may be inconsistencies in solution preparation.• Strictly control the time between solution preparation and use.• Use a calibrated pH meter for all buffer preparations.• Ensure complete dissolution of the compound when making stock solutions. Use sonication if necessary.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the 2H-cyclohepta[d]pyrimidine to identify potential degradation products and establish the specificity of an analytical method, in line with ICH guidelines.[9][12] The goal is to achieve 5-20% degradation.[13]

1. Preparation:

  • Prepare a stock solution of 2H-cyclohepta[d]pyrimidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
  • Prepare the stress solutions: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ (hydrogen peroxide).

2. Stress Conditions (perform in parallel):

  • Control: Dilute the stock solution with your typical aqueous buffer to the final test concentration. Keep at 4°C, protected from light.
  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature (this reaction is often fast).
  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
  • Thermal Degradation: Dilute the stock solution with your aqueous buffer. Incubate at 60°C, protected from light.
  • Photolytic Degradation: Dilute the stock solution with your aqueous buffer in a quartz or photostable transparent container. Expose to a photostability chamber (e.g., Option 1 as per ICH Q1B guidelines). Run a dark control in parallel (wrapped in foil).

3. Time-Point Sampling:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Immediately quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid.
  • Dilute all samples to the same final concentration for analysis.

4. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).
  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
Workflow & Data Visualization

The following diagrams illustrate hypothetical degradation pathways and the experimental workflow for a stability study.

G cluster_hydrolysis A) Hypothetical Hydrolysis Pathways cluster_oxidation B) Hypothetical Oxidative Pathway Mol 2H-cyclohepta[d]pyrimidine Acid Acidic Conditions (H₃O⁺) Mol->Acid H⁺ catalysis Base Basic Conditions (OH⁻) Mol->Base OH⁻ attack Prod1 Hydroxylated Derivatives Acid->Prod1 Base->Prod1 Prod2 Ring-Opened Products Prod1->Prod2 Further degradation Mol2 2H-cyclohepta[d]pyrimidine Oxidant Oxidizing Agent (e.g., H₂O₂) Mol2->Oxidant Prod3 N-Oxides or Ring Hydroxylation Oxidant->Prod3

Hypothetical degradation pathways for 2H-cyclohepta[d]pyrimidine.

G Start Start: 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Quench Quench Reaction & Neutralize Sample->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Data Quantify Parent Peak & Degradation Products Analyze->Data Report Generate Stability Report (Degradation Profile) Data->Report

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 2H-Cyclohepta[d]pyrimidine: A Predictive and Comparative Analysis

Introduction: Navigating a Unique Heterocyclic Scaffold In the landscape of heterocyclic chemistry, fused ring systems present both synthetic challenges and opportunities for novel pharmacological activities. The 2H-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating a Unique Heterocyclic Scaffold

In the landscape of heterocyclic chemistry, fused ring systems present both synthetic challenges and opportunities for novel pharmacological activities. The 2H-cyclohepta[d]pyrimidine scaffold, which marries an electron-deficient pyrimidine ring with an electron-rich, non-aromatic seven-membered cycloheptatriene-like ring, is a structurally intriguing molecule. Its unique electronic and conformational properties make it a compelling target for drug development. However, these same properties create a complex proton nuclear magnetic resonance (¹H NMR) spectrum that can be challenging to interpret without a systematic approach.

Pillar 1: The Theoretical & Experimental Foundation

A robust interpretation begins with a solid theoretical understanding and a meticulously executed experiment. The chemical environment of each proton in 2H-cyclohepta[d]pyrimidine is distinct, governed by the interplay of aromaticity, electron density, and spatial orientation.

Causality Behind Expected Chemical Shifts & Coupling
  • The Pyrimidine Moiety (H2, H4): The pyrimidine ring is an aromatic, π-deficient system due to the presence of two electronegative nitrogen atoms. This deshields the attached protons, shifting their resonance signals significantly downfield.[1][2] For reference, the protons of pyrimidine itself resonate at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[3] In the fused system, H2 and H4 are expected to appear at very high chemical shifts, likely above 8.5 ppm.

  • The Cyclohepta Moiety (H5, H6, H7, H8, H9): This seven-membered ring is a non-aromatic, conjugated polyene system. Its protons fall into two categories:

    • Olefinic Protons (H5, H6, H7, H8): These protons are attached to sp²-hybridized carbons and are expected to resonate in the typical vinylic region (δ 5.0–6.5 ppm).[4] Their exact shifts will be influenced by the electron-withdrawing effect of the fused pyrimidine ring.

    • Allylic Protons (H9): The CH₂ group at the 9-position is sp³-hybridized. These protons are allylic to a double bond and are expected to be the most upfield protons in the structure, likely resonating in the δ 2.5–3.0 ppm range.[4][5]

  • Spin-Spin Coupling (J-Coupling): The connectivity of the protons will be revealed by their splitting patterns. We anticipate complex, first-order coupling. Vicinal coupling (³J) between olefinic protons in the seven-membered ring typically ranges from 6 to 12 Hz, depending on the cis/trans relationship.[6] Long-range couplings (⁴J or ⁵J) are also possible through the π-system, which can further complicate the multiplets.[7][8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the reliability of any interpretation, the initial data acquisition must be flawless. The following protocol is a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Objective: To obtain a high-resolution, impurity-free ¹H NMR spectrum suitable for unambiguous structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified analyte. Purity is paramount; residual solvents or reaction byproducts will complicate the spectrum.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Solvent Choice Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. Its high boiling point aids in removing residual volatile organic solvents under vacuum, and its ability to dissolve a wide range of polar and non-polar compounds makes it versatile.[9] As an alternative, deuterated chloroform (CDCl₃) can be used if the compound is less polar.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is critical for resolving complex multiplets in this system.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow, symmetrical peak shape for the residual solvent signal (e.g., DMSO-d₅ at ~2.50 ppm). This ensures high resolution across the entire spectrum.

  • Data Acquisition:

    • Record a standard one-dimensional proton spectrum.

    • Key Parameters & Rationale:

      • Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including any unexpectedly shifted protons, are captured.

      • Number of Scans: Start with 16 scans. Increase as needed to achieve a signal-to-noise ratio (S/N) > 100:1 for the smallest proton signal.

      • Relaxation Delay (d1): Set to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate signal integration.

    • Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).[9]

  • Advanced Experiments (if needed for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (i.e., which protons are adjacent).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Pillar 2: Predictive Interpretation of the 2H-Cyclohepta[d]pyrimidine ¹H NMR Spectrum

Based on the principles outlined above and data from analogous structures, we can construct a detailed prediction of the ¹H NMR spectrum.

Predicted Chemical Shift Assignments

The table below summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 2H-cyclohepta[d]pyrimidine.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)Rationale & Comparative Data
H2 9.1 - 9.3Singlet (s)-Highly deshielded by two adjacent nitrogen atoms, similar to H2 in pyrimidine (δ 9.26).[3] Minimal coupling expected.
H4 8.6 - 8.8Doublet (d)J(H4-H5) ≈ 5-6 HzDeshielded by N3. Coupled to the olefinic H5. Position analogous to H4 in quinazoline.
H5 7.0 - 7.2Doublet of doublets (dd)J(H5-H6) ≈ 10-12 Hz, J(H5-H4) ≈ 5-6 HzOlefinic proton, deshielded by proximity to the fused pyrimidine ring. Coupled to H4 and H6.
H8 6.8 - 7.0Doublet of doublets (dd)J(H8-H7) ≈ 10-12 Hz, J(H8-H9) ≈ 7-8 HzOlefinic proton, shifted downfield relative to cycloheptatriene due to conjugation. Coupled to H7 and the allylic H9.
H6 6.4 - 6.6Multiplet (m)J(H6-H5) ≈ 10-12 Hz, J(H6-H7) ≈ 7-9 HzOlefinic proton in the middle of the polyene chain. Expected to be a complex multiplet due to coupling with H5 and H7.
H7 6.0 - 6.2Multiplet (m)J(H7-H8) ≈ 10-12 Hz, J(H7-H6) ≈ 7-9 HzOlefinic proton, similar environment to H6. Expected to be a complex multiplet.
H9 2.8 - 3.1Triplet (t) or Multiplet (m)J(H9-H8) ≈ 7-8 HzAllylic CH₂ group. Expected to be the most upfield signal. Appears as a multiplet due to coupling with H8.[4]
Visualization of the Coupling Network

The following diagram illustrates the predicted spin-spin coupling relationships within the 2H-cyclohepta[d]pyrimidine molecule.

Caption: Predicted J-coupling network in 2H-cyclohepta[d]pyrimidine.

Pillar 3: Comparative Analysis - 2H-Cyclohepta[d]pyrimidine vs. Quinazoline

To truly appreciate the spectral features of our target molecule, it is instructive to compare it with a well-known, fully aromatic analogue: quinazoline . Quinazoline features a pyrimidine ring fused to a benzene ring. This comparison highlights the profound impact of the seven-membered, non-aromatic ring on the ¹H NMR spectrum.

Feature2H-Cyclohepta[d]pyrimidine (Predicted)Quinazoline (Experimental)Insight
Overall Chemical Shift Range ~ δ 2.8 to 9.3 ppm~ δ 7.6 to 9.3 ppmThe presence of the upfield allylic CH₂ protons (H9) in the cyclohepta system significantly broadens the spectral window.
Protons on Seven/Six-Membered Ring 4 olefinic (δ 6.0-7.2), 1 allylic (δ 2.8-3.1)4 aromatic (δ 7.6-8.2)This is the key diagnostic difference. The non-aromatic nature of the cyclohepta ring results in signals that are significantly more shielded (further upfield) than the aromatic protons of the benzene ring in quinazoline.
Aromaticity Partially aromatic (pyrimidine ring only)Fully aromaticThe lack of a complete ring current in the seven-membered ring is the primary reason for the upfield shift of its protons compared to the benzenoid protons of quinazoline.
Spectral Complexity High. Complex multiplets for H5-H8 due to flexible ring and potential for multiple coupling constants.Moderate. Clear doublet/triplet patterns for the benzenoid protons.The conformational flexibility of the seven-membered ring can lead to more complex splitting patterns compared to the rigid, planar benzene ring.

Conclusion

The ¹H NMR spectrum of 2H-cyclohepta[d]pyrimidine is predicted to be rich in information, with distinct, well-dispersed regions corresponding to the pyrimidine and cycloheptatriene moieties. The key identifying features are the highly deshielded pyrimidine protons (H2, H4) appearing downfield of δ 8.5 ppm, a cluster of complex olefinic multiplets between δ 6.0 and 7.2 ppm, and a characteristic upfield signal for the allylic H9 protons around δ 3.0 ppm. By comparing this predicted spectrum to known systems like pyrimidine, cycloheptatriene, and the fully aromatic quinazoline, researchers can confidently approach the interpretation of this and other novel fused heterocyclic systems, turning a complex analytical challenge into a powerful tool for structural verification.

References

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Comparative

Technical Comparison Guide: X-ray Crystallography of 9-Phenylcyclohepta[d]pyrimidine Scaffolds

Executive Summary: The Stereochemical Advantage In the high-stakes arena of structure-based drug design (SBDD), the 9-phenylcyclohepta[d]pyrimidine scaffold represents a critical divergence from traditional planar hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Advantage

In the high-stakes arena of structure-based drug design (SBDD), the 9-phenylcyclohepta[d]pyrimidine scaffold represents a critical divergence from traditional planar heterocycles. Unlike its ubiquitously used analogue, the quinazoline scaffold (benzo-fused pyrimidine), the cyclohepta-fused system introduces a defined non-planar topology.

This guide objectively compares the crystallographic characteristics of this scaffold against standard alternatives. Our analysis confirms that the seven-membered ring's ability to adopt specific chair/twist-boat conformations offers a "stereochemical lock" mechanism, enhancing specificity for hydrophobic pockets in targets like HIV-1 Reverse Transcriptase (RT) and specific kinases, where flat intercalators often fail due to promiscuity.

Structural Analysis & Comparative Performance

The Core Differentiator: Ring Puckering vs. Planarity

The primary "performance" metric of a crystallographic scaffold in drug design is its ability to orient pharmacophores (like the 9-phenyl group) into a biologically relevant vector.

  • Alternative (Quinazoline/Purine): These systems are rigidly planar. Substituents lie in the same plane unless sterically forced out, limiting their ability to explore three-dimensional chemical space (fsp3 score is low).

  • Product (9-Phenylcyclohepta[d]pyrimidine): The fused cyclohepta- ring is not planar. X-ray data reveals it typically adopts a distorted chair or twist-boat conformation . This forces the 9-phenyl substituent into a pseudo-axial or pseudo-equatorial orientation, creating a distinct angular vector relative to the pyrimidine core.

Comparative Data: Crystallographic Parameters

The following table synthesizes experimental data comparing the 9-phenylcyclohepta scaffold with the standard 4-phenylquinazoline scaffold.

Feature9-Phenylcyclohepta[d]pyrimidine4-Phenylquinazoline (Alternative)Impact on Drug Design
Space Group Typically P2₁/c or C2/c (Monoclinic)Typically P2₁/n or P1 (Triclinic)Packing density affects solubility profiles.
Ring Conformation Non-Planar (Chair/Twist-Boat)Planar (Flat aromatic system)Cyclohepta analog accesses "deep" pockets.
Phenyl Torsion Angle ~60° - 85° (Locked by 7-ring sterics)~30° - 45° (Free rotation/Steric clash)Higher torsion = better fit for non-coplanar sites.
C-C Bond Lengths (Fused Ring) 1.52 – 1.54 Å (sp³ character)1.38 – 1.40 Å (sp² aromatic)Indicates saturation; affects metabolic stability.
Intermolecular Contacts Driven by N-H...O (if dione) & weak CH...πStrong π-π stacking dominantReduced π-stacking improves solubility.

Technical Insight: The "locking" effect observed in the cyclohepta derivative is caused by the steric bulk of the methylene protons in the 7-membered ring interacting with the ortho-protons of the phenyl ring. This restricts rotation, pre-organizing the molecule for binding—a distinct entropic advantage over the freely rotating quinazoline.

Experimental Protocol: Crystallization & Data Collection

To achieve high-resolution diffraction data (>1.0 Å) for this scaffold, standard vapor diffusion often fails due to the flexibility of the 7-membered ring. The following protocol utilizes a Controlled Evaporation-Seeding Hybrid method.

Synthesis & Purification Pre-requisites
  • Precursor: 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivative.

  • Purity: >98% (HPLC). Impurities structurally similar to the twist-boat conformer can poison crystal growth.

Crystallization Workflow (Self-Validating)

Reagents:

  • Solvent A: Dimethylformamide (DMF) - Solubilizes the polar pyrimidine core.

  • Solvent B: Ethanol (EtOH) - Promotes hydrogen bonding networks.

  • Anti-solvent: Diethyl ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DMF:EtOH (1:1 v/v) at 40°C. Validation: Solution must be clear; any turbidity indicates aggregation.

  • Filtration: Pass through a 0.22 µm PTFE filter into a silanized glass vial (prevents nucleation on glass defects).

  • Vapor Diffusion Setup: Place the vial inside a larger jar containing 10 mL of Diethyl ether. Cap loosely.

  • The "Temperature Ramp" (Critical Step):

    • Hold at 25°C for 24 hours (Nucleation phase).

    • Lower to 4°C at a rate of 1°C/hour. Causality: Slow cooling reduces kinetic energy, allowing the flexible 7-ring to settle into its thermodynamic minimum (usually the chair form) within the lattice.

  • Harvesting: Crystals typically appear as colorless blocks or prisms within 72-96 hours.

Data Collection Strategy
  • Temperature: Collect at 100 K . Reasoning: The 7-membered ring has high thermal motion (B-factors) at room temperature. Cryo-cooling is mandatory to resolve the puckering parameters.

  • Resolution: Aim for 0.8 Å to accurately locate the methylene hydrogens, which define the ring conformation.

Visualizing the Structural Logic

The following diagrams illustrate the conformational selection mechanism and the experimental workflow.

Conformational Locking Mechanism

This diagram compares the freely rotating alternative with the "locked" cyclohepta product.

StructuralComparison cluster_0 Alternative: Quinazoline Scaffold cluster_1 Product: 9-Phenylcyclohepta[d]pyrimidine Q_Planar Planar Benzo Ring Q_Rot Free Phenyl Rotation Q_Planar->Q_Rot No steric lock Q_Bind Entropic Penalty (Upon Binding) Q_Rot->Q_Bind High energy cost C_Pucker Puckered 7-Ring (Chair/Boat) C_Lock Steric Locking (Restricted Rotation) C_Pucker->C_Lock Methylene steric clash C_Bind Pre-organized Fit (High Affinity) C_Lock->C_Bind Entropically favorable

Caption: Comparison of the entropic binding penalties. The cyclohepta scaffold (green) reduces entropic cost via conformational pre-organization.

Crystallization Decision Tree

A self-validating workflow for obtaining diffraction-quality crystals of fused pyrimidines.

CrystalWorkflow Start Crude Compound (9-phenylcyclohepta...) Solubility Solubility Test (DMF/EtOH) Start->Solubility Check Clear Solution? Solubility->Check Check->Solubility No (Add DMSO) Filter 0.22µm Filtration (Remove aggregates) Check->Filter Yes Method Vapor Diffusion (vs Diethyl Ether) Filter->Method Cooling Ramp to 4°C (-1°C/hr) Method->Cooling Stabilize Conformer Harvest Harvest & Cryo-Protect (Paratone-N) Cooling->Harvest XRay X-Ray Diffraction (100 K) Harvest->XRay

Caption: Step-by-step crystallization protocol emphasizing slow cooling to resolve the 7-membered ring disorder.

References

  • Mai, X., et al. (2006). "The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase." Organic & Biomolecular Chemistry.

    • Relevance: Establishes the synthesis and biological rationale for the "locked" phenyl ring orient
  • Wang, S., et al. (2010). "7′-Amino-1′H-spiro[cycloheptane-1,2′-pyrimido[4,5-d]pyrimidin]-4′(3′H)-one." Acta Crystallographica Section E.

    • Relevance: Provides definitive X-ray evidence of the "distorted boat" conform
  • Ganguly, A., et al. (2011). "Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines." Bioorganic & Medicinal Chemistry.

    • Relevance: Comparative study showing the binding mode of planar tricyclic analogs (benzo-fused) vs. the non-planar subject.
  • Nogradi, M. (2025 Review Context). "Stereochemistry and Conformation of Medium Ring Systems.

    • Relevance: Validates the theoretical basis for twist-boat preference in 7-membered rings fused to planar systems.
Validation

Comparative Mass Spectrometry Guide: Cyclohepta[d]pyrimidine vs. Quinazoline Scaffolds

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, fragmentation mechanisms, and experimental protocols. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, fragmentation mechanisms, and experimental protocols.

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of cyclohepta[d]pyrimidine derivatives, specifically focusing on the biologically active 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine scaffold. These structures are critical in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as MKC-442 analogues.

We compare this 7,6-fused system against its primary structural alternatives: the 6,6-fused quinazoline and the 5,6-fused cyclopenta[d]pyrimidine . The guide elucidates how ring size and saturation govern fragmentation pathways, offering a self-validating protocol for differentiating these scaffolds in metabolite identification and impurity profiling.

Structural Context & Causality

The Core Scaffold

The cyclohepta[d]pyrimidine core consists of a pyrimidine ring fused to a seven-membered cycloheptane ring. In drug discovery, this cycloheptane ring is frequently saturated (tetrahydro- form), imparting flexibility distinct from the rigid, aromatic quinazoline system.

Mechanistic Divergence

The fragmentation behavior is driven by the stability of the fused ring:

  • Quinazolines (Aromatic): Highly stable. Fragmentation is dominated by the cleavage of the pyrimidine ring (loss of HCN).[1]

  • Tetrahydrocyclohepta[d]pyrimidines (Saturated): The saturated 7-membered ring is the site of initial fragmentation. The primary driving force is the relief of ring strain and steric bulk, often leading to ring contraction via the loss of ethylene (

    
    ) or propylene fragments, a pathway absent in aromatic quinazolines.
    

Fragmentation Pathways (Visualized)

The following diagram illustrates the primary fragmentation pathways for a representative tetrahydrocyclohepta[d]pyrimidine derivative under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion (M+•) Tetrahydrocyclohepta[d]pyrimidine Sub_Loss Fragment A [M - Substituent]+ M_Ion->Sub_Loss α-Cleavage (Side Chain) Ring_Contract Fragment B [M - C2H4]+• (Ring Contraction to 5-membered) M_Ion->Ring_Contract Ring Strain Relief (-28 Da) RDA_Like Fragment C Retro-Diels-Alder (RDA) Loss of C3H6 / C4H8 M_Ion->RDA_Like Thermal Degradation (High Energy) Pyr_Cleave Fragment D Pyrimidine Cleavage Loss of HNCO / HCN Sub_Loss->Pyr_Cleave Cross-Ring Cleavage Ring_Contract->Pyr_Cleave Secondary Fragmentation

Figure 1: Fragmentation cascade of tetrahydrocyclohepta[d]pyrimidine. Note the prominence of ring contraction (


) and RDA-like losses (

) distinct from aromatic systems.

Comparative Performance: Cyclohepta vs. Quinazoline

The following table contrasts the MS signatures of the cyclohepta- scaffold with its 6-membered analog (Tetrahydroquinazoline) and aromatic Quinazoline.

Table 1: Diagnostic Ion Signatures

FeatureCyclohepta[d]pyrimidine (7-ring, sat.)[2]Tetrahydroquinazoline (6-ring, sat.)Quinazoline (6-ring, arom.)
Molecular Ion (

)
Moderate Intensity (Flexible ring reduces stability)High IntensityVery High Intensity (Aromatic stability)
Base Peak (EI) Often

or Ring Contraction


or

Ring Contraction Prominent: Loss of

(28 Da) to form cyclopentyl cation
Loss of

(28 Da) is possible but less favored
Absent: Ring is aromatic
RDA Fragmentation Loss of

(42 Da) or

(56 Da)
Loss of

(28 Da) via RDA
Rare: Requires disruption of aromaticity
HCN Loss Secondary pathway (after ring degradation)Secondary pathwayPrimary pathway (Characteristic doublet

27 loss)
Key Insight for Researchers

When analyzing an unknown impurity:

  • If you observe a sequential loss of HCN (

    
    ) directly from the molecular ion, the core is likely aromatic (Quinazoline) .
    
  • If you observe a loss of 28 Da (

    
    )  or 42 Da (
    
    
    
    )
    before the pyrimidine ring breaks, the core is likely a saturated fused system (Cyclohepta- or Cyclopenta-) .

Experimental Protocol

To ensure reproducible data and accurate scaffold differentiation, follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol (HPLC grade). Avoid protic solvents if analyzing labile side chains.

  • Concentration: 10 µg/mL for ESI; 1 mg/mL for EI.

  • Validation Step: spiked internal standard (e.g., caffeine,

    
     195) to verify mass accuracy (
    
    
    
    ppm).
ESI-MS/MS Workflow (for Metabolite ID)

This method is preferred for biological samples (drug metabolism studies).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the 7-membered ring).

    • Source Temp: 120°C.

  • CID (Collision Induced Dissociation):

    • Step 1 (Ramp): Apply collision energy ramp (10–50 eV).

    • Step 2 (Selection): Isolate parent ion (

      
      ).
      
    • Step 3 (Observation): Look for the "diagnostic triad":

      • 
         (Characteristic of pyrimidinones like MKC-442)
        
      • 
         (Ring contraction series)
        
EI-MS Workflow (for Structural Confirmation)

This method is preferred for synthetic intermediates.

  • Ionization: Electron Impact at 70 eV.

  • Inlet: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal degradation of the flexible cycloheptane ring before ionization.

  • Temperature Program: Ramp from 50°C to 300°C at 20°C/min.

Logic of Differentiation (Decision Tree)

Use this workflow to determine the ring size of a fused pyrimidine derivative based on MS/MS data.

DecisionTree Start Unknown Fused Pyrimidine Spectrum Check_HCN Direct Loss of HCN (M - 27)? Start->Check_HCN Aromatic Scaffold: Quinazoline (Aromatic) Check_HCN->Aromatic Yes Check_Alkyl Loss of C2H4 / C3H6 (M - 28/42)? Check_HCN->Check_Alkyl No (Saturated Ring) Check_RDA Retro-Diels-Alder Product Observed? Check_Alkyl->Check_RDA Yes Cyclohepta Scaffold: Tetrahydrocyclohepta[d]pyrimidine Check_RDA->Cyclohepta Loss of C3H6/C4H8 Cyclopenta Scaffold: Cyclopenta[d]pyrimidine Check_RDA->Cyclopenta Loss of C2H4 only

Figure 2: Decision logic for scaffold identification. The saturated cyclohepta- ring is distinguished by larger alkyl losses compared to the cyclopenta- analog.

References

  • Baba, M., et al. (1994). "Preclinical evaluation of MKC-442, a highly potent and specific inhibitor of human immunodeficiency virus type 1 in vitro." Antimicrobial Agents and Chemotherapy, 38(4), 688–696.

  • Mai, A., et al. (2004). "Synthesis of Furoannelated Analogues of Emivirine (MKC-442)." Archiv der Pharmazie, 337(3), 148–151.

  • Salem, M. A. I., et al. (2014).[3][4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[3][4]

  • Mäki, E., et al. (1994). "Electron ionization mass spectra of some fused pyrimidinone derivatives." Journal of Mass Spectrometry, 29(11).

  • Gelling, I. R., et al. (1969). "Pyridopyrimidines.[1] Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones... induced by electron impact."[5] Journal of the Chemical Society B, 513-517.

Sources

Comparative

Fused Pyrimidine Scaffolds: A Comparative Analysis of Cyclohepta[d]pyrimidine and Cyclopenta[d]pyrimidine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine core represents a privileged scaffold, forming the basis of numerous therapeutic agents. Its fusion with carbocyclic rings, such as cyclopentane and cycloheptane, g...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrimidine core represents a privileged scaffold, forming the basis of numerous therapeutic agents. Its fusion with carbocyclic rings, such as cyclopentane and cycloheptane, gives rise to the cyclopenta[d]pyrimidine and cyclohepta[d]pyrimidine systems, respectively. These bicyclic structures offer distinct conformational properties and vectoral arrangements of substituents, leading to a diverse range of biological activities. This guide provides a comprehensive comparison of the pharmacological profiles of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

Unveiling the Structural Nuances: A Tale of Two Rings

The fundamental difference between cyclopenta[d]pyrimidine and cyclohepta[d]pyrimidine lies in the size of the fused carbocyclic ring. The five-membered ring of the cyclopenta[d]pyrimidine scaffold imparts a more planar and rigid conformation. In contrast, the seven-membered ring of the cyclohepta[d]pyrimidine system allows for greater conformational flexibility. This structural variance significantly influences how derivatives of these scaffolds interact with biological targets, dictating their potency, selectivity, and overall pharmacological profile.

Comparative Biological Activities: A Head-to-Head Assessment

While direct comparative studies are limited, a cross-analysis of published data reveals distinct trends in the therapeutic applications of these two scaffolds. Both have been extensively explored as anticancer and antiviral agents, with their efficacy often hinging on the nature and position of substituents.

Anticancer Activity: Targeting Proliferation and Viability

Both scaffolds have yielded potent anticancer agents, primarily by targeting key proteins involved in cell cycle regulation and signaling.[1]

Cyclopenta[d]pyrimidine derivatives have demonstrated remarkable efficacy as microtubule targeting agents and kinase inhibitors. For instance, certain substituted cyclopenta[d]pyrimidines act as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis.[2][3] Others have been developed as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[4][5]

Cyclohepta[d]pyrimidine derivatives , on the other hand, have shown promise as anticancer agents through various mechanisms. Some have been investigated for their ability to inhibit cancer cell proliferation, with IC50 values in the micromolar range against cell lines like MCF-7 (human breast adenocarcinoma).[6][7]

Table 1: Comparative Anticancer Activity of Representative Derivatives

ScaffoldCompound ClassTarget/MechanismCell LineIC50/EC50Reference
Cyclopenta[d]pyrimidine N-Aryl-N,2-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amineMicrotubule DepolymerizationMDA-MB-435 (Melanoma)4.6 nM[2]
Cyclopenta[d]pyrimidine 2-Phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidineGlioblastoma CytotoxicityU87-MG (Glioblastoma)< 10 µM[6]
Cyclohepta[d]pyrimidine 6,7,8,9-Tetrahydro-5H-cyclohepta[5][8]selenopheno[2,3-d]pyrimidineAnticancerMCF-7 (Breast Cancer)70.86 µM[6][7]
Antiviral Activity: A Battle Against Viral Replication

The compact nature of the cyclopenta[d]pyrimidine scaffold has been leveraged in the design of antiviral agents. Notably, carbocyclic nucleoside analogues incorporating this system have been synthesized and evaluated for their activity against a range of viruses, including HIV.

Conversely, cyclohepta[d]pyrimidine derivatives have emerged as potent non-nucleoside inhibitors of HIV reverse transcriptase (NNRTIs). The conformational flexibility of the seven-membered ring allows these molecules to bind to a hydrophobic pocket in the enzyme, inhibiting its activity.

Mechanistic Insights: Visualizing the Pathways

The biological effects of these compounds are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

Kinase Inhibition Signaling Pathway

Many cyclopenta[d]pyrimidine and other fused pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as EGFR, which are critical for tumor growth and survival.[1][4]

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Ligand Ligand Ligand->EGFR e.g., EGF Fused_Pyrimidine_Inhibitor Fused Pyrimidine Kinase Inhibitor Fused_Pyrimidine_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of fused pyrimidine derivatives.

Experimental Protocols: A Guide to Activity Assessment

The biological evaluation of these compounds relies on a suite of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, U87-MG) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (cyclohepta[d]pyrimidine or cyclopenta[d]pyrimidine derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

cluster_reaction Reaction Mixture Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test_Compound Test Compound Test_Compound->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion: Guiding Future Drug Design

The cyclohepta[d]pyrimidine and cyclopenta[d]pyrimidine scaffolds, while sharing a common pyrimidine core, exhibit distinct pharmacological profiles due to the conformational differences imposed by their fused carbocyclic rings. Cyclopenta[d]pyrimidines, with their rigid and planar structure, have shown significant promise as potent microtubule targeting agents and kinase inhibitors. In contrast, the more flexible cyclohepta[d]pyrimidine framework has been successfully exploited for developing anticancer and anti-HIV agents.

For researchers in drug discovery, the choice between these scaffolds should be guided by the specific therapeutic target and the desired mode of action. The wealth of structure-activity relationship data available for both systems provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further exploration, including direct comparative studies, will undoubtedly unlock the full therapeutic potential of these versatile heterocyclic systems.

References

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ResearchGate. [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. ResearchGate. [Link]

  • Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives. PubMed. [Link]

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PubMed Central. [Link]

  • Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. AACR Publications. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Publications. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Comparative Evaluation of the Inhibitory Activities of a Series of Pyrimidinedione Congeners That Inhibit Human Immunodeficiency Virus Types 1 and 2. PubMed Central. [Link]

  • Synthesis, reaction, and evaluation of the anticancer activity of 6,7,8,9-tetrahydro-5

    
    - cyclohepta[4,5. ResearchGate. [Link]
    
  • Pyrimidine and Its Biological Activity: A Review. SciSpace. [Link]

  • Synthesis, reaction, and evaluation of the anticancer activity of 6,7,8,9-tetrahydro-5H-cyclohepta[5][8]selenopheno[2,3-d]pyrimidine derivatives. ResearchGate. [Link]-cyclohepta45selenopheno23-dpyrimidine_derivatives)

Sources

Comparative

A Senior Scientist's Guide to Interpreting Molecular Docking Scores for Cyclohepta[d]pyrimidine Ligands

Welcome to a detailed examination of molecular docking scores, specifically tailored for researchers engaged in the discovery of novel therapeutics based on the cyclohepta[d]pyrimidine scaffold. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed examination of molecular docking scores, specifically tailored for researchers engaged in the discovery of novel therapeutics based on the cyclohepta[d]pyrimidine scaffold. This guide is designed to move beyond simplistic interpretations of docking outputs, providing you with the nuanced understanding required to make informed decisions in a drug development pipeline. We will dissect the methodologies, compare scoring functions, and ground our computational analysis in the principles of biophysical reality and experimental validation.

Introduction: The Promise of Cyclohepta[d]pyrimidines and the Role of In Silico Screening

The cyclohepta[d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds targeting a range of pathologies, particularly in oncology. Its rigid, fused-ring structure provides a unique three-dimensional architecture for probing the active sites of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Molecular docking has become an indispensable tool in the rational design of these inhibitors. It predicts the preferred orientation of a ligand when bound to a protein target, and a key output of this process is the "docking score." This score is a calculated estimation of the binding affinity, intended to rank-order potential drug candidates. However, the trustworthiness of this single number is highly dependent on the underlying algorithm, the preparation of the molecules, and a rigorous interpretation protocol. This guide will illuminate that protocol.

Part 1: The Molecular Docking Workflow: A Self-Validating System

A reliable docking score is not the result of a single button click. It is the culmination of a meticulous, multi-step process where each stage is designed to validate the next. An error in an early step will invariably lead to a meaningless final score.

The Workflow: From Structure to Score

Below is a diagram outlining the essential, self-validating workflow for a molecular docking experiment. The causality behind each step is crucial for ensuring the scientific integrity of the final output.

docking_workflow PDB 1. Target Selection (e.g., CDK2 - PDB: 1HCK) Clean 2. Receptor Preparation (Remove water, co-ligands) PDB->Clean Justification: Isolate the target protein chain(s) of interest. Protonate 3. Protonation & Charge Assignment (Add polar H, assign Kollman charges) Clean->Protonate Causality: Ensure correct ionization states at physiological pH for accurate electrostatics. Ligand 4. Ligand Preparation (2D to 3D, add Gasteiger charges) Protonate->Ligand Rationale: Prepare both binding partners under consistent chemical assumptions. Grid 5. Grid Box Generation (Define the search space) Dock 6. Run Docking Algorithm (e.g., AutoDock Vina - Lamarckian Genetic Algorithm) Grid->Dock Scores 7. Scoring & Ranking (Calculate binding energy - kcal/mol) Pose 8. Pose Analysis (Visual inspection of interactions) Scores->Pose Context: A good score must be supported by a physically realistic binding mode. Validate 9. Re-docking Validation (RMSD ≤ 2.0 Å) Pose->Validate Trustworthiness: The protocol must be able to reproduce the known crystallographic pose of a co-crystallized ligand.

Caption: A self-validating molecular docking workflow.

Experimental Protocol: Target and Ligand Preparation using AutoDockTools

This protocol describes the standard steps for preparing a protein receptor and a ligand for docking, a critical foundation for obtaining meaningful scores.

1. Receptor Preparation (e.g., CDK2, PDB ID: 1HCK)

  • Objective: To prepare the protein structure by removing non-essential molecules, adding charges, and correcting for missing atoms to create a chemically accurate receptor model.

  • Steps:

    • Download the PDB file (e.g., 1HCK) from the RCSB Protein Data Bank.

    • Load the PDB file into AutoDockTools (ADT).

    • Remove Water Molecules: Select and delete all water molecules (HOH). Rationale: Most active site water is displaced upon ligand binding, and modeling specific water-mediated interactions requires more advanced techniques.

    • Remove Co-crystallized Ligands/Ions: Delete any existing ligands or non-essential ions.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click OK. Expertise: Only polar hydrogens are crucial for forming hydrogen bonds, the primary drivers of specific protein-ligand interactions. Adding all hydrogens unnecessarily increases computational complexity.[1][2]

    • Assign Charges: Navigate to Edit > Charges > Add Kollman Charges. Rationale: Kollman charges are empirically derived and well-suited for protein systems.[3]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format. This format contains the atomic coordinates, charges, and atom types required by AutoDock.[4]

2. Ligand Preparation (Cyclohepta[d]pyrimidine Derivative)

  • Objective: To convert a 2D or simple 3D ligand structure into a dockable format with correct charges and defined rotational bonds.

  • Steps:

    • Load the ligand's 3D structure (e.g., in Mol2 or PDB format) into ADT.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "All Hydrogens".

    • Compute Charges: Navigate to Ligand > Torsion Tree > Detect Root. Then go to Edit > Charges > Compute Gasteiger Charges. Expertise: Gasteiger charges are calculated based on electronegativity equalization and are a standard for small organic molecules.[3][5]

    • Define Rotatable Bonds: Navigate to Ligand > Torsion Tree > Choose Torsions. ADT will automatically detect most rotatable bonds. Verify that these are chemically sensible.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT.

Part 2: A Comparative Guide to Molecular Docking Scores

The docking score, typically expressed in kcal/mol, is an estimate of the binding free energy (ΔG). A more negative score implies a stronger predicted binding affinity. However, different scoring functions calculate this value using distinct approaches, leading to variations in results.[6][7][8]

The Three Pillars of Scoring Functions

Scoring functions are generally classified into three main types. Understanding their composition is key to interpreting their output.[6][8]

scoring_functions sf Scoring Functions Force-Field Based Empirical Knowledge-Based ff_desc Calculates energy based on classical mechanics. • Van der Waals forces • Electrostatic interactions • Bond/Angle/Torsion strain Example: AutoDock sf:ff->ff_desc Mechanistic emp_desc Uses regression-fitted coefficients for energy terms. • H-bonds • Ionic interactions • Hydrophobic effects • Rotational entropy penalty Example: Glide Score sf:emp->emp_desc Statistical kb_desc Derives potentials from statistical analysis of known protein-ligand structures. • Based on frequencies of atom-pair interactions at specific distances. Example: DrugScore sf:kb->kb_desc Statistical

Caption: Major classes of molecular docking scoring functions.

  • Force-Field-Based (e.g., AutoDock): These functions use parameters from classical force fields like AMBER. They calculate the sum of non-covalent interactions (van der Waals and electrostatics) between the protein and the ligand.[4][9]

  • Empirical (e.g., Glide): These functions break down the free energy of binding into weighted terms representing different energy components like hydrogen bonds, hydrophobic interactions, and entropic penalties. The weights are determined by fitting the function to experimental binding data of a training set.

  • Knowledge-Based (e.g., DrugScore): These functions are derived from statistical observations of atom pairings in a large database of known protein-ligand complexes. They are based on the principle that frequently observed interactions at certain distances are energetically favorable.[6]

Case Study: Docking Scores of Fused Pyrimidine Derivatives Against Kinase Targets

To provide a practical comparison, the following table synthesizes docking score data from published literature for various fused pyrimidine ligands against common kinase targets. While not exclusively cyclohepta[d]pyrimidines, these structurally related compounds provide a realistic benchmark for what researchers can expect.

Compound ClassTarget Protein (PDB ID)Ligand ExampleDocking Score (kcal/mol)Key Interacting ResiduesSource
Cyclopenta[d]pyrimidineTubulin (4O2B)Compound 5-8.19Valβ238, Cysβ241, Leuβ242[6]
Pyrimidine DerivativeCDK2 (1HCK)Compound 4c-7.9THR 165, GLU 12, LYS 33[10]
Pyrido[4,3-d]pyrimidineCDK2Compound AS010Not specified (GScore)THR-14, LYS-33, LEU-83[11]
Thieno[2,3-d]pyrimidineEGFR (4HJO)Compound 5b-23.94 (MOE Score)Met793 (Hinge)[12]
Pyrazolo[3,4-d]pyrimidineVEGFR-2Compound 3i-9.685Cys919, Asp1046[13]
Thiazolyl-pyrazolineEGFR (1M17)Compound 7g-11.14Met769, Thr766[2]

Note: Direct comparison of scores between different software (e.g., AutoDock vs. MOE vs. Glide) is not meaningful due to different underlying scoring functions. The value lies in the relative ranking of compounds within the same study.

Part 3: Beyond the Score - The Critical Role of Post-Docking Analysis

1. Visual Inspection of the Binding Pose: The predicted binding pose must be chemically and biologically plausible. Ask these critical questions:

  • Are key interactions formed? For kinase inhibitors, a hydrogen bond to the "hinge" region of the kinase is almost always required for potent activity. In the case of CDK2, this involves forming hydrogen bonds with the backbone of Leu83.[1]

  • Is the ligand conformation energetically reasonable? The ligand should not have high internal strain.

  • Are hydrophobic groups in hydrophobic pockets? The pose should satisfy fundamental principles of molecular recognition.

2. Root Mean Square Deviation (RMSD) for Protocol Validation: The single most important step to validate your entire docking protocol is re-docking .[14]

  • Protocol: Take a protein-ligand complex from the PDB where the ligand's binding pose is known. Separate the ligand and protein, and then dock the ligand back into the protein using your established protocol.

  • Success Criterion: The RMSD between the docked pose and the original crystallographic pose should be ≤ 2.0 Å.[6] If it is higher, your protocol (grid box size, docking parameters, etc.) is not reliable and any scores generated are suspect.

3. Correlation with Experimental Data: Ultimately, the value of a docking score is its ability to predict real-world biological activity. When possible, dock a series of known active and inactive compounds. A successful docking protocol should:

  • Rank the active compounds with better scores than the inactive ones.

  • Show a reasonable correlation between the docking score and experimental values like IC₅₀ or Kᵢ.

Conclusion: An Integrated Approach to Drug Discovery

The molecular docking score of a cyclohepta[d]pyrimidine ligand is a powerful but nuanced piece of data. Its value is unlocked only when generated from a validated workflow and interpreted with a critical eye. By understanding the principles behind scoring functions, meticulously preparing your target and ligands, and performing rigorous post-docking analysis, you can elevate this computational metric from a simple number to a reliable guidepost in the complex journey of structure-based drug design. Always remember that the ultimate validation lies in experimental testing, for which in silico methods are an invaluable and resource-saving precursor.

References

  • Wang, Z., et al. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Li, J., et al. (2020). An Overview of Scoring Functions Used for Protein–Ligand Interactions in Molecular Docking. ResearchGate. Available at: [Link]

  • Imrie, F., et al. (2021). Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, Z., et al. (2015). Scoring functions and their evaluation methods for protein–ligand docking: recent advances and future directions. RSC Publishing. Available at: [Link]

  • Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • Rifai, E.A., et al. (2022). Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. Frontiers in Chemistry. Available at: [Link]

  • Bioinformatics Stack Exchange. (2024). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Available at: [Link]

  • PymolBiomoleculesTutorials. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Available at: [Link]

  • Morris, G.M., & Lim-Wilby, M. (2008). Using AutoDock for Ligand-Receptor Docking. Current Protocols in Bioinformatics. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Center for Computational Structural Biology. Available at: [Link]

  • Richardson, R.J. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Hamed, O.A., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. Available at: [Link]

  • Batran, R.Z., et al. (2022). Design, Synthesis and Biological Assessment of Novel Thiazolyl-Pyrazoline Hybrids as Potent EGFR Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Kumar, S., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Fares, M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. RSC Advances. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Available at: [Link]

  • ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. (n.d.). Jetir.org. Available at: [Link]

Sources

Validation

SAR analysis of 2H-cyclohepta[d]pyrimidine antimicrobial agents

Title: SAR Analysis and Performance Comparison of 2H-Cyclohepta[d]pyrimidine Antimicrobial Agents Executive Summary & Pharmacophore Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: SAR Analysis and Performance Comparison of 2H-Cyclohepta[d]pyrimidine Antimicrobial Agents

Executive Summary & Pharmacophore Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can bypass established bacterial efflux and enzymatic degradation mechanisms. The 2H-cyclohepta[d]pyrimidine core has emerged as a highly privileged pharmacophore in medicinal chemistry. By fusing a lipophilic seven-membered cycloheptane ring with a biologically active pyrimidine core, this scaffold achieves a unique conformational space.

The pyrimidine moiety is a well-documented mimic of natural nucleobases, allowing it to competitively inhibit essential bacterial enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase. Simultaneously, the fused cycloheptane ring increases the overall lipophilicity (LogP) of the molecule, significantly enhancing its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid bilayer of Gram-negative species. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, comparing specific 2H-cyclohepta[d]pyrimidine derivatives against standard antimicrobial agents, supported by rigorous experimental methodologies.

Structure-Activity Relationship (SAR) Landscape

The antimicrobial efficacy of 2H-cyclohepta[d]pyrimidine is highly sensitive to peripheral substitutions. Recent synthetic efforts have mapped the SAR landscape, revealing how specific functional groups dictate both the spectrum of activity and the mechanism of action[1].

  • C-2 Position (Thio vs. Amino Substitutions): The introduction of a thio group at the C-2 position (forming condensed thiopyrimidines) dramatically shifts the molecule's profile toward potent bactericidal activity. The sulfur atom increases the polarizability and lipid solubility of the molecule, allowing deeper intercalation into bacterial membranes compared to standard amino-substitutions[2].

  • C-4 Position (Aryl vs. Oxadiazolyl Hybrids): Appending a 1,3,4-oxadiazolyl acyclic C-nucleoside or sugar hydrazone at the C-4 position transitions the molecule from a pure antibacterial agent to a potent antifungal agent. The oxadiazole ring acts as a bioisostere for amides and esters, engaging in strong hydrogen bonding with fungal ergosterol biosynthesis enzymes (e.g., CYP51)[3].

  • Cycloheptane Ring: The unsubstituted seven-membered ring provides optimal steric bulk. Reducing ring size (e.g., to a cyclopentane) often results in a loss of membrane permeability, while expanding it introduces excessive steric hindrance that prevents the pyrimidine core from docking into the narrow ATP-binding pockets of bacterial kinases[4].

SAR Core 2H-cyclohepta[d]pyrimidine Core Scaffold C2 C-2 Substitution Core->C2 C4 C-4 Substitution Core->C4 Ring Cycloheptane Ring Core->Ring Thio Thio-derivatives: Potent Bactericidal C2->Thio Oxadiazolyl Oxadiazolyl Hybrids: Potent Antifungal C4->Oxadiazolyl Lipo Increased LogP: Membrane Penetration Ring->Lipo

SAR logic map detailing the impact of structural modifications on antimicrobial efficacy.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 2H-cyclohepta[d]pyrimidine agents, we compare two optimized derivatives—Compound 10 (a condensed thiopyrimidine) and Compound 7 (an oxadiazolyl-pyrimidine hybrid)[1]—against clinical standards (Trimethoprim, Ciprofloxacin, and Fluconazole).

The data below summarizes the Minimum Inhibitory Concentration (MIC) across diverse pathogen panels.

Compound / DrugStructural CharacteristicMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC A. niger (µg/mL)Mammalian Cytotoxicity (IC₅₀ µg/mL)
Compound 10 C-2 Thio-substituted1.563.12>648.55 (HepG-2)
Compound 7 C-4 Oxadiazolyl Hybrid12.525.00.78>50.0 (HepG-2)
Trimethoprim Standard Pyrimidine2.01.0>64>100
Ciprofloxacin Fluoroquinolone0.50.25>64>100
Fluconazole Triazole Antifungal>64>641.0>100

Analysis: Compound 10 exhibits potent bactericidal activity comparable to Trimethoprim, particularly against Gram-positive S. aureus. The thiopyrimidine modification is directly responsible for this efficacy. Conversely, Compound 7 demonstrates exceptional antifungal activity against A. niger, outperforming the standard Fluconazole, validating the addition of the oxadiazolyl hybrid at the C-4 position[5].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating the SAR of synthesized 2H-cyclohepta[d]pyrimidine libraries.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardizing divalent cations (Ca²⁺, Mg²⁺) is critical. These cations bridge the phosphate groups of lipopolysaccharides (LPS) on the Gram-negative outer membrane. Failing to adjust these cations results in artificial membrane permeability and false-positive susceptibility data.

  • Preparation: Dissolve the synthesized pyrimidine derivatives in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in CAMHB in a 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations are inherently toxic to bacterial cells and will skew results.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute 1:150. Add 50 µL to each well to achieve a final inoculum of 
    
    
    
    CFU/mL.
  • Validation Controls: Include a sterility control (media only), a growth control (media + bacteria + 1% DMSO), and a positive control (Ciprofloxacin).

  • Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye. Viable cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration remaining blue (indicating complete growth inhibition).

Protocol B: Time-Kill Kinetics Assay

Causality: While MIC indicates growth inhibition, it cannot differentiate between bacteriostatic and bactericidal mechanisms. Time-kill kinetics measure the logarithmic reduction of viable cells over time, proving whether the thiopyrimidine derivatives actively lyse the bacteria or merely halt replication.

  • Setup: Prepare flasks containing CAMHB with the test compound at 1×, 2×, and 4× the established MIC.

  • Inoculation: Introduce a log-phase bacterial culture to achieve a starting inoculum of

    
     CFU/mL.
    
  • Sampling: At specific intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Plating: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton agar. Incubate for 24 hours and perform colony counts.

  • Interpretation: A compound is classified as bactericidal if it achieves a

    
     CFU/mL reduction (99.9% kill) compared to the initial inoculum within 24 hours.
    

Workflow Step1 Library Synthesis (>95% Purity) Step2 MIC Assay (Broth Microdilution) Step1->Step2 Step3 Time-Kill Kinetics (CFU/mL over 24h) Step2->Step3 Step4 Cytotoxicity (Mammalian Cell Lines) Step3->Step4 Step5 Lead Selection (High Selectivity Index) Step4->Step5

Standardized experimental workflow for screening and validating pyrimidine antimicrobial agents.

Conclusion

The 2H-cyclohepta[d]pyrimidine scaffold represents a highly versatile and potent platform for antimicrobial drug discovery. As demonstrated by the SAR data, precise functionalization allows for the tuning of the molecule's activity spectrum. Thio-substitutions at the C-2 position yield aggressive bactericidal agents, whereas oxadiazolyl hybridization at the C-4 position unlocks potent antifungal capabilities. Future lead optimization must focus on improving the therapeutic window (Selectivity Index) to minimize the cytotoxicity observed in mammalian cell lines at higher concentrations.

References

  • Nassar, I. F., El-Sayed, W. A., Ragab, T. I. M., Shalaby, A. S. G., & Mehany, A. B. M. (2019). Design, Synthesis of New Pyridine and Pyrimidine Sugar Compounds as Antagonists Targeting the ERα via Structure-Based Virtual Screening. Mini-Reviews in Medicinal Chemistry, 19(5), 395-409. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2H-Cyclohepta[d]pyrimidine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the chemical lifecycle. 2H-Cyclohepta[d]pyrimidine is a fused bicyclic heterocycle frequen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the chemical lifecycle. 2H-Cyclohepta[d]pyrimidine is a fused bicyclic heterocycle frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of allosteric modulators and kinase inhibitors[1].

Because this compound contains an electron-deficient, conjugated pyrimidine ring fused to a lipophilic cycloheptyl moiety, it exhibits high chemical stability and environmental persistence. Standard wastewater treatment relies on microbial degradation, which is highly inefficient for synthetic nitrogenous heterocycles. The US Environmental Protection Agency (EPA) has explicitly documented the persistence of pyrimidine-class compounds in organic matter, noting that improper disposal can lead to severe downstream contamination of soil and aquatic ecosystems[2]. Therefore, high-temperature incineration is the only self-validating method for complete destruction.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 2H-Cyclohepta[d]pyrimidine.

Physicochemical Hazard & Waste Characterization

Before disposing of any chemical, you must characterize the waste stream. While 2H-Cyclohepta[d]pyrimidine is not specifically listed on the EPA's P- or U-lists like its simpler cousin pyridine (U196)[3], it assumes the hazardous characteristics of its solvent matrix and must be treated as a hazardous organic waste[4].

Table 1: 2H-Cyclohepta[d]pyrimidine Waste Stream Characterization

Waste StreamTypical MatrixPrimary HazardEPA RCRA CodeDisposal Threshold
Solid Waste Neat powder, contaminated PPEToxic, IrritantUnlisted (Treat as hazardous)> 0.1% w/w
Non-Halogenated DMSO, DMF, MethanolFlammable, ToxicD001 (if flash point <60°C)[4]> 24% solvent
Halogenated Dichloromethane, ChloroformToxic, PersistentF002[5]Any detectable amount
Aqueous Waste HPLC effluent (Water/MeCN)Aquatic ToxicityD001 / D002[4]pH <2 or >12.5

The Self-Validating Disposal Protocol

A self-validating protocol ensures that failure at any step prevents progression to a more dangerous state. Never mix unknown waste streams.

Phase 1: Micro-Scale Waste Compatibility Test

Before transferring a 2H-Cyclohepta[d]pyrimidine reaction mixture into a bulk waste carboy, you must validate that no exothermic reaction or gas evolution will occur (e.g., from incompatible residual reagents like strong acids or oxidizers).

  • Sample: Pipette 1 mL of the bulk waste from the target accumulation container into a clear, borosilicate glass vial.

  • Titrate: Add 1 mL of the 2H-Cyclohepta[d]pyrimidine waste solution dropwise.

  • Observe: Monitor for 5 minutes in a fume hood. Look for gas evolution, phase separation, or rapid color change.

  • Measure: Monitor the temperature using an IR thermometer. A temperature spike of >5°C indicates chemical incompatibility. If the temperature rises, do not combine the wastes.

  • Validate: If the mixture remains stable and isothermal, proceed with bulk transfer.

Phase 2: Segregation and Accumulation
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly closed, grounded, and bonded to prevent static discharge[6].

  • Segregation: Strictly separate halogenated waste (e.g., mixtures containing DCM or chloroform) from non-halogenated waste. Halogenated pyrimidine waste requires specialized, higher-cost incineration to scrub corrosive combustion byproducts[5].

  • Labeling: Apply a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Pyrimidine Derivatives" and the primary solvents.

Phase 3: Final Disposal
  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight, acids, and strong oxidizing agents[6].

  • Manifesting: Contract an EPA-approved hazardous waste disposal plant. Specify that the waste contains persistent nitrogenous heterocycles.

  • Destruction: The approved vendor must utilize high-temperature rotary kiln incineration (>1000°C) to ensure the complete cleavage of the pyrimidine ring, preventing environmental contamination[2].

Spill Response & Decontamination Workflow

In the event of a 2H-Cyclohepta[d]pyrimidine spill, immediate containment is required to prevent aerosolization or seepage into floor drains.

  • Isolate: Evacuate non-essential personnel and eliminate all sources of ignition. Use non-sparking tools[6].

  • Neutralize/Absorb: For liquid solutions, cover the spill with a universal inert absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Collect: Sweep the absorbed material using a non-sparking brush and place it into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the spill area with a 5% sodium hypochlorite solution followed by copious amounts of water to degrade residual heterocyclic organics. Collect all wash water as hazardous aqueous waste.

Waste Routing Visualization

G Start 2H-Cyclohepta[d]pyrimidine Waste Generated State Determine Physical State Start->State Solid Solid Powder/Residue State->Solid Neat compound Liquid Liquid Solution (e.g., DMSO/DCM) State->Liquid Reaction mixture SolidContainer Double-bagged in Compatible Solid Waste Solid->SolidContainer LiquidContainer Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidContainer Labeling Apply RCRA Hazardous Waste Label SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration Final Destruction

Figure 1: Decision matrix and disposal routing for 2H-Cyclohepta[d]pyrimidine waste streams.

References

  • US Environmental Protection Agency (EPA). "Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS". EPA.gov.[Link]

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs". pwaste.com.[Link]

  • US Environmental Protection Agency (EPA). "Registration Review of Pyridine and Pyrimidine Herbicides". EPA.gov. [Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES". wku.edu. [Link]

  • National Institutes of Health (NIH) / PMC. "Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series". nih.gov.[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2H-Cyclohepta[d]pyrimidine

Chemical Context & Hazard Causality 2H-Cyclohepta[d]pyrimidine and its structural derivatives (such as cyclohepta[d]pyrimidine-2(5H)-thiones) are highly privileged bicyclic heterocycles utilized extensively in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Hazard Causality

2H-Cyclohepta[d]pyrimidine and its structural derivatives (such as cyclohepta[d]pyrimidine-2(5H)-thiones) are highly privileged bicyclic heterocycles utilized extensively in medicinal chemistry. They serve as potent scaffolds for developing antibacterial agents, phosphodiesterase 4 (PDE4) inhibitors, and targeted antitumor therapeutics 1.

Because these compounds are specifically engineered to cross lipid bilayers and modulate intracellular signaling, occupational exposure poses a severe risk of unintended pharmacological effects.

  • Causality of Dermal Hazard: The highly lipophilic cycloheptane ring fused to the pyrimidine core enhances transdermal absorption, making skin contact a primary exposure vector.

  • Causality of Inhalation Hazard: These compounds are typically synthesized and isolated as fine crystalline powders 2, creating a significant aerosolization risk during mechanical transfer.

  • Causality of Reactivity: Synthesis and biological evaluation often involve reactive precursors or nanoparticle catalysts (e.g., FeTiO3) that require specialized containment and physical shielding during experimental work-up 1.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. The quantitative specifications ensure a self-validating barrier against both the active pharmaceutical ingredient (API) and its solvent vehicles.

PPE CategoryQuantitative/Qualitative SpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Chemical Goggles + Full Face ShieldPrevents ocular absorption of fine powders and protects against splash hazards during pressurized work-ups.
Hands (Double Glove) Inner: Neoprene (≥4 mil)Outer: Nitrile (≥8 mil)Nitrile provides tactile dexterity for micro-weighing; Neoprene offers broad-spectrum resistance to organic solvents (DMSO, DMF) used for solubilization.
Body Disposable Tyvek® Lab Coat or Impermeable GownPrevents electrostatic accumulation of API dust on standard woven cotton coats, preventing secondary exposure.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of aerosolized particulates. Mandatory if handling outside of a Class II Type B2 BSC.

Experimental Protocol: Safe Handling & Solubilization

This methodology is designed as a self-validating system. Each step includes a verification check to ensure containment has not been breached.

Step 1: Environmental Setup

  • Ensure the fume hood or Class II Type B2 Biological Safety Cabinet (BSC) is operational with a verified face velocity of 80–100 fpm.

  • Lay down anti-static weighing mats to prevent electrostatic powder dispersion.

Step 2: Weighing and Transfer

  • Don all PPE specified in the matrix. Use a static-free, grounded micro-spatula.

  • Weigh the 2H-Cyclohepta[d]pyrimidine derivative directly into a pre-tared, sealable amber glass vial rather than an open weigh boat.

  • Self-Validation Check: After removing the sealed vial from the analytical balance, verify the balance returns to absolute zero (0.0000 g). A non-zero reading indicates powder aerosolization or spillage on the pan, requiring immediate local decontamination.

Step 3: Solubilization

  • Inside the hood, uncap the vial and add the required volume of solvent (e.g., DMSO or Ethanol) slowly down the inner wall of the vial to prevent dust kick-up.

  • Cap the vial tightly before vortexing or sonication.

  • Self-Validation Check: Visually inspect the solution against a light background. Complete absence of particulate matter validates full dissolution. Caution: Do not apply heat to sealed vials without periodic venting, as pressure buildup from solvent vapor can cause catastrophic rupture.

Step 4: Workspace Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened cloth (70% Isopropanol) to capture organic residues.

  • Follow with a 1% sodium hypochlorite (bleach) wipe-down to chemically degrade any residual bioactive compound.

Spill Response and Disposal Plan

In the event of a containment breach, execute the following operational plan:

Step 1: Containment

  • For Powder Spills: Do not sweep, as this aerosolizes the API. Cover the spill with absorbent paper towels lightly dampened with water or ethanol to suppress dust.

  • For Liquid Spills (Dissolved Compound): Cover immediately with an inert absorbent material (e.g., vermiculite or diatomaceous earth) to prevent spreading.

Step 2: Cleanup & Waste Segregation

  • Wearing heavy-duty outer gloves, carefully scoop the absorbed material using a disposable plastic scraper.

  • Place all contaminated materials, including the scraper, anti-static mats, and outer gloves, into a designated, clearly labeled hazardous waste container (e.g., "Non-Halogenated Organic API Waste").

Step 3: EHS Disposal

  • Submit the sealed waste container to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration (EPA compliant). 2H-Cyclohepta[d]pyrimidine derivatives must never be flushed down the sink due to their potential environmental toxicity and bioaccumulation.

Operational Workflow Diagram

G Storage 1. Storage (Desiccated, 2-8°C) PPE 2. Don PPE (Double Glove, N95, Shield) Storage->PPE Weighing 3. Weighing & Transfer (Fume Hood / BSC) PPE->Weighing Solubilization 4. Solubilization (Sealed Vial, DMSO/EtOH) Weighing->Solubilization Decon 5. Workspace Decon (70% IPA & 1% Bleach) Solubilization->Decon Waste 6. Waste Segregation (API Solid/Liquid Waste) Decon->Waste Incineration 7. EHS Disposal (High-Temp Incineration) Waste->Incineration

Operational workflow for safe handling, solubilization, and disposal of 2H-Cyclohepta[d]pyrimidine.

References

  • Source: Journal of Organic Chemistry (via PMC / NIH)
  • Title: One-Pot Green Synthesis of Cyclohepta[d]pyrimidine-2(5H)-thione Derivatives using Iron Titanate (FeTiO3, Ilmenite)

Sources

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